molecular formula C8H8N2O2 B1466979 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid CAS No. 1159734-52-7

1-(Pyrazin-2-YL)cyclopropanecarboxylic acid

Cat. No.: B1466979
CAS No.: 1159734-52-7
M. Wt: 164.16 g/mol
InChI Key: SEUCPZSOHHNMRQ-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-YL)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-pyrazin-2-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-7(12)8(1-2-8)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUCPZSOHHNMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729243
Record name 1-(Pyrazin-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159734-52-7
Record name 1-(Pyrazin-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Pyrazin-2-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes toward 1-(Pyrazin-2-yl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by relevant literature, offering a practical framework for its synthesis in a laboratory setting.

Introduction

The fusion of a pyrazine ring with a cyclopropane carboxylic acid moiety in this compound presents a unique structural motif. Pyrazine derivatives are prevalent in pharmaceuticals, agrochemicals, and as flavor and fragrance components, owing to their diverse biological activities and sensory properties.[1][2][3] The cyclopropane ring, a strained three-membered carbocycle, often imparts unique conformational constraints and metabolic stability to bioactive molecules. The combination of these two pharmacophores makes the target molecule a valuable building block for the exploration of new chemical entities with potential therapeutic applications. This guide will focus on the most logical and accessible synthetic strategies, providing both theoretical background and practical, step-by-step protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to two primary synthetic strategies. The most direct approach involves the hydrolysis of a nitrile precursor, 1-(Pyrazin-2-yl)cyclopropanecarbonitrile. This common transformation is a reliable method for the preparation of carboxylic acids. The synthesis of the nitrile intermediate can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction between a halopyrazine and the anion of cyclopropanecarbonitrile.

An alternative, though less direct, route could involve the construction of the cyclopropane ring onto a pre-functionalized pyrazine derivative. However, the former strategy is generally more convergent and is the focus of this guide.

Mechanistic Overview

The primary synthetic route detailed in this guide involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 1-(Pyrazin-2-yl)cyclopropanecarbonitrile: The pyrazine ring is electron-deficient, which facilitates nucleophilic attack.[4] In the presence of a strong base, cyclopropanecarbonitrile is deprotonated to form a carbanion. This nucleophilic carbanion can then attack an electron-deficient carbon on the pyrazine ring, typically one bearing a good leaving group like a halogen (e.g., 2-chloropyrazine). The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of the leaving group to restore aromaticity and yield the desired product.[5][6]

  • Hydrolysis of the Nitrile to a Carboxylic Acid: The conversion of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.[7][8]

    • Acid-catalyzed hydrolysis: The nitrile is protonated, which increases its electrophilicity. Water then acts as a nucleophile, attacking the carbon of the nitrile. A series of proton transfers and tautomerization steps lead to an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.

    • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Under basic conditions, the amide is then hydrolyzed to a carboxylate salt and ammonia. Acidic workup is required to obtain the final carboxylic acid.

Detailed Synthetic Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Part 1: Synthesis of 1-(Pyrazin-2-yl)cyclopropanecarbonitrile

This protocol is based on analogous nucleophilic aromatic substitution reactions on heteroaromatic systems.[9][10]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-Chloropyrazine114.535.73 g0.05
Cyclopropanecarbonitrile67.094.03 g0.06
Sodium Amide (NaNH₂)39.012.34 g0.06
Anhydrous Tetrahydrofuran (THF)-150 mL-
Saturated Ammonium Chloride (aq)-50 mL-
Diethyl Ether-100 mL-
Anhydrous Magnesium Sulfate---

Experimental Protocol:

  • Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen.

  • Reagent Addition: To the flask, add sodium amide (2.34 g, 0.06 mol) and anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath.

  • Formation of the Nucleophile: In the dropping funnel, prepare a solution of cyclopropanecarbonitrile (4.03 g, 0.06 mol) in anhydrous THF (20 mL). Add this solution dropwise to the stirred suspension of sodium amide over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Substitution Reaction: Prepare a solution of 2-chloropyrazine (5.73 g, 0.05 mol) in anhydrous THF (30 mL) and add it to the dropping funnel. Add the 2-chloropyrazine solution dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Hydrolysis of 1-(Pyrazin-2-yl)cyclopropanecarbonitrile

This protocol provides both acidic and basic hydrolysis methods. The choice of method may depend on the stability of the product to the reaction conditions and the desired work-up procedure.

Method A: Acid-Catalyzed Hydrolysis

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialQuantity
1-(Pyrazin-2-yl)cyclopropanecarbonitrile1.45 g (0.01 mol)
Concentrated Sulfuric Acid5 mL
Water15 mL
Sodium Bicarbonate (aq, saturated)As needed
Diethyl Ether50 mL
Anhydrous Sodium Sulfate-

Experimental Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(Pyrazin-2-yl)cyclopropanecarbonitrile (1.45 g, 0.01 mol).

  • Reaction: Carefully add a mixture of water (15 mL) and concentrated sulfuric acid (5 mL) to the flask. Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and wash with diethyl ether (20 mL) to remove any unreacted starting material or non-acidic impurities.

  • Isolation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3. The product may precipitate out of solution. If it does, collect the solid by filtration. If not, extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization.

Method B: Base-Catalyzed Hydrolysis

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialQuantity
1-(Pyrazin-2-yl)cyclopropanecarbonitrile1.45 g (0.01 mol)
Sodium Hydroxide1.2 g (0.03 mol)
Ethanol20 mL
Water10 mL
Concentrated Hydrochloric AcidAs needed
Ethyl Acetate60 mL
Anhydrous Magnesium Sulfate-

Experimental Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(Pyrazin-2-yl)cyclopropanecarbonitrile (1.45 g, 0.01 mol) in ethanol (20 mL).

  • Reaction: Add a solution of sodium hydroxide (1.2 g, 0.03 mol) in water (10 mL). Heat the mixture to reflux and maintain for 6-10 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Isolation: Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (20 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 2-3. A precipitate of the carboxylic acid may form.

  • Purification: If a precipitate forms, collect it by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product. Recrystallization can be performed for further purification.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Nitrile Synthesis (S_NAr) cluster_step2 Step 2: Nitrile Hydrolysis Chloropyrazine 2-Chloropyrazine Nitrile 1-(Pyrazin-2-yl)cyclopropanecarbonitrile Chloropyrazine->Nitrile Cyclopropanecarbonitrile Cyclopropanecarbonitrile Base NaNH₂ in THF Cyclopropanecarbonitrile->Base Deprotonation Base->Nitrile Nucleophilic Attack CarboxylicAcid This compound Nitrile->CarboxylicAcid Acid H₂SO₄ / H₂O or NaOH / H₂O, then H⁺ Acid->CarboxylicAcid Hydrolysis

Caption: Synthetic workflow for this compound.

Troubleshooting and Key Considerations

  • Anhydrous Conditions for Nitrile Synthesis: The formation of the cyclopropanecarbonitrile anion requires strictly anhydrous conditions to prevent quenching of the strong base.

  • Choice of Base: While sodium amide is effective, other strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) could also be employed for the deprotonation of cyclopropanecarbonitrile.

  • Hydrolysis Conditions: The choice between acidic and basic hydrolysis may depend on the presence of other functional groups in more complex derivatives. The pyrazine ring is generally stable under these conditions, but prolonged exposure to harsh acidic or basic conditions at high temperatures should be avoided to minimize potential side reactions.

  • Purification: The final carboxylic acid product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Conclusion

The synthesis of this compound is a feasible endeavor for a moderately equipped organic chemistry laboratory. The two-step sequence involving a nucleophilic aromatic substitution to form the key nitrile intermediate, followed by its hydrolysis, represents a robust and logical synthetic strategy. This guide provides a detailed framework for researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

A Technical Guide to 1-(Pyrazin-2-yl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(pyrazin-2-yl)cyclopropanecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates the structural characteristics, predicted physicochemical parameters, and spectral properties of the molecule. Furthermore, it outlines a plausible synthetic route and discusses the expected chemical reactivity based on its constituent functional groups. The guide also explores the potential applications of this compound, drawing parallels with other pyrazine and cyclopropane derivatives that have shown significant biological activity. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Introduction: Unraveling the Structure

This compound (CAS No. 1159734-52-7) is a unique molecule that incorporates a pyrazine ring directly attached to a cyclopropanecarboxylic acid moiety.[1] This structural arrangement distinguishes it from its isomer, 1-(pyrazin-2-ylmethyl)cyclopropanecarboxylic acid, which features a methylene linker between the pyrazine and cyclopropane rings.[2] The direct conjugation in the target molecule is expected to influence its electronic properties, conformation, and ultimately, its biological activity.

The pyrazine core is a common scaffold in numerous biologically active molecules, while the cyclopropane ring is a valuable bioisostere for improving metabolic stability and binding affinity.[3] The combination of these two pharmacophoric elements in this compound makes it a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties: A Data-Driven Profile

Precise experimental data for this compound is not extensively available in the public domain. However, computational predictions provide valuable insights into its key physicochemical properties. These predicted values are summarized in the table below.

PropertyPredicted ValueReference
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [1]
Appearance White to off-white solid[1]
Boiling Point 357.9 ± 32.0 °C[1]
Density 1.433 ± 0.06 g/cm³[1]
pKa 3.75 ± 0.20[1]

It is important to note that these are in silico predictions and should be confirmed through experimental validation.

Solubility Profile

Based on the properties of related compounds like pyrazine-2-carboxylic acid, this compound is expected to be soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in water is likely facilitated by the hydrogen bonding capacity of the carboxylic acid group. Conversely, it is predicted to have low solubility in non-polar solvents like hexane and toluene.

Spectral Characteristics: The Molecular Fingerprint

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons, typically in the aromatic region (δ 8.0-9.0 ppm). The cyclopropane ring protons would appear as complex multiplets in the aliphatic region (δ 1.0-2.0 ppm). The acidic proton of the carboxylic acid group would likely be a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the pyrazine ring carbons (δ 140-160 ppm), the quaternary carbon of the cyclopropane ring attached to the pyrazine, the methylene carbons of the cyclopropane ring, and the carbonyl carbon of the carboxylic acid (δ > 170 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and characteristic C=N and C=C stretching vibrations from the pyrazine ring (1500-1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 164.16). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the cyclopropane ring.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned through a cyclopropanation reaction. A potential approach is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product Pyrazine Pyrazine Step1 Reaction with a strong base to form a ylide Pyrazine->Step1 Bromoacetate Ethyl Bromoacetate Bromoacetate->Step1 Step2 Michael addition to an α,β-unsaturated ester Step1->Step2 Step3 Intramolecular cyclization Step2->Step3 Step4 Hydrolysis of the ester Step3->Step4 Product This compound Step4->Product

Caption: Proposed synthetic workflow for this compound.

A detailed experimental protocol for a similar synthesis is as follows:

  • Preparation of the Pyrazine Ylide: A suitable pyrazine precursor is reacted with a strong, non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to generate the corresponding ylide.

  • Michael Addition: The ylide is then reacted with an appropriate α,β-unsaturated ester (e.g., ethyl acrylate) in a Michael addition reaction.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.

  • Hydrolysis: The ester group of the cyclopropane intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two main functional components: the pyrazine ring and the cyclopropanecarboxylic acid moiety.

Reactivity_Diagram cluster_pyrazine Pyrazine Ring Reactivity cluster_carboxyl Carboxylic Acid Reactivity Molecule This compound N_alkylation N-alkylation Molecule->N_alkylation Electrophiles Metal_coordination Metal Coordination Molecule->Metal_coordination Metal Ions Esterification Esterification Molecule->Esterification Alcohols, Acid Catalyst Amide_formation Amide Formation Molecule->Amide_formation Amines, Coupling Agents Reduction Reduction to Alcohol Molecule->Reduction Reducing Agents (e.g., LiAlH4)

Caption: Key reactivity pathways for this compound.

  • Pyrazine Ring: The nitrogen atoms in the pyrazine ring are basic and can undergo protonation or N-alkylation. They can also act as ligands to coordinate with metal ions, a property often exploited in catalysis and materials science.

  • Carboxylic Acid: The carboxylic acid group is the primary site for reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. These transformations are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Applications in Drug Discovery

The unique structural features of this compound suggest its potential as a valuable building block in drug discovery.

  • Metabolic Stability: The cyclopropane ring is known to enhance metabolic stability by being resistant to enzymatic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate.

  • Conformational Rigidity: The rigid cyclopropane scaffold can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.

  • Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other functionalities, such as a gem-dimethyl group or a double bond, allowing for the fine-tuning of a molecule's properties.

  • Novel Chemical Space: As a relatively underexplored scaffold, derivatives of this compound can provide access to novel chemical space, increasing the probability of identifying new bioactive compounds.

Conclusion

This compound is a promising heterocyclic compound with significant potential in the field of drug discovery. While experimental data on this specific molecule is limited, its predicted physicochemical properties and the known reactivity of its constituent moieties provide a solid foundation for its further exploration. The synthesis of a library of derivatives based on this scaffold could lead to the discovery of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. Further experimental work is warranted to fully characterize this intriguing molecule and unlock its potential in medicinal chemistry.

References

A Technical Guide to 1-(Pyrazin-2-yl)cyclopropanecarboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-(Pyrazin-2-yl)cyclopropanecarboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and life sciences research communities. The molecule uniquely combines two structurally important motifs: the pyrazine ring, a privileged scaffold in medicinal chemistry, and a cyclopropane ring, a versatile bioisostere. This document elucidates the definitive chemical identity of the compound, proposes a robust synthetic pathway, outlines expected analytical characterization data, and explores its potential as a key building block in modern drug discovery programs. The insights provided are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique properties for the design of novel therapeutic agents.

Core Molecular Identity and Structure

Accurate identification is the cornerstone of chemical research. This compound is a specific isomer that must be distinguished from structurally related compounds.

IUPAC Name and CAS Number

The correct and unambiguous nomenclature for the target compound according to IUPAC standards is 1-(pyrazin-2-yl)cyclopropane-1-carboxylic acid .[1]

  • CAS Number : 1159734-52-7[1]

  • Molecular Formula : C₈H₈N₂O₂[1]

  • Molecular Weight : 164.16 g/mol [1]

It is critical to differentiate this molecule from its homolog, 1-(pyrazin-2-ylmethyl)cyclopropanecarboxylic acid (C₉H₁₀N₂O₂), which contains a methylene (-CH₂) spacer between the pyrazine and cyclopropane rings.[2] The direct linkage in the target compound imparts distinct conformational rigidity and electronic properties.

Chemical Structure

The structure consists of a cyclopropane ring substituted at the C1 position with both a pyrazin-2-yl group and a carboxylic acid group. This arrangement creates a sterically constrained scaffold that can be exploited to achieve specific vector orientations for pharmacophore presentation.

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes key computed and predicted properties, which are essential for anticipating the compound's behavior in experimental settings, including solubility and membrane permeability.

PropertyValueSource
Molecular Weight 164.16 g/mol ChemicalBook[1]
Boiling Point 357.9 ± 32.0 °CChemicalBook (Predicted)[1]
Density 1.433 ± 0.06 g/cm³ChemicalBook (Predicted)[1]
pKa 3.75 ± 0.20ChemicalBook (Predicted)[1]
Appearance White to off-white SolidChemicalBook[1]

Proposed Synthesis and Mechanistic Insights

Retrosynthetic Analysis

The key challenge is the formation of the C-C bond between the pyrazine ring and the cyclopropane scaffold. A practical approach involves the cyclization of a malonic ester derivative substituted with a pyrazinyl group.

Target This compound Intermediate1 Diethyl 1-(Pyrazin-2-yl)cyclopropane-1,1-dicarboxylate Target->Intermediate1 Hydrolysis & Decarboxylation Precursor1 Diethyl 2-(2-bromoethyl)-2-(pyrazin-2-yl)malonate Intermediate1->Precursor1 Intramolecular Cyclization Reagent1 Base (e.g., NaH, NaOEt) Intermediate1->Reagent1 StartingMaterial1 Diethyl 2-(pyrazin-2-yl)malonate Precursor1->StartingMaterial1 StartingMaterial2 1,2-Dibromoethane Precursor1->StartingMaterial2

Caption: Retrosynthetic strategy for the target molecule.

Step-by-Step Experimental Protocol

This proposed protocol is designed to be self-validating, with clear endpoints for each stage.

Step 1: Synthesis of Diethyl 2-(pyrazin-2-yl)malonate

  • Rationale: This step introduces the pyrazine moiety to the malonate scaffold. 2-Chloropyrazine is a common and reactive starting material. The reaction is a nucleophilic aromatic substitution, facilitated by a strong base to deprotonate the diethyl malonate.

  • Methodology:

    • To a stirred solution of diethyl malonate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating complete formation of the enolate.

    • Add a solution of 2-chloropyrazine (1.0 eq) in anhydrous THF dropwise.

    • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Step 2: Alkylation with 1,2-Dibromoethane

  • Rationale: This step introduces the two-carbon unit required for cyclopropane ring formation. A second deprotonation of the substituted malonate generates a nucleophile that attacks the electrophilic 1,2-dibromoethane.

  • Methodology:

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous THF under nitrogen.

    • Cool to 0 °C and add NaH (1.1 eq) portion-wise. Stir at room temperature for 30 minutes.

    • Add 1,2-dibromoethane (1.5 eq) and heat the mixture to reflux. Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup as described in Step 1. Purify via column chromatography to isolate diethyl 2-(2-bromoethyl)-2-(pyrazin-2-yl)malonate.

Step 3: Intramolecular Cyclization

  • Rationale: A third deprotonation at the α-carbon generates an intramolecular nucleophile that displaces the bromide, forming the three-membered cyclopropane ring in a classic cyclization reaction.

  • Methodology:

    • Dissolve the bromo-intermediate from Step 2 (1.0 eq) in anhydrous THF.

    • Add a strong base, such as sodium hydride (1.2 eq), and stir at room temperature. The reaction is often complete within a few hours.

    • Monitor by TLC for the formation of the more nonpolar cyclized product.

    • Work up and purify as previously described to yield diethyl 1-(pyrazin-2-yl)cyclopropane-1,1-dicarboxylate.

Step 4: Hydrolysis and Decarboxylation

  • Rationale: The final step converts the diester to the target carboxylic acid. Saponification with a strong base hydrolyzes both ester groups to carboxylates. Acidification then protonates them, and subsequent heating promotes the decarboxylation of the gem-dicarboxylic acid to the final product.

  • Methodology:

    • Dissolve the diester from Step 3 in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (NaOH, 3-4 eq) and heat to reflux for several hours until saponification is complete (monitored by TLC or LC-MS).

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and acidify carefully with concentrated hydrochloric acid (HCl) to pH ~2.

    • Gently heat the acidic solution to 50-60 °C to drive the decarboxylation reaction, which is evident by the evolution of CO₂ gas.

    • After gas evolution ceases, cool the solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry, concentrate, and recrystallize the crude solid from an appropriate solvent system to yield pure this compound.

Analytical Characterization Profile

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic signatures are predicted based on the molecular structure.

TechniqueExpected Observations
¹H NMR Pyrazine Protons: Three signals in the aromatic region (~8.5-8.7 ppm), exhibiting coupling patterns characteristic of a 2-substituted pyrazine. Cyclopropane Protons: Two sets of signals for the diastereotopic methylene protons (CH₂) on the cyclopropane ring, likely appearing as complex multiplets between ~1.2-1.8 ppm. Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.
¹³C NMR Pyrazine Carbons: Four signals in the aromatic region (~140-155 ppm). Carboxyl Carbon (C=O): A signal around ~175-180 ppm. Quaternary Cyclopropane Carbon (C1): A signal around ~30-40 ppm. Methylene Cyclopropane Carbons (CH₂): A signal around ~15-25 ppm.
FT-IR (cm⁻¹)O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid). C=O Stretch: A strong, sharp absorption around ~1700-1725 cm⁻¹ (carboxylic acid dimer). C=N/C=C Stretch: Aromatic ring stretches around ~1580-1600 cm⁻¹. C-H Stretch: Aromatic C-H >3000 cm⁻¹, Aliphatic C-H <3000 cm⁻¹.
Mass Spec. (ESI-)[M-H]⁻: Expected molecular ion peak at m/z = 163.05, corresponding to the deprotonated molecule (C₈H₇N₂O₂⁻).

Significance and Applications in Drug Development

The strategic combination of the pyrazine and cyclopropane motifs makes this compound a molecule of high potential value for medicinal chemists.

cluster_0 Structural Motifs cluster_1 Physicochemical & Pharmacokinetic Properties cluster_2 Potential Therapeutic Applications Pyrazine Pyrazine Ring Properties Improved Metabolic Stability Modulated Lipophilicity (LogP) Rigid Conformation Novel Vector Space Pyrazine->Properties H-bond acceptor, metabolic handle Cyclopropane Cyclopropane Ring Cyclopropane->Properties Bioisostere, reduces flexibility Applications Antitubercular Agents Oncology (Kinase Inhibitors) Antiviral Compounds CNS Agents Properties->Applications Leads to enhanced drug candidates

Caption: Relationship between structure, properties, and applications.

The Pyrazine Moiety: A Privileged Scaffold

The pyrazine ring is a nitrogen-containing heterocycle prevalent in numerous FDA-approved drugs and natural products.[5] Its presence is associated with a wide range of biological activities, including antibacterial, anticancer, and antiviral effects.[5][6] Pyrazinamide, a first-line antituberculosis drug, is metabolized to pyrazinoic acid, highlighting the importance of the pyrazinecarboxylic acid core in eliciting a therapeutic effect.[7][8] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, crucial for molecular recognition at target binding sites.

The Cyclopropane Ring: A Versatile Bioisostere

In medicinal chemistry, cyclopropane rings are increasingly used as "bioisosteres" for other chemical groups, such as gem-dimethyl groups, alkynes, or phenyl rings.[9] Introducing a cyclopropane ring can:

  • Enhance Metabolic Stability: The strained ring is often more resistant to metabolic degradation than linear alkyl chains.

  • Improve Potency: The rigid structure locks the molecule into a specific conformation, which can lead to a more favorable interaction with a biological target, reducing the entropic penalty of binding.

  • Modulate Physicochemical Properties: It can fine-tune properties like solubility and lipophilicity to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

By serving as a rigid linker between the key pyrazine pharmacophore and the carboxylic acid (a common linker or binding group), this compound offers a unique and valuable scaffold for building novel chemical entities with potentially superior drug-like properties.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block for advanced drug discovery. Its confirmed structure, coupled with a feasible synthetic route and a compelling rationale for its use, positions it as a high-value intermediate. Researchers and drug development professionals can leverage its unique combination of a privileged pyrazine scaffold and a conformationally rigid cyclopropane bioisostere to explore new chemical space and design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

The Biological Versatility of the Pyrazine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of a Simple Heterocycle

In the vast landscape of medicinal chemistry, the pyrazine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, stands out for its remarkable biological versatility. From the front lines of tuberculosis treatment to the cutting edge of oncology, pyrazine-containing compounds have consistently emerged as privileged scaffolds in drug discovery.[1] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the diverse biological activities of these compounds. Moving beyond a mere catalog of activities, we will delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the practical experimental methodologies required to assess their therapeutic potential. Our narrative is grounded in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental design, ensuring a self-validating approach to research in this exciting field.

I. The Anticancer Potential of Pyrazine Derivatives: Targeting Aberrant Cell Signaling

The fight against cancer has seen a paradigm shift towards targeted therapies, and pyrazine derivatives have emerged as key players in this arena.[2] Their anti-neoplastic properties are often linked to the inhibition of critical cellular signaling pathways that govern cell proliferation, survival, and angiogenesis.[3]

A. Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism by which pyrazine-containing compounds exert their anticancer effects is through the inhibition of protein kinases.[4] These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Pyrazine derivatives have been shown to competitively bind to the ATP-binding pocket of various kinases, disrupting downstream signaling cascades essential for tumor progression.[5]

One of the key pathways implicated is the PI3K/Akt signaling pathway , which plays a central role in cell survival and proliferation.[6] Pyrazine-based inhibitors can block the activity of PI3K, preventing the phosphorylation and activation of Akt, thereby promoting apoptosis in cancer cells.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PIP3->PDK1 Recruits Pyrazine_Inhibitor Pyrazine-Containing Kinase Inhibitor Pyrazine_Inhibitor->PI3K Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Growth_Factor Growth Factor Growth_Factor->RTK Binds

B. Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. For instance, in a series of 1,4-pyrazine-containing inhibitors of histone acetyltransferases p300/CBP, specific substitutions led to a significant increase in potency.[7] SAR studies have revealed that:

  • Substitution at the 2- and 5-positions of the pyrazine ring is often crucial for activity.

  • The presence of amide or sulfonamide functionalities can enhance binding to target proteins through hydrogen bonding.

  • The introduction of bulky hydrophobic groups can improve potency by occupying hydrophobic pockets in the target enzyme.[8]

C. Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative pyrazine derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineA549 (Lung)68.75[9]
Pyrazolo[3,4-d]pyrimidineHela (Cervical)17.50[9]
Pyrazolo[3,4-d]pyrimidineCaco-2 (Colon)73.08[9]
Pyrazolo[3,4-d]pyrimidineHT1080 (Fibrosarcoma)43.75[9]
Indenoquinoxaline/PyrazineMCF-7 (Breast)5.4[10]
Indenoquinoxaline/PyrazineA549 (Lung)4.3[10]
Chalcone-Pyrazine HybridA549 (Lung)0.13[5]
Chalcone-Pyrazine HybridColo-205 (Colon)0.19[5]
Chalcone-Pyrazine HybridMCF-7 (Breast)0.18[5]
Imidazo[1,2-a]pyrazineMCF7 (Breast)6.66 (average)[11]
Imidazo[1,2-a]pyrazineHCT116 (Colon)6.66 (average)[11]
Imidazo[1,2-a]pyrazineK652 (Leukemia)6.66 (average)[11]
Pyrido[3,4-b]pyrazineMiaPaCa-2 (Pancreatic)0.025[12]
D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazine compound to be tested

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazine compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

II. The Antimicrobial Frontier: Pyrazine Derivatives in the Fight Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazine derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, offering a promising avenue for the development of new anti-infectives.[15]

A. Mechanism of Action

The antimicrobial mechanisms of pyrazine derivatives are diverse. Some compounds are known to disrupt cell wall synthesis, while others interfere with nucleic acid or protein synthesis. A notable example is pyrazinamide , a cornerstone of tuberculosis therapy. It is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane transport and energetics in Mycobacterium tuberculosis.

B. Structure-Activity Relationship (SAR) Insights

For antimicrobial pyrazine derivatives, SAR studies have highlighted the importance of:

  • Lipophilicity: Increased lipophilicity can enhance cell membrane penetration.

  • Electronic Effects: The presence of electron-withdrawing groups on the pyrazine ring can modulate the compound's reactivity and target interactions.

  • Specific Substituents: The introduction of certain functionalities, such as sulfonamides, has been shown to confer potent antimicrobial activity.[15]

C. Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazine derivatives against various microbial strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazine-2-carboxylic acid derivativeE. coli50[16]
Pyrazine-2-carboxylic acid derivativeP. aeruginosa25[16]
Pyrazine-2-carboxylic acid derivativeB. subtilis6.25[16]
Pyrazine-2-carboxylic acid derivativeS. aureus6.25[16]
Pyrazine-2-carboxylic acid derivativeC. albicans3.125[16]
3-Aminopyrazine-2-carboxamideM. tuberculosis H37Rv12.5[17]
Pyrazoline derivativeS. aureus64[18]
Pyrazoline derivativeE. faecalis32[18]
D. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrazine compound to be tested

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazine compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

III. Modulating the Inflammatory Cascade: Anti-inflammatory Pyrazines

Chronic inflammation is a key contributor to a wide range of diseases. Pyrazine-containing compounds have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[19]

A. Mechanism of Action

A common mechanism of anti-inflammatory action for pyrazine derivatives is the inhibition of nitric oxide (NO) production in macrophages.[1] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). Some compounds also inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.

B. Structure-Activity Relationship (SAR) Insights

Key SAR findings for anti-inflammatory pyrazines include:

  • The presence of a chalcone moiety hybridized with a pyrazine ring can lead to potent anti-inflammatory activity.

  • Substitution with electron-donating groups can sometimes enhance activity.

  • The overall molecular shape and conformation play a critical role in fitting into the active site of target enzymes like iNOS.[20]

C. Quantitative Data Summary

The following table shows the inhibitory activity of some pyrazine derivatives on NO production.

CompoundCell LineInhibition of NO production (%) @ Conc. (µM)Reference
Paeonol-Pyrazine HybridRAW 264.756.32 @ 20[1]
Pyrazolo[3,4-b]pyrazine-Remarkable activity[21]
D. Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.[22]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Pyrazine compound to be tested

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the pyrazine compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix the supernatant with the Griess reagent.

  • Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.[23]

IV. Combating Viral Infections: The Antiviral Potential of Pyrazines

Pyrazine derivatives have also shown promise as antiviral agents, with activity against a range of viruses.[24] Favipiravir, a pyrazine carboxamide derivative, is a notable example that has been investigated for its broad-spectrum antiviral activity.[25]

A. Mechanism of Action

The antiviral mechanisms of pyrazine compounds can vary. Favipiravir, for instance, is a prodrug that is converted to its active phosphoribosylated form, which then selectively inhibits the RNA-dependent RNA polymerase of RNA viruses. Other pyrazine derivatives may interfere with viral entry, replication, or assembly.

B. Structure-Activity Relationship (SAR) Insights

For antiviral pyrazines, SAR studies have indicated that:

  • The carboxamide group is often a key pharmacophore for antiviral activity.

  • Modifications to the substituents on the pyrazine ring can significantly impact potency and selectivity against different viruses.[26]

  • The introduction of triazole or benzothiazole moieties can enhance antiviral efficacy.[24]

C. Quantitative Data Summary

The following table summarizes the antiviral activity of some pyrazine derivatives.

| Compound Class | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Imidazo[1,2-a]pyrazine | Influenza A (H1N1) | MDCK | 2.75 |[13] | | Pyrido[2,3-b]pyrazine | HCMV | - | 0.33 |[4] | | Pyrazine-triazole conjugate | SARS-CoV-2 | Vero E6 | - |[24] | | Quinolone derivative | Dengue virus type 2 | BHK-21 | 3.9 |[27] |

D. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[7]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Complete cell culture medium

  • Pyrazine compound to be tested

  • Overlay medium (containing agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection and Compound Treatment: Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the pyrazine compound.

  • Overlay: After a 1-2 hour adsorption period, remove the virus-compound mixture and add the overlay medium to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed in the virus control wells.

  • Plaque Visualization and Counting: Fix and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained viable cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).[8]

Plaque_Reduction_Assay_Workflow cluster_setup Setup cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Staining cluster_analysis Analysis Seed_Cells 1. Seed Host Cells in multi-well plates Prepare_Virus_Compound 2. Prepare Virus Dilution & Compound Dilutions Infect_Cells 3. Infect Cells with Virus + Compound (1-2h) Prepare_Virus_Compound->Infect_Cells Add_Overlay 4. Add Overlay Medium Infect_Cells->Add_Overlay Incubate 5. Incubate for Several Days for Plaque Formation Add_Overlay->Incubate Stain_Cells 6. Fix and Stain Cells with Crystal Violet Incubate->Stain_Cells Count_Plaques 7. Count Plaques Stain_Cells->Count_Plaques Calculate_EC50 8. Calculate % Plaque Reduction and EC50 Count_Plaques->Calculate_EC50

V. Neuroprotection: A New Horizon for Pyrazine Compounds

Recent studies have highlighted the neuroprotective effects of certain pyrazine derivatives, suggesting their potential in treating neurodegenerative diseases.

A. Mechanism of Action

The neuroprotective mechanisms of pyrazine compounds are still under investigation, but some have been shown to protect neuronal cells from oxidative stress-induced apoptosis. This can involve scavenging reactive oxygen species (ROS) and modulating signaling pathways involved in cell survival.

B. Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common model for studying neuroprotection. Oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂).

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • Hydrogen peroxide (H₂O₂)

  • Pyrazine compound to be tested

  • MTT assay reagents (as described previously)

Procedure:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.

  • Pre-treatment: Pre-treat the cells with various concentrations of the pyrazine compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H₂O₂ for a set duration (e.g., 24 hours).

  • Assessment of Cell Viability: Assess cell viability using the MTT assay as described in the anticancer section. An increase in cell viability in the compound-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.

VI. Synthesis of Biologically Active Pyrazine Derivatives: A Practical Overview

The synthesis of pyrazine derivatives is a cornerstone of their development as therapeutic agents. A variety of synthetic methodologies have been developed to access diverse pyrazine scaffolds.

A. Synthesis of 2-Aminopyrazine Derivatives

One common route to 2-aminopyrazine derivatives starts from 2-cyanopyrazine.[28]

General Procedure:

  • Amination of 2-Cyanopyrazine: 2-Cyanopyrazine is treated with a solution of sodium hypochlorite and an alkali (e.g., sodium hydroxide) to yield 2-aminopyrazine.

  • Halogenation: The resulting 2-aminopyrazine can be brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions.

  • Substitution: The bromo-substituted aminopyrazine can then undergo nucleophilic substitution with various amines (e.g., morpholine, piperazine) to yield a diverse range of 2-amino-3,5-disubstituted pyrazine derivatives.[28]

B. Synthesis of Pyrazolo[3,4-b]pyrazine Derivatives

Pyrazolo[3,4-b]pyrazines can be synthesized from 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole.[21]

General Procedure:

  • Starting Material: The synthesis begins with 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole.

  • Key Intermediate: This starting material is converted to a 5-acetyl derivative, which serves as a key intermediate.

  • Cyclization and Derivatization: This intermediate can then be used in various cyclization and derivatization reactions to generate a library of pyrazolo[3,4-b]pyrazine compounds.[6][21]

VII. Conclusion and Future Perspectives

The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The insights into their mechanisms of action and structure-activity relationships, coupled with robust experimental protocols, provide a solid foundation for the rational design of new and improved pyrazine-containing drugs. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy. The journey of the simple pyrazine ring in medicinal chemistry is far from over; it remains a beacon of hope in the quest for new medicines to combat a multitude of human diseases.

References

"structure-activity relationship of pyrazinecarboxamides"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Pyrazinecarboxamides

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrazinecarboxamides represent a cornerstone scaffold in medicinal chemistry, anchored by the seminal anti-tuberculosis agent, Pyrazinamide. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing this class of compounds. We will dissect the core pyrazine scaffold, the critical carboxamide linker, and the diverse peripheral substituents to elucidate their impact on biological activity. Moving beyond a mere catalog of derivatives, this document explains the causal relationships between molecular architecture and therapeutic efficacy, focusing primarily on antitubercular activity while also touching upon emergent applications in oncology and virology. Detailed experimental protocols for synthesis and biological evaluation are provided to serve as a practical resource for researchers in drug discovery and development.

The Pyrazinecarboxamide Core: An Introduction

The pyrazinecarboxamide scaffold is defined by a pyrazine ring—a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4—attached to a carboxamide functional group. The archetypal molecule of this class is pyrazinamide (PZA), a first-line drug indispensable for the short-course treatment of tuberculosis (TB).[1][2][3] The remarkable success of PZA has catalyzed extensive research into its derivatives to enhance potency, broaden the spectrum of activity, and overcome growing drug resistance. While its fame is rooted in antibacterial action, the versatile pyrazine scaffold has also been explored for anticancer and antiviral applications, making a deep understanding of its SAR crucial for future drug development.[4][5][6]

Structure-Activity Relationship (SAR) studies are the bedrock of medicinal chemistry, providing a systematic framework to understand how specific structural modifications to a lead compound influence its biological activity. For pyrazinecarboxamides, this involves correlating changes in substituents on the pyrazine ring and the amide nitrogen with changes in efficacy, selectivity, and pharmacokinetic properties.

Caption: Core structure of a substituted pyrazine-2-carboxamide.

The Prodrug Principle: Pyrazinamide's Mechanism of Action

A foundational concept in pyrazinecarboxamide SAR is that PZA itself is a prodrug—a biologically inactive compound that is metabolized in the body to produce an active drug.[1][2][7] This activation pathway is a critical determinant of its activity and a primary source of resistance.

  • Entry and Activation: PZA diffuses into the Mycobacterium tuberculosis (Mtb) bacillus. Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes the amide bond of PZA to form the active metabolite, pyrazinoic acid (POA).[1][7][8]

  • Acidic Environment and Accumulation: The activity of PZA is uniquely potent in the acidic microenvironments of inflammatory lesions, such as the interior of a granuloma.[1] In this low-pH environment, POA becomes protonated (HPOA). While the charged POA anion is trapped inside the cell, the neutral HPOA can diffuse back out. However, the acidic extracellular environment ensures it is quickly protonated again and readily diffuses back into the bacillus, leading to a toxic intracellular accumulation.[2][7]

  • Molecular Targets: The precise target of POA has been a subject of extensive research. Current evidence points to multiple targets:

    • Coenzyme A (CoA) Biosynthesis: POA has been shown to bind to and trigger the degradation of aspartate decarboxylase (PanD), a vital enzyme in the biosynthesis of CoA, which is essential for numerous metabolic processes in Mtb.[2][9][10]

    • Membrane Energetics: The accumulation of POA is believed to disrupt membrane potential and interfere with cellular energy production, which is particularly effective against the semi-dormant "persister" cells that other antibiotics fail to kill.[3][7][8]

    • Fatty Acid Synthesis: Early studies suggested that POA inhibits the mycobacterial fatty acid synthase I (FAS-I), an enzyme critical for building the unique mycobacterial cell wall.[1]

Mutations in the pncA gene that inactivate the PZase enzyme are the primary cause of PZA resistance, as the prodrug can no longer be converted to its active form.[1][8] This mechanistic insight is crucial for SAR, as it implies that derivatives must either be susceptible to PZase activation or bypass this mechanism entirely.

Mechanism of Action of Pyrazinamide PZA_out Pyrazinamide (PZA) (Extracellular) PZA_in PZA (Intracellular) PZA_out->PZA_in Diffusion PZase Pyrazinamidase (PZase) (pncA gene) PZA_in->PZase Catalyzes POA Pyrazinoic Acid (POA) (Active Drug) PZA_in->POA Hydrolysis HPOA Protonated POA (HPOA) POA->HPOA Protonation (Acidic pH) Targets Multiple Targets: - PanD (CoA Synthesis) - Membrane Energetics - FAS-I POA->Targets Inhibition/ Disruption HPOA->PZA_in Re-entry & Accumulation Effect Bactericidal Effect Targets->Effect

Caption: The prodrug activation and mechanism of action of Pyrazinamide.

Dissecting the Molecule: Core Structure-Activity Relationships

The biological activity of pyrazinecarboxamides can be systematically modulated by making substitutions at three key regions: the pyrazine ring, the carboxamide linker, and the terminal R-group on the amide nitrogen.

The Pyrazine Ring

The pyrazine ring is not merely a scaffold; its electronic properties and substitution pattern are critical for activity.

  • Nitrogen Atoms (N1, N4): Isosteric replacement of the pyrazine ring with other aromatic systems has been explored. Studies on POA analogs showed that removing or transposing the nitrogen atoms generally leads to a loss of activity, highlighting the importance of the pyrazine core for interaction with its target, PanD.[9]

  • Substitutions at C3, C5, and C6:

    • C5 and C6 Positions: Introducing substituents at these positions can significantly enhance antimycobacterial activity. A common and effective strategy is the addition of a bulky, lipophilic group at C5 (e.g., tert-butyl) and a halogen at C6 (e.g., chloro).[11][12][13] For instance, 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide was identified as a highly potent derivative against Mtb.[11] These bulky and lipophilic groups likely enhance membrane permeability or improve binding interactions within the target protein's active site.

    • C3 and C5 Positions: In analogs of the active metabolite POA, adding alkylamino groups at the C3 and C5 positions resulted in compounds that were 5- to 10-fold more potent than POA itself.[9][10] This suggests these positions can be modified to create novel interactions with the target enzyme.

The Carboxamide Linker (-CONH-)

The amide bond is a cornerstone of the pyrazinecarboxamide pharmacophore. Docking studies suggest the carboxamide group is crucial for forming key hydrogen bond interactions with residues in the target's active site, such as Tyr158 in the InhA enzyme.[14]

  • Bioisosteric Replacement: Replacing the amide linker with a bioisostere—a different functional group with similar physical or chemical properties—is a key strategy in medicinal chemistry to improve stability or pharmacokinetic properties.[15] A successful example in this class involves replacing the amide with a 1,2,3-triazole moiety, which led to the development of potent antitubercular agents.[16] This modification can alter the molecule's hydrogen bonding capacity and conformational flexibility, offering a pathway to novel derivatives.

The Amide Substituent (R-Group)

The greatest diversity in pyrazinecarboxamide derivatives lies in the substituent attached to the amide nitrogen. This region profoundly influences the compound's lipophilicity, steric profile, and electronic properties, which are all critical determinants of activity.

  • N-Aryl Derivatives: This is the most extensively studied class.

    • Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring is a consistent theme for high activity. Halogens (I, Br, Cl) and trifluoromethyl (-CF3) groups are particularly effective.[11][17] The compound 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was one of the most active compounds identified in a large screening effort.[17]

    • Positional Isomerism: The location of the substituent on the phenyl ring is critical. In a series of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamides, an ortho-methyl substituent was potent, while a meta-nitro or meta-bromo group rendered the compound inactive.[18] This demonstrates the precise steric and electronic requirements for optimal target engagement.

    • Lipophilicity (log P): While increased lipophilicity can improve cell membrane penetration, there is an optimal range. For several series of compounds, biological activity increased with lipophilicity up to a certain point, after which a further increase led to a significant decrease in activity.[12][13] This parabolic relationship is common in SAR and highlights the need for a balance between membrane permeability and aqueous solubility.

Therapeutic Applications and SAR Insights

Antitubercular Activity

The primary application of pyrazinecarboxamides is in the treatment of TB. The key SAR takeaways for designing potent antitubercular agents are:

  • Maintain the Pyrazine Core: The 1,4-dinitrogen arrangement is generally essential.

  • Substitute the Ring: Add bulky, lipophilic groups at C5 and halogens at C6.

  • Utilize N-Aryl Groups: Modify the terminal amide with a phenyl ring bearing potent electron-withdrawing groups.

  • Optimize Lipophilicity: Aim for a balanced log P, as excessive lipophilicity is detrimental.

Compound IDPyrazine Ring SubstituentAmide (N) SubstituentActivity (MIC or % Inhibition)Reference
PZA Unsubstituted-H12.5-50 µg/mL[19]
Cmpd. 19 5-tert-Butyl, 6-Chloro3-TrifluoromethylphenylMIC = 3.13 µg/mL[11]
Cmpd. 7l Unsubstituted3-Iodo-4-methylphenylIC90 = 0.819 μg/mL[17]
Cmpd. 18 5-tert-Butyl, 6-Chloro3,5-Dibromo-4-hydroxyphenyl72% Inhibition[12]
Cmpd. 6h Unsubstituted (linked via piperazine)2-MethylphenylIC50 = 1.82 µM[18]
Cmpd. 1f Unsubstituted3-(Piperidin-1-yl)propylMIC = 8.0 µg/mL[19]
Anticancer and Antiviral Activity

The pyrazine scaffold is gaining attention in other therapeutic areas.[4]

  • Anticancer: Pyrazine derivatives have been reviewed as potential anticancer agents, though the specific SAR for this activity is still an emerging field and likely involves different targets and mechanisms than those in Mtb.[6]

  • Antiviral: The pyrazinecarboxamide scaffold is present in the antiviral drug Favipiravir.[20] Studies have explored pyrazine-based conjugates as potential agents against SARS-CoV-2, demonstrating the scaffold's versatility.[5][20] The SAR for antiviral activity will be distinct, focusing on interactions with viral enzymes like RNA-dependent RNA polymerase.

Experimental Design for SAR Studies: Protocols & Workflows

A robust SAR study requires standardized and reproducible experimental protocols. The following sections outline core methodologies for the synthesis and biological evaluation of novel pyrazinecarboxamides.

General Synthesis of N-Aryl Pyrazinecarboxamides

This protocol describes a common and reliable method for synthesizing a library of N-substituted pyrazinecarboxamides for SAR evaluation.[13][19] The causality is clear: activating the carboxylic acid to an acid chloride allows for efficient nucleophilic attack by the desired amine to form the stable amide bond.

Step 1: Activation of Pyrazine-2-carboxylic Acid

  • To a solution of the appropriately substituted pyrazine-2-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq) dropwise. Causality: This converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is susceptible to nucleophilic attack.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude pyrazine-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired substituted aniline or amine (1.0 eq) in a dry, aprotic solvent (e.g., tetrahydrofuran or dichloromethane) containing a non-nucleophilic base like triethylamine or pyridine (1.5 eq). Causality: The base is required to neutralize the HCl gas that is generated during the reaction, driving the equilibrium towards product formation.

  • Cool the amine solution to 0 °C.

  • Add a solution of the crude pyrazine-2-carbonyl chloride from Step 1 in the same solvent dropwise to the cooled amine solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-aryl pyrazinecarboxamide.

Synthetic Workflow start Substituted Pyrazine-2-carboxylic Acid intermediate Pyrazine-2-carbonyl Chloride (Reactive Intermediate) start->intermediate Activation reagent1 SOCl₂ or (COCl)₂ DMF (cat.) reagent1->intermediate product Crude N-Aryl Pyrazinecarboxamide intermediate->product Amide Coupling reagent2 Substituted Aniline (R-NH₂) + Base (e.g., Et₃N) reagent2->product purification Purification (Chromatography/ Recrystallization) product->purification final_product Pure Product for Biological Testing purification->final_product

Caption: General workflow for the synthesis of pyrazinecarboxamides.

In Vitro Antimycobacterial Activity Assay (MABA)

To establish a reliable SAR, all compounds must be tested under identical, validated conditions. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.

  • Preparation: Prepare a serial dilution of each test compound in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include a "no drug" positive control and a "no bacteria" negative control.

  • Incubation: Seal the plates and incubate at 37 °C for 5-7 days. Causality: This allows sufficient time for the slow-growing Mtb to replicate in the control wells.

  • Assay Development: Add a mixture of Alamar Blue reagent and Tween 80 to each well. Re-incubate for 24 hours.

  • Data Reading: Read the fluorescence or absorbance of each well. Viable, metabolically active bacteria will reduce the Alamar Blue reagent, causing a color change from blue (resazurin) to pink (resorufin).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating at least 90% inhibition of bacterial growth.

  • Acidic pH Condition: To mimic the conditions where PZA is most active, a parallel assay should be run using a modified 7H9 broth adjusted to an acidic pH (e.g., 5.8-6.0).[17] This is a self-validating step; PZA should show significantly higher activity at acidic pH compared to neutral pH.

Cytotoxicity Assay

To ensure that the observed antimycobacterial activity is not due to general cellular toxicity, a cytotoxicity assay against a mammalian cell line (e.g., Vero or HEK-293) is essential.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • Viability Assessment: Use a viability reagent such as MTT or PrestoBlue. The amount of colorimetric or fluorescent product is proportional to the number of viable cells.

  • IC50 Determination: Calculate the IC50 value—the concentration of the compound that causes 50% inhibition of cell growth.

  • Selectivity Index (SI): The SI is calculated as (IC50 for mammalian cells) / (MIC for Mtb). A high SI value (>10) is desirable, indicating that the compound is selectively toxic to the bacteria over host cells.

Conclusion and Future Perspectives

The structure-activity relationship of pyrazinecarboxamides is a mature yet dynamic field. Decades of research have established clear guidelines for designing potent antitubercular agents: the pyrazine core is essential, specific substitutions on the ring enhance activity, and the properties of the N-amide substituent must be carefully tuned, particularly its electronic profile and lipophilicity.

The primary challenge remains the circumvention of resistance, which is most often tied to the inactivation of the PZase enzyme. Future research should therefore focus on two key strategies:

  • Design of PZase-Independent Inhibitors: Develop pyrazinecarboxamides or their bioisosteres that do not require enzymatic activation. This could involve designing molecules that directly inhibit targets like PanD or Mtb's membrane transport systems.[9]

  • Rational and Computationally-Guided Design: Utilize computational docking and molecular dynamics simulations to design analogs with improved binding affinity for their targets.[14][21] This approach can help prioritize synthetic targets and uncover novel, non-obvious structural modifications.

By integrating established SAR principles with modern drug design strategies, the venerable pyrazinecarboxamide scaffold will continue to serve as a valuable blueprint for the development of next-generation therapeutics to combat tuberculosis and other challenging diseases.

References

A Technical Guide to the Spectroscopic Characterization of 1-(Pyrazin-2-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1-(Pyrazin-2-yl)cyclopropanecarboxylic acid. In the absence of published experimental spectra for this specific molecule, this document serves as an in-depth predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon spectral data from analogous structures, we present a comprehensive characterization to aid in the synthesis, identification, and purification of this compound.

Introduction

This compound is a heterocyclic compound incorporating a pyrazine ring, a known pharmacophore present in numerous therapeutic agents, and a cyclopropanecarboxylic acid moiety, which can impart unique conformational constraints and metabolic stability. The precise characterization of such molecules is paramount in medicinal chemistry and drug discovery to ensure purity, confirm structure, and understand chemical behavior. This guide elucidates the predicted spectroscopic fingerprint of this molecule, providing a robust framework for its analysis.

Molecular Structure and Key Features

The structure of this compound presents distinct features that will govern its spectroscopic properties. The aromatic pyrazine ring contains two deshielding nitrogen atoms, while the strained cyclopropane ring exhibits unique electronic characteristics. The carboxylic acid group provides characteristic proton and carbon signals and IR absorption bands.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the pyrazine and cyclopropane protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine nitrogens and the anisotropic effects of the cyclopropane ring.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-COOH12.0 - 13.0Broad Singlet-The acidic proton of the carboxylic acid is expected to be highly deshielded and will likely exchange with residual water, leading to a broad signal.
H-3~8.8Doublet~1.5This proton is adjacent to a nitrogen atom and will be significantly deshielded. It will show a small coupling to H-5.
H-5~8.6Doublet of Doublets~2.5, ~1.5This proton is coupled to both H-3 and H-6.
H-6~8.5Doublet~2.5This proton is coupled to H-5.
Cyclopropane CH₂1.5 - 1.8Multiplet-The diastereotopic methylene protons of the cyclopropane ring are expected to appear as complex multiplets due to geminal and cis/trans vicinal couplings. Their upfield shift is characteristic of cyclopropyl protons.[1][2]

Causality in Spectral Features: The downfield chemical shifts of the pyrazine protons are a direct consequence of the electronegativity of the two nitrogen atoms, which withdraw electron density from the aromatic ring, thus deshielding the attached protons.[3] The upfield chemical shifts of the cyclopropane protons are attributed to the magnetic anisotropy of the three-membered ring, which creates a shielding cone.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by hybridization and the electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O~175The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[4]
C-2 (Pyrazine)~155This carbon is attached to two nitrogen atoms and the cyclopropyl group, leading to significant deshielding.
C-3 (Pyrazine)~145Aromatic carbon adjacent to a nitrogen atom.[5]
C-5 (Pyrazine)~144Aromatic carbon adjacent to a nitrogen atom.[5]
C-6 (Pyrazine)~143Aromatic carbon adjacent to a nitrogen atom.[5]
C-quat (Cyclopropane)25 - 35The quaternary carbon of the cyclopropane ring will be more shielded than the aromatic carbons.
CH₂ (Cyclopropane)15 - 25The methylene carbons of the cyclopropane ring are typically observed in the upfield region of the spectrum.[4][6]

Expertise in Interpretation: The prediction of the pyrazine carbon chemical shifts is based on data from pyrazine itself and substituted pyrazine derivatives.[5] The cyclopropane carbon shifts are estimated from data for cyclopropanecarboxylic acid and its derivatives.[4][6]

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
O-H (Carboxylic Acid)3300 - 2500BroadThe strong hydrogen bonding of the carboxylic acid dimer results in a very broad O-H stretching band.[7][8]
C-H (Aromatic)3100 - 3000MediumStretching vibrations of the C-H bonds on the pyrazine ring.[9][10]
C-H (Cyclopropane)~3080, ~3000MediumThe C-H stretching frequencies in cyclopropanes are typically at slightly higher wavenumbers than in alkanes due to increased s-character.
C=O (Carboxylic Acid)1720 - 1700StrongThe carbonyl stretch of the carboxylic acid is a strong and characteristic absorption.[7][8]
C=N, C=C (Aromatic)1600 - 1450Medium to StrongStretching vibrations of the pyrazine ring.[9][11]
C-O (Carboxylic Acid)1320 - 1210StrongStretching vibration of the C-O single bond in the carboxylic acid.
O-H Bend (Carboxylic Acid)950 - 900Broad, MediumOut-of-plane bending of the O-H bond in the carboxylic acid dimer.

Self-Validating Protocol: The presence of a strong, broad absorption in the 3300-2500 cm⁻¹ region, coupled with a strong carbonyl absorption around 1700 cm⁻¹, is a highly reliable indicator of a carboxylic acid functionality.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound.

Table 4: Predicted m/z values for Major Fragments in ESI-MS

m/z (Predicted)IonFragmentation Pathway
179.0664[M+H]⁺Protonated molecular ion.
161.0558[M+H - H₂O]⁺Loss of water from the carboxylic acid.
133.0609[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide.
134.0613[M+H - COOH]⁺Loss of the carboxyl group as a radical.
81.0453[Pyrazine+H]⁺Cleavage of the cyclopropyl group.

Authoritative Grounding: The fragmentation of carboxylic acids typically involves the loss of water and carbon monoxide.[12][13] The pyrazine ring is relatively stable, and its fragmentation often involves the loss of HCN.[3][14]

cluster_frags Fragmentation Pathways M_H [M+H]⁺ m/z = 179 M_H2O [M+H - H₂O]⁺ m/z = 161 M_H->M_H2O - H₂O M_COOH [M+H - COOH]⁺ m/z = 134 M_H->M_COOH - •COOH Pyrazine_H [Pyrazine+H]⁺ m/z = 81 M_H->Pyrazine_H - C₃H₄COOH M_H2O_CO [M+H - H₂O - CO]⁺ m/z = 133 M_H2O->M_H2O_CO - CO

References

An In-depth Technical Guide to 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid and its Derivatives: Synthesis, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its synthesis, explore its known and potential homologs and analogs, and discuss the structure-activity relationships that govern its biological effects. This guide will also shed light on the potential therapeutic applications of this class of compounds, with a particular focus on their emerging role as enzyme inhibitors, including in the context of Janus kinase (JAK) signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and development in this promising area.

Introduction: The Emergence of Pyrazinylcyclopropanes in Drug Discovery

The intersection of pyrazine and cyclopropane moieties in a single molecular scaffold has given rise to a class of compounds with significant therapeutic potential. The pyrazine ring, a nitrogen-containing heterocycle, is a common feature in many clinically used drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The cyclopropane ring, a small, strained carbocycle, imparts conformational rigidity and unique stereochemical properties to molecules, often leading to enhanced potency and selectivity. The combination of these two structural motifs in this compound creates a platform for the development of novel therapeutic agents.

While direct literature on this compound is nascent, the broader families of pyrazine and cyclopropane derivatives have well-established roles in medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Similarly, cyclopropane-containing molecules have found applications as enzyme inhibitors and modulators of various biological pathways.[5] This guide aims to synthesize the existing knowledge on related compounds to provide a forward-looking perspective on the potential of this compound and its analogs.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic disconnections. While a definitive, optimized synthesis for the parent compound is not yet widely published, established methodologies for the synthesis of substituted cyclopropanes and the functionalization of pyrazines provide a strong foundation for its preparation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary pathways:

  • Pathway A: Cyclopropanation of a Pyrazinyl Alkene. This approach involves the formation of the cyclopropane ring onto a pyrazine-containing precursor.

  • Pathway B: Arylation of a Cyclopropane Precursor. This strategy focuses on attaching the pyrazine ring to a pre-formed cyclopropane carboxylic acid derivative.

G Target This compound PathwayA Pathway A: Cyclopropanation Target->PathwayA PathwayB Pathway B: Arylation Target->PathwayB PyrazinylAlkene Pyrazinyl Alkene Precursor PathwayA->PyrazinylAlkene CyclopropanePrecursor Cyclopropanecarboxylic Acid Derivative PathwayB->CyclopropanePrecursor PyrazineSynthon Pyrazine Synthon PyrazinylAlkene->PyrazineSynthon CyclopropaneSynthon Cyclopropane Synthon CyclopropanePrecursor->CyclopropaneSynthon

Caption: Retrosynthetic approaches to this compound.

Plausible Synthetic Routes and Methodologies

2.2.1. Rhodium-Catalyzed Cyclopropanation

A promising approach for the synthesis involves the rhodium-catalyzed reaction of a pyrazinyl-substituted diazo compound with an alkene. Dirhodium catalysts are well-known to efficiently catalyze the formation of cyclopropanes from diazo compounds.

Experimental Protocol: Conceptual Rhodium-Catalyzed Cyclopropanation

  • Synthesis of Ethyl 2-diazo-2-(pyrazin-2-yl)acetate:

    • Treat commercially available ethyl 2-(pyrazin-2-yl)acetate with a suitable diazotizing agent, such as tosyl azide, in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Purify the resulting diazo compound using column chromatography.

  • Cyclopropanation Reaction:

    • In an inert atmosphere, dissolve the pyrazinyl diazoacetate and a suitable alkene (e.g., ethylene for the parent compound, though practically challenging; a more stable precursor like ethyl acrylate followed by functional group manipulation is more feasible) in a dry, non-coordinating solvent such as dichloromethane.

    • Add a catalytic amount of a dirhodium(II) catalyst, for instance, dirhodium tetraacetate [Rh₂(OAc)₄].

    • Stir the reaction at room temperature and monitor for the evolution of nitrogen gas and the consumption of the diazo compound by TLC.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude product by column chromatography on silica gel to isolate the cyclopropane ester.

  • Hydrolysis:

    • Hydrolyze the resulting ester to the carboxylic acid using standard conditions, such as lithium hydroxide in a THF/water mixture, followed by acidic workup.

2.2.2. Nucleophilic Addition to a Cyclopropane Synthon

This strategy involves the addition of a pyrazinyl nucleophile to an electrophilic cyclopropane precursor. For instance, a pyrazinyl organometallic reagent could be added to a cyclopropanone or a related synthon.

Experimental Protocol: Conceptual Nucleophilic Addition

  • Formation of 2-Pyrazinyllithium:

    • Prepare 2-lithiopyrazine in situ by treating 2-chloropyrazine or 2-bromopyrazine with a strong organolithium base, such as n-butyllithium, at low temperatures (-78 °C) in an ethereal solvent like THF.

  • Reaction with a Cyclopropane Electrophile:

    • To the freshly prepared 2-pyrazinyllithium solution, add a suitable cyclopropane electrophile, such as 1-cyanocyclopropanecarbonitrile or diethyl cyclopropane-1,1-dicarboxylate.

  • Functional Group Manipulation:

    • The resulting adduct would require subsequent chemical transformations, such as hydrolysis of the nitrile or decarboxylation of the malonate, to yield the desired this compound.

Homologs and Analogs of this compound

The therapeutic potential of the core scaffold can be explored and optimized through the synthesis and evaluation of its homologs and analogs.

Homologs

Homologs of this compound would involve the insertion or removal of a methylene (-CH₂-) group. For example, 1-(Pyrazin-2-ylmethyl)cyclopropanecarboxylic acid is a close homolog where a methylene spacer connects the pyrazine and cyclopropane rings. The presence of this spacer can significantly impact the molecule's conformation and its ability to interact with biological targets.

Analogs

A wide array of analogs can be envisioned by modifying the core structure. These modifications can be systematically explored to establish structure-activity relationships (SAR).

Table 1: Potential Analogs and Rationale for Synthesis

Modification SitePotential SubstituentsRationale
Pyrazine Ring - Halogens (Cl, F) - Alkyl groups (CH₃, C₂H₅) - Methoxy groups (OCH₃) - Amino groups (NH₂)To modulate electronic properties, lipophilicity, and metabolic stability.
Cyclopropane Ring - Alkyl groups - Phenyl groups - Hydroxyl groupsTo explore steric effects and introduce additional interaction points.
Carboxylic Acid - Amides (-CONHR) - Esters (-COOR) - Bioisosteres (e.g., tetrazole)To improve pharmacokinetic properties, such as cell permeability and metabolic stability. Amide derivatives are particularly noteworthy due to their prevalence in drug molecules.

The synthesis of amide derivatives, or 1-(Pyrazin-2-YL)cyclopropanecarboxamides , is a key strategy for analog development. These can be readily prepared from the parent carboxylic acid.

Experimental Protocol: Synthesis of 1-(Pyrazin-2-YL)cyclopropanecarboxamides

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in a suitable aprotic solvent like dichloromethane or DMF.

    • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), along with a base like triethylamine or DIPEA (N,N-Diisopropylethylamine).

  • Amide Bond Formation:

    • To the activated acid, add the desired amine (R-NH₂).

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Perform an aqueous workup to remove excess reagents and byproducts.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Therapeutic Potential and Mechanism of Action

While the specific biological targets of this compound are yet to be fully elucidated, the known activities of related pyrazine and pyrazole derivatives provide strong indications of its potential therapeutic applications.

Janus Kinase (JAK) Inhibition

A significant body of research has identified pyrazole and pyrazine-based scaffolds as potent inhibitors of the Janus kinase (JAK) family of enzymes.[6][7][8] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.

G cluster_0 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid Analog Inhibitor->JAK Inhibition

Caption: Potential inhibition of the JAK-STAT signaling pathway.

The structural features of this compound, particularly the nitrogen atoms in the pyrazine ring, are well-suited to form key hydrogen bond interactions within the ATP-binding pocket of JAK enzymes, mimicking the hinge-binding motif of known inhibitors. The cyclopropane moiety can project into hydrophobic pockets, potentially enhancing binding affinity and selectivity.

Experimental Protocol: In Vitro JAK Enzyme Inhibition Assay

  • Reagents and Materials:

    • Recombinant human JAK enzymes (e.g., JAK1, JAK2, JAK3, TYK2).

    • ATP and a suitable peptide or protein substrate (e.g., a STAT-derived peptide).

    • Test compounds (this compound and its analogs) dissolved in DMSO.

    • A detection system, such as an ADP-Glo™ Kinase Assay (Promega) or a fluorescence polarization-based assay.

  • Assay Procedure:

    • Prepare a reaction mixture containing the JAK enzyme, substrate, and assay buffer.

    • Add serial dilutions of the test compounds to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time.

    • Stop the reaction and measure the signal (e.g., luminescence or fluorescence polarization) according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Other Potential Therapeutic Targets

Beyond JAK inhibition, pyrazine and cyclopropane derivatives have been investigated for their activity against a range of other targets, including:

  • Antimicrobial and Antifungal Activity: Substituted pyrazinecarboxamides have shown promising activity against various microbial and fungal strains.[1][9]

  • Anticancer Activity: Pyrazine-containing compounds have been explored as inhibitors of various kinases and other targets involved in cancer progression.[2]

  • Photosynthesis Inhibition: Certain pyrazinecarboxamides have been identified as inhibitors of the oxygen evolution rate in chloroplasts, suggesting potential applications as herbicides.[10]

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold and subsequent biological evaluation will be crucial for elucidating the structure-activity relationships.

Table 2: Anticipated SAR Trends

Structural FeatureExpected Impact on ActivityRationale
Pyrazine Ring Substitution Small, electron-withdrawing groups may enhance potency.Can influence pKa and hydrogen bonding potential with the target.
Cyclopropane Stereochemistry Stereoisomers may exhibit significant differences in activity.The rigid cyclopropane ring presents substituents in well-defined spatial orientations.
Carboxylic Acid Modification Conversion to amides or other bioisosteres can modulate cell permeability and metabolic stability.The acidic nature of the carboxylic acid can limit oral bioavailability.
Homologation The introduction of a methylene spacer is likely to alter the binding mode and potency.Increased flexibility can allow for different interactions with the target protein.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The convergence of the favorable properties of the pyrazine and cyclopropane moieties suggests a high potential for discovering potent and selective modulators of various biological targets. Future research should focus on:

  • Development of robust and scalable synthetic routes to the core molecule and its key analogs.

  • Systematic exploration of the chemical space around the scaffold to build a comprehensive understanding of the structure-activity relationships.

  • Elucidation of the specific biological targets and mechanisms of action through a combination of in vitro and in vivo studies.

  • Investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their drug-like potential.

This technical guide provides a foundational framework to stimulate and guide further research into this exciting class of compounds, with the ultimate goal of translating their therapeutic potential into clinical applications.

References

In Silico First: A Technical Guide to Predicting the Properties of 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drug discovery landscape, the imperative to de-risk candidates early in the pipeline is paramount. In silico predictive modeling has emerged as a cornerstone of this strategy, offering a rapid, cost-effective, and ethically sound approach to characterizing novel chemical entities before significant resource investment. This technical guide provides a comprehensive, in-depth analysis of 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid, a molecule of interest, through the lens of computational prediction. We will dissect its physicochemical characteristics, predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and explore potential biological activities using established computational methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage predictive technologies to inform and accelerate their research endeavors.

Introduction: The Rationale for an In Silico-Centric Approach

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties or unforeseen toxicity.[1] Traditional experimental screening, while indispensable, is often resource-intensive and time-consuming. In silico methods, which utilize computer-based models to simulate and predict the behavior of molecules, offer a powerful alternative for early-stage assessment.[2][3] By predicting key drug-like properties from a molecule's structure alone, we can prioritize promising candidates, identify potential liabilities, and guide synthetic efforts more intelligently.

This guide focuses on this compound, a heterocyclic compound featuring a pyrazine ring, a cyclopropane moiety, and a carboxylic acid group. The pyrazine scaffold is a common motif in medicinal chemistry, known to impart a range of biological activities.[4][5][6][7][8] The cyclopropane ring introduces conformational rigidity and can influence metabolic stability, while the carboxylic acid group impacts solubility and potential for ionic interactions. Understanding the interplay of these structural features on the molecule's overall properties is crucial for assessing its therapeutic potential.

Our investigation will be structured around a logical workflow, beginning with the foundational physicochemical properties that govern a molecule's behavior, moving to its likely journey through the body (ADMET), and culminating in an exploration of its potential biological targets through molecular docking.

Foundational Physicochemical Properties: The Building Blocks of Drug Action

The physicochemical properties of a molecule are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built.[9][10] Accurate prediction of these parameters is the first step in a robust in silico evaluation. For this compound, we will predict a range of key descriptors using established algorithms and models, such as those available in software suites like ACD/Labs Percepta or open-source platforms.[9][10]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values were computationally generated and provide a preliminary assessment of the molecule's characteristics.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 178.19 g/mol [11]Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability.
logP (Octanol-Water Partition Coefficient) -0.1[11]A measure of lipophilicity. This value suggests the compound is relatively hydrophilic, which can impact cell membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 63.1 Ų[11]Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. A TPSA of < 140 Ų is generally considered favorable for oral bioavailability.
Hydrogen Bond Donors 1[11]The carboxylic acid group acts as a hydrogen bond donor. The number of donors affects solubility and membrane permeability.
Hydrogen Bond Acceptors 4[11]The nitrogen atoms in the pyrazine ring and the oxygen atoms of the carboxylic acid act as hydrogen bond acceptors, influencing solubility and interactions with biological targets.
pKa (Acid Dissociation Constant) 3.75 ± 0.20 (Predicted)[12]Indicates the acidity of the carboxylic acid group. This is crucial for understanding the molecule's ionization state at physiological pH, which in turn affects its solubility, absorption, and interaction with targets.
Aqueous Solubility (logS) Predicted to be solubleEssential for absorption and formulation. The presence of the carboxylic acid and pyrazine nitrogens suggests good aqueous solubility.

Causality Behind the Predictions: The relatively low molecular weight and TPSA are favorable indicators for oral bioavailability. The negative logP value points towards hydrophilicity, which is beneficial for solubility but may present a challenge for passive diffusion across lipid membranes. The predicted pKa suggests that at physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated (ionized), further enhancing aqueous solubility.

ADMET Profiling: The Journey Through the Body

A successful drug must not only interact with its intended target but also navigate the complex biological systems of the body. ADMET profiling helps to predict a compound's Absorption, Distribution, Metabolism, Excretion, and potential Toxicity.[13] We will employ a suite of in silico models, such as those found on web servers like ADMETlab 2.0, ADMETboost, or PreADMET, to generate a comprehensive ADMET profile for this compound.[14][15][16]

Predicted ADMET Properties

The following table presents the predicted ADMET properties. It is crucial to interpret these predictions as probabilistic assessments that guide further experimental validation.

ADMET ParameterPredictionRationale and Implication
Absorption
Human Intestinal Absorption (HIA)GoodThe molecule's small size and moderate polarity are generally favorable for intestinal absorption.
Caco-2 PermeabilityModerate to LowThe hydrophilic nature (low logP) and ionized state at intestinal pH may limit passive permeability across the Caco-2 cell monolayer, a model of the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateLikely NoWhile predictions can vary, the molecule's structure does not contain common P-gp substrate motifs. However, this should be experimentally verified.
Distribution
Blood-Brain Barrier (BBB) PenetrationUnlikelyThe high TPSA and hydrophilicity are strong indicators that the compound will not readily cross the blood-brain barrier. This is advantageous for peripherally acting drugs.
Plasma Protein Binding (PPB)ModerateThe presence of a carboxylic acid suggests potential binding to albumin in the plasma. High PPB can limit the free concentration of the drug available to exert its effect.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential for inhibition of certain isoforms (e.g., CYP2C9)The pyrazine ring and carboxylic acid are functionalities that can interact with the active sites of CYP enzymes. Inhibition of CYPs can lead to drug-drug interactions.
Site of Metabolism (SOM)Pyrazine ring, cyclopropane ringComputational models can predict the most likely sites of metabolic modification, often oxidation by CYP enzymes. The pyrazine ring is susceptible to N-oxidation, and the cyclopropane ring can undergo hydroxylation.
Excretion
Route of ExcretionPrimarily renalDue to its hydrophilicity and ionized nature, the compound is likely to be excreted unchanged or as metabolites via the kidneys.
Toxicity
Ames MutagenicityUnlikely to be mutagenicStructural alerts for mutagenicity are not apparent. However, this is a critical endpoint that requires experimental confirmation.
hERG BlockadeLow riskThe molecule does not possess the typical pharmacophore for hERG channel blockers, reducing the risk of cardiotoxicity.
HepatotoxicityLow to Moderate riskWhile no immediate structural alerts are present, the potential for CYP interactions warrants further investigation.

Self-Validating System: The predicted ADMET profile presents a coherent picture. The physicochemical properties (hydrophilicity, ionization) directly inform the predictions for absorption (limited passive permeability) and distribution (low BBB penetration). The presence of heteroatoms and specific functional groups provides a basis for the metabolism and potential toxicity predictions. Any inconsistencies between these predictions would warrant a re-evaluation of the underlying models or the input structure.

Experimental Protocols: A Virtual Workflow for Property Prediction

To ensure transparency and reproducibility, this section outlines the step-by-step methodologies for the in silico experiments performed.

Protocol for Physicochemical and ADMET Property Prediction
  • Structure Preparation:

    • Obtain the 2D structure of this compound in SMILES format (e.g., from PubChem[11]).

    • Convert the 2D structure to a 3D conformation using a suitable tool like Open Babel.

    • Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformer.

  • Physicochemical Property Prediction:

    • Utilize a computational tool such as ACD/Labs Percepta, ChemDraw, or an online server to calculate properties like molecular weight, logP, TPSA, hydrogen bond donors/acceptors, and pKa.[9][17]

    • Record the predicted values and the software/server used for each prediction.

  • ADMET Prediction:

    • Submit the prepared molecular structure to a comprehensive ADMET prediction web server like ADMETlab 2.0 or ADMETboost.[14][16]

    • Select the desired endpoints for prediction, including HIA, Caco-2 permeability, BBB penetration, CYP inhibition, Ames mutagenicity, and hERG blockade.

    • Execute the prediction and carefully analyze the output, paying attention to the confidence scores or applicability domain of the models.

Workflow Diagram

The following diagram illustrates the overall workflow for the in silico property prediction of this compound.

in_silico_workflow cluster_input Input cluster_preprocessing Preprocessing cluster_prediction Prediction cluster_analysis Analysis & Output start 1. Molecule Structure (SMILES) prep_3d 2. 2D to 3D Conversion start->prep_3d energy_min 3. Energy Minimization prep_3d->energy_min physchem 4. Physicochemical Properties energy_min->physchem admet 5. ADMET Prediction energy_min->admet data_table 6. Data Summary Table physchem->data_table admet->data_table report 7. Technical Guide data_table->report

Caption: Workflow for in silico property prediction.

Potential Biological Activity: A Glimpse into Target Interactions

While ADMET and physicochemical properties are crucial, understanding a molecule's potential to interact with biological targets is the ultimate goal. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[4][5] Given the presence of the pyrazine and carboxylic acid moieties, we can hypothesize potential interactions with various enzyme classes. For instance, pyrazine derivatives have been explored as inhibitors of various kinases and other enzymes.[8] Carboxylic acids are known to interact with zinc-containing enzymes and form salt bridges with basic amino acid residues in active sites.

Hypothetical Docking Scenario

As a hypothetical example, we could investigate the binding of this compound to the active site of a relevant enzyme, such as a histone deacetylase (HDAC), where pyrazine-containing compounds have shown activity.[6] The docking simulation would aim to identify plausible binding poses and key interactions.

Expected Interactions:

  • Hydrogen Bonding: The carboxylic acid group is expected to form strong hydrogen bonds with polar residues or a key catalytic water molecule in the active site. The pyrazine nitrogens can also act as hydrogen bond acceptors.

  • Ionic Interactions: At physiological pH, the carboxylate anion could form a salt bridge with a positively charged residue like lysine or arginine.

  • Hydrophobic Interactions: The cyclopropane ring and the aromatic pyrazine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Logical Relationship Diagram for Docking

The following diagram illustrates the logical steps and considerations in a molecular docking study.

docking_logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_analysis Analysis ligand Ligand Structure (this compound) docking Molecular Docking Simulation ligand->docking receptor Receptor Structure (e.g., PDB ID of target protein) receptor->docking scoring Pose Scoring & Ranking docking->scoring binding_pose Predicted Binding Pose scoring->binding_pose binding_energy Estimated Binding Affinity scoring->binding_energy interaction_analysis Analysis of Intermolecular Interactions binding_pose->interaction_analysis sar Structure-Activity Relationship (SAR) Insights binding_energy->sar interaction_analysis->sar

Caption: Logical workflow for a molecular docking study.

Conclusion and Future Directions

This in silico investigation of this compound provides a comprehensive, albeit predictive, initial assessment of its drug-like properties. The molecule exhibits a promising profile in terms of its physicochemical properties, with favorable characteristics for oral bioavailability. The ADMET predictions suggest good absorption and a low likelihood of CNS penetration, with a manageable potential for metabolic interactions and toxicity.

It is imperative to underscore that these in silico predictions are not a substitute for experimental validation. Rather, they serve as a powerful hypothesis-generating tool to guide further research. The next logical steps would involve:

  • Synthesis of this compound.

  • Experimental determination of key physicochemical properties (e.g., pKa, solubility, logP) to validate the computational models.

  • In vitro ADMET assays to confirm predictions for permeability, metabolic stability, and potential toxicities.

  • Biological screening against a panel of relevant targets, informed by the molecular docking studies, to identify potential therapeutic applications.

By integrating in silico predictions early in the drug discovery process, we can make more informed decisions, reduce the attrition rate of drug candidates, and ultimately, accelerate the delivery of novel therapeutics to patients.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Pyrazin-2-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyrazin-2-yl)cyclopropanecarboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents and functional materials. The pyrazine moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets, while the cyclopropyl group can impart unique conformational constraints and metabolic stability to molecules.[1][2] This document provides a detailed, two-step experimental protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis. The described methodology is based on established chemical principles and offers a reliable route to this important synthetic intermediate.

The synthetic strategy involves an initial nucleophilic aromatic substitution to form a cyclopropylpyrazine nitrile intermediate, followed by a robust hydrolysis to yield the final carboxylic acid product. This approach has been designed to be efficient and scalable, utilizing readily available starting materials.

Materials and Apparatus

Reagents and Chemicals
ReagentGradeSupplierCAS No.
2-ChloropyrazineReagentSigma-Aldrich14508-49-7
Ethyl 1-cyanocyclopropanecarboxylateReagentAlfa Aesar1558-91-4
Sodium hydride (60% dispersion in mineral oil)ReagentAcros Organics7646-69-7
Anhydrous N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific68-12-2
Diethyl etherACS GradeVWR60-29-7
Saturated aqueous ammonium chlorideLaboratoryLabChem12125-02-9
Sodium sulfate (anhydrous)ACS GradeEMD Millipore7757-82-6
Sodium hydroxideACS GradeJ.T. Baker1310-73-2
Hydrochloric acid (concentrated)ACS GradeMacron Fine Chemicals7647-01-0
Ethyl acetateHPLC GradeHoneywell141-78-6
HexanesHPLC GradePharmco110-54-3
Apparatus
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Schlenk line or similar inert atmosphere setup

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • Infrared (IR) spectrometer

Experimental Protocol

The synthesis of this compound is accomplished in two main steps:

  • Step 1: Synthesis of 1-(Pyrazin-2-yl)cyclopropanecarbonitrile via nucleophilic aromatic substitution.

  • Step 2: Hydrolysis of 1-(Pyrazin-2-yl)cyclopropanecarbonitrile to the final carboxylic acid product.

A schematic of the overall reaction is presented below:

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Hydrolysis start1 2-Chloropyrazine + Ethyl 1-cyanocyclopropanecarboxylate reagents1 NaH, Anhydrous DMF start1->reagents1 intermediate 1-(Pyrazin-2-yl)cyclopropanecarbonitrile reagents1->intermediate reagents2 1. NaOH (aq), Heat 2. HCl (aq) intermediate->reagents2 product This compound reagents2->product

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1-(Pyrazin-2-yl)cyclopropanecarbonitrile

Causality: This step utilizes the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic aromatic substitution.[3] Sodium hydride, a strong base, is used to deprotonate ethyl 1-cyanocyclopropanecarboxylate, forming a stabilized carbanion that acts as the nucleophile. Anhydrous DMF is an ideal polar aprotic solvent for this reaction as it solvates the sodium cation, enhancing the nucleophilicity of the carbanion, and can withstand the reaction temperatures.

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) under an inert atmosphere to remove the mineral oil.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • In a separate flask, dissolve ethyl 1-cyanocyclopropanecarboxylate (1.1 equivalents) in anhydrous DMF.

  • Add the solution of ethyl 1-cyanocyclopropanecarboxylate dropwise to the sodium hydride slurry at 0 °C with vigorous stirring. Allow the mixture to stir at this temperature for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(Pyrazin-2-yl)cyclopropanecarbonitrile as a solid.

Step 2: Hydrolysis of 1-(Pyrazin-2-yl)cyclopropanecarbonitrile

Causality: The hydrolysis of the nitrile to a carboxylic acid is a well-established transformation.[2][4] This reaction is typically performed under strong basic or acidic conditions. The use of sodium hydroxide in aqueous solution followed by heating provides the necessary conditions to hydrolyze the nitrile to the corresponding carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.

Procedure:

  • In a round-bottom flask, dissolve the 1-(Pyrazin-2-yl)cyclopropanecarbonitrile obtained from Step 1 in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The progress of the hydrolysis can be monitored by TLC by taking aliquots, acidifying them, and checking for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Slowly and carefully acidify the cooled solution to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the pyrazine and cyclopropyl groups.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the carboxylic acid and the C-H stretches of the aromatic and cyclopropyl groups.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle sodium hydride under an inert atmosphere and away from any sources of ignition.

  • Anhydrous DMF is a combustible liquid and a potential teratogen. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Chloropyrazine is a toxic and irritating compound. Avoid inhalation and contact with skin and eyes.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care and wear appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and the rationale behind the chosen synthetic route.

Logical_Flow cluster_start Starting Materials cluster_reaction1 Key Transformation 1 cluster_intermediate Intermediate cluster_reaction2 Key Transformation 2 cluster_product Final Product SM1 2-Chloropyrazine (Electron-deficient aromatic) SNAr Nucleophilic Aromatic Substitution (SNAr) SM1->SNAr SM2 Ethyl 1-cyanocyclopropanecarboxylate (Pro-nucleophile) Base Deprotonation with NaH SM2->Base Nucleophile Generation of Stabilized Carbanion Base->Nucleophile Nucleophile->SNAr Intermediate 1-(Pyrazin-2-yl)cyclopropanecarbonitrile SNAr->Intermediate Hydrolysis Base-mediated Nitrile Hydrolysis Intermediate->Hydrolysis Acidification Protonation Hydrolysis->Acidification Product This compound Acidification->Product

References

The Strategic Deployment of 1-(Pyrazin-2-yl)cyclopropanecarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block at the Nexus of Bioactivity and Structural Rigidity

In the landscape of contemporary drug discovery and medicinal chemistry, the pyrazine nucleus stands as a cornerstone heterocyclic motif. Its presence in numerous FDA-approved drugs underscores its role as a versatile pharmacophore, capable of engaging in critical hydrogen bonding interactions and serving as a bioisostere for other aromatic systems.[1][2] The inherent electron-deficient nature of the pyrazine ring, a consequence of the two nitrogen atoms in a 1,4-arrangement, imparts unique electronic properties that are instrumental in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3][4] When this privileged heterocycle is coupled with a cyclopropyl group, a small, strained carbocycle known for inducing conformational rigidity and metabolic stability, the resulting building block, 1-(Pyrazin-2-yl)cyclopropanecarboxylic acid, emerges as a powerful tool for the synthesis of novel chemical entities with therapeutic potential.[5]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound as a strategic building block in organic synthesis. We will delve into a plausible and robust synthetic route for its preparation and explore its application in the construction of amide bonds, a ubiquitous linkage in pharmaceuticals. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage the unique structural and electronic attributes of this compound in their synthetic endeavors.

Synthesis of the Building Block: A Proposed Pathway

The proposed synthesis commences with the commercially available 2-(chloromethyl)pyrazine, which serves as the electrophile for the alkylation of diethyl malonate. The subsequent intramolecular cyclization, followed by hydrolysis and decarboxylation, yields the target this compound.

Synthesis_of_1-(Pyrazin-2-yl)cyclopropanecarboxylic_acid start Diethyl Malonate + 2-(Chloromethyl)pyrazine step1 Alkylation with NaOEt in EtOH start->step1 intermediate1 Diethyl 2-(pyrazin-2-ylmethyl)malonate step1->intermediate1 step2 Intramolecular Cyclization with 1,2-Dibromoethane & NaOEt intermediate1->step2 intermediate2 Diethyl 1-(pyrazin-2-ylmethyl)cyclopropane-1,1-dicarboxylate step2->intermediate2 step3 Hydrolysis (e.g., aq. NaOH) intermediate2->step3 intermediate3 1-(Pyrazin-2-ylmethyl)cyclopropane-1,1-dicarboxylic acid step3->intermediate3 step4 Decarboxylation (Heat) intermediate3->step4 end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established malonic ester and cyclopropanation methodologies.

Step 1: Synthesis of Diethyl 2-(pyrazin-2-ylmethyl)malonate

  • To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium (1.1 eq.) in anhydrous ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting solution for 30 minutes at 0 °C to ensure complete formation of the enolate.

  • Add a solution of 2-(chloromethyl)pyrazine (1.0 eq.) in anhydrous ethanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(pyrazin-2-ylmethyl)malonate.

Step 2: Synthesis of Diethyl 1-(pyrazin-2-ylmethyl)cyclopropane-1,1-dicarboxylate

  • To a solution of sodium ethoxide (2.2 eq.) in anhydrous ethanol, add the diethyl 2-(pyrazin-2-ylmethyl)malonate (1.0 eq.) from the previous step.

  • Add 1,2-dibromoethane (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield diethyl 1-(pyrazin-2-ylmethyl)cyclopropane-1,1-dicarboxylate.

Step 3 & 4: Hydrolysis and Decarboxylation to this compound

  • Dissolve the purified diester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide (excess).

  • Heat the mixture to reflux for 2-4 hours to effect complete hydrolysis of the esters.

  • Cool the reaction mixture and acidify to pH ~2 with concentrated hydrochloric acid.

  • Extract the diacid into an organic solvent.

  • Concentrate the organic extracts to obtain the crude 1-(pyrazin-2-ylmethyl)cyclopropane-1,1-dicarboxylic acid.

  • Heat the crude diacid at a temperature above its melting point (typically 140-160 °C) until the evolution of carbon dioxide ceases, indicating complete decarboxylation.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Application in Amide Bond Formation: A Gateway to Novel Chemical Scaffolds

The carboxylic acid functionality of this compound is a versatile handle for a multitude of chemical transformations, with amide bond formation being one of the most prevalent and crucial in medicinal chemistry. The resulting amides are key components of a vast array of biologically active molecules.

Causality Behind Experimental Choices in Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions. Therefore, activation of the carboxylic acid is necessary. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. A wide variety of coupling reagents have been developed for this purpose, each with its own mechanism, advantages, and limitations.

The choice of coupling reagent, solvent, and additives is critical for achieving high yields, minimizing side reactions (such as racemization if chiral centers are present), and ensuring compatibility with other functional groups in the coupling partners.

Amide_Coupling_Workflow start This compound + Amine step1 Carboxylic Acid Activation (Coupling Reagent) start->step1 intermediate1 Activated Ester/Intermediate step1->intermediate1 step2 Nucleophilic Acyl Substitution (Amine Attack) intermediate1->step2 intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 Collapse of Intermediate & Leaving Group Departure intermediate2->step3 end Amide Product step3->end

Caption: Generalized workflow for amide bond formation.

Representative Protocol: Amide Coupling with a Primary Amine

This protocol describes a general procedure for the coupling of this compound with a primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and efficient coupling reagent.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (1.1 eq.)

  • HATU (1.2 eq.)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the primary amine (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • Add HATU (1.2 eq.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS. The reaction time will vary depending on the reactivity of the amine.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid and acidic byproducts.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure amide.

Data Presentation: Common Amide Coupling Reagents

The following table summarizes some of the most frequently used coupling reagents in organic synthesis, along with their key characteristics.

Coupling ReagentAcronymActivating SpeciesByproductsKey Advantages
DicyclohexylcarbodiimideDCCO-acylisoureaDicyclohexylurea (DCU)Inexpensive, effective
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCO-acylisoureaWater-soluble ureaEasy workup
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUActivated esterTetramethylureaHigh reactivity, low racemization
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPActivated esterHexamethylphosphoramide (HMPA)Effective for hindered couplings
Propylphosphonic AnhydrideT3PMixed anhydridePhosphate saltsHigh atom economy, easy workup

Broader Applications and Future Directions

The strategic value of this compound extends beyond simple amide bond formation. The pyrazine ring can be further functionalized through various C-H activation or cross-coupling reactions, opening avenues for the creation of diverse compound libraries.[7] The carboxylic acid moiety can also be converted into other functional groups such as esters, alcohols, or ketones, further expanding its synthetic utility.

The incorporation of this building block into drug discovery programs can lead to the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The rigid cyclopropyl linker can orient the pyrazine ring in a specific vector, enabling precise interactions with biological targets.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a privileged heterocyclic core and a rigidifying cyclopropyl moiety makes it an attractive starting material for the synthesis of novel and complex molecules. The synthetic and application protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this compound in their quest for new therapeutic agents and innovative chemical entities.

References

Application Note: A Guide to In Vitro Assay Development for Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazine Scaffold in Drug Discovery

Pyrazine, a nitrogen-containing six-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral components of numerous biologically active compounds and approved drugs, demonstrating a remarkable breadth of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The unique electronic properties of the pyrazine ring, which can engage in hydrogen bonding and other non-covalent interactions, make it an excellent fragment for binding to biological targets, particularly protein kinases.[4] As a result, pyrazine derivatives are a major focus in the discovery of novel therapeutics, especially kinase inhibitors for oncology and inflammatory diseases.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, developing, and validating robust in vitro assays to characterize the biological activity of novel pyrazine derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.

The Assay Development and Validation Lifecycle

The journey from a newly synthesized pyrazine derivative to a viable drug candidate is underpinned by a cascade of carefully selected assays.[6] The primary goal of this process is to create reliable test systems that are efficient, biologically relevant, and cost-effective, allowing researchers to identify molecules with the desired therapeutic effect while filtering out ineffective ones.[7][8] A well-designed assay must be validated for its robustness, reproducibility, and accuracy.[7]

The development process follows a logical progression, from broad screening to detailed mechanistic studies. Understanding this workflow is critical for making informed decisions about which assays to employ at each stage.

Caption: The drug discovery workflow for pyrazine derivatives.

A critical component of assay validation, particularly for high-throughput screening (HTS), is the calculation of the Z'-factor.[9] This statistical parameter provides a measure of the quality and robustness of an assay. An assay with a Z'-factor greater than 0.5 is generally considered excellent and suitable for HTS campaigns.[9]

Selecting the Appropriate Assay: A Decision Framework

The choice of assay is dictated by the scientific question at hand. For pyrazine derivatives, this typically falls into two broad categories: target-based and phenotype-based approaches.[6]

  • Target-Based Assays (Biochemical): These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[6][10] They are ideal for primary screening to identify compounds that modulate the activity of a specific protein. Given that many pyrazine derivatives are designed as kinase inhibitors, biochemical kinase activity assays are a cornerstone of their evaluation.[4][5]

  • Phenotypic Assays (Cell-Based): These assays measure the effect of a compound on the overall physiology or phenotype of a cell, without prior knowledge of the specific target.[6] They are crucial for understanding a compound's activity in a more biologically relevant context, assessing parameters like cytotoxicity, cell proliferation, or the modulation of a specific signaling pathway.[8][10]

Protocol 1: Biochemical Kinase Inhibition Assay

This protocol describes a generalized, robust biochemical assay to identify and quantify the inhibitory activity of pyrazine derivatives against a specific protein kinase. It is designed for a 384-well format suitable for HTS.[9]

Principle

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a target kinase. The detection method is often based on luminescence or fluorescence, where the signal is proportional to the amount of ATP consumed or product formed.

Workflow Diagram

Kinase_Assay_Workflow Start Start Dispense_Cmpd Dispense Pyrazine Derivative (25 nL) Start->Dispense_Cmpd Add_Kinase Add Kinase (5 µL) Dispense_Cmpd->Add_Kinase Incubate_1 Incubate (15 min, RT) Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP (5 µL) Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (60 min, RT) Add_Substrate_ATP->Incubate_2 Add_Detection Add Detection Reagent (10 µL) Incubate_2->Add_Detection Incubate_3 Incubate (30-60 min, RT) Add_Detection->Incubate_3 Read_Signal Read Signal (Luminometer) Incubate_3->Read_Signal End End Read_Signal->End

Caption: Workflow for a typical biochemical kinase inhibition assay.

Materials

  • Purified target kinase

  • Kinase-specific substrate

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer (composition varies by kinase)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Pyrazine derivatives dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO vehicle)

  • 384-well assay plates (white, opaque for luminescence)

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology

  • Compound Preparation: Prepare a 10-point serial dilution series for each pyrazine derivative, typically starting from 100 µM.[9]

  • Compound Dispensing: Using an acoustic liquid handler, dispense 25 nL of each compound concentration into the wells of a 384-well plate. Also dispense positive (known inhibitor) and negative (DMSO) controls into designated wells.[9]

  • Kinase Addition: Add 5 µL of a solution containing the target kinase in assay buffer to each well.

  • Compound-Kinase Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.[9]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine competitive inhibition.

  • Kinase Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[9] This time may need optimization depending on the kinase's activity.

  • Signal Detection: Stop the reaction and detect kinase activity by adding 10 µL of the chosen detection reagent according to the manufacturer's protocol.[9]

  • Final Incubation: Incubate for the time specified by the detection reagent manufacturer (typically 30-60 minutes) to allow the signal to stabilize.

  • Data Acquisition: Read the luminescence signal using a plate reader.

Data Analysis

  • Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration relative to the positive (100% inhibition) and negative (0% inhibition) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity.[9]

Protocol 2: Cell Viability MTT Assay

This assay is a fundamental secondary screen to evaluate the cytotoxic or anti-proliferative effects of pyrazine derivatives on cancer cell lines or to assess toxicity against normal cells.[11]

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[14] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by dissolving the precipitate and measuring its absorbance.[14][15]

Materials

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[11][16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in sterile PBS)[17]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[13][15]

  • Pyrazine derivatives dissolved in DMSO

  • 96-well flat-bottom cell culture plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) wells. Incubate for the desired exposure period (e.g., 48 or 72 hours).[16]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[17][18]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[15][17]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[13][18]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[14][19]

Data Analysis

  • Cell Viability Calculation:

    • % Viability = 100 * (Absorbance_Treated / Absorbance_Control)

  • IC50 Determination: Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the IC50 value, representing the concentration that inhibits 50% of cell growth.

Protocol 3: Dual-Luciferase® Reporter Assay for Pathway Analysis

This protocol is designed to investigate whether a pyrazine derivative inhibits a specific cellular signaling pathway by measuring its effect on the activity of a pathway-responsive transcription factor.

Principle

The Dual-Luciferase® Reporter (DLR™) Assay provides a method for rapid and sensitive measurement of two individual luciferase reporters within a single sample.[20] A firefly luciferase reporter gene is cloned downstream of a promoter containing response elements for a specific transcription factor. A second reporter, typically Renilla luciferase driven by a constitutive promoter, is co-transfected and serves as an internal control for normalization of transfection efficiency and cell viability.[20] A reduction in the firefly/Renilla signal ratio indicates inhibition of the signaling pathway.

Signaling Pathway Example: NF-κB Inhibition

Signaling_Pathway Stimulus Stimulus (e.g., TNF-α) IKK IKK Kinase Stimulus->IKK IkappaB_p P-IκBα IKK->IkappaB_p Phosphorylates Pyrazine Pyrazine Derivative (Potential Inhibitor) Pyrazine->IKK IkappaB IκBα IkappaB_p->IkappaB Degradation NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocates to Complex IκBα / NF-κB (Inactive) Complex->IkappaB Complex->NFkappaB Releases Gene_Expression Gene Expression (Luciferase Reporter) Nucleus->Gene_Expression Activates

Caption: A pyrazine derivative may inhibit the NF-κB pathway by targeting an upstream kinase like IKK.

Materials

  • Mammalian cells

  • Firefly luciferase reporter plasmid with pathway-specific response elements (e.g., NF-κB-luc)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System (includes lysis buffer, Luciferase Assay Reagent II, and Stop & Glo® Reagent)

  • Luminometer with dual injectors

Step-by-Step Methodology

  • Cell Transfection: Co-transfect cells in a 24-well plate with the firefly reporter plasmid and the Renilla control plasmid using a suitable transfection reagent. Incubate for 24 hours.

  • Compound Treatment: Treat the transfected cells with various concentrations of the pyrazine derivative for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells once with PBS. Add 75 µL of 1X Passive Lysis Buffer to each well.[21] Incubate for 15 minutes at room temperature on an orbital shaker.

  • Lysate Transfer: Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.

  • Firefly Luciferase Measurement: Place the plate in the luminometer. Program the instrument to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luminescence.[20]

  • Renilla Luciferase Measurement: Immediately following the firefly reading, inject 100 µL of Stop & Glo® Reagent. This quenches the firefly reaction and initiates the Renilla reaction. Measure the Renilla luminescence.[20]

Data Analysis

  • Calculate Ratio: For each well, divide the firefly luminescence reading by the Renilla luminescence reading to get the normalized reporter activity.

  • Determine Inhibition: Compare the normalized activity of treated cells to that of vehicle-treated control cells to determine the percent inhibition of the signaling pathway.

Data Presentation: Summarizing Efficacy and Potency

Clear presentation of quantitative data is essential for comparing the activity of different pyrazine derivatives. A summary table is an effective way to display key parameters like IC50 values.

Compound IDTarget Kinase IC50 (nM)A549 Cell Viability IC50 (µM)
PYR-001125.4
PYR-002150> 50
PYR-00384.3
Positive Control50.8

Conclusion

The development of robust and reliable in vitro assays is a critical step in the successful discovery of novel drugs based on the pyrazine scaffold. By progressing from broad, high-throughput biochemical screens to more complex, biologically relevant cell-based assays, researchers can effectively identify potent "hit" compounds, confirm their cellular activity, and elucidate their mechanisms of action. The protocols and frameworks provided in this guide emphasize the importance of methodical validation and causal thinking, empowering scientists to generate high-quality data that can confidently drive drug development programs forward.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the mechanism of action (MoA) of the novel small molecule, 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid. While direct studies on this specific compound are not yet prevalent in published literature, its structural features—a pyrazine ring common in bioactive molecules and a carboxylic acid moiety—suggest a potential role as an enzyme inhibitor.[1][2][3] Notably, the overall structure bears resemblance to known antagonists of 2-oxoglutarate (2-OG) dependent dioxygenases, particularly Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain enzymes (PHDs). This guide is therefore structured around the hypothesis that this compound functions as a HIF-PHD inhibitor. We present a logical, multi-tiered experimental strategy, from initial biochemical validation to cellular target engagement and downstream pathway analysis, enabling researchers to rigorously test this hypothesis and characterize the compound's biological activity.

Introduction: Scientific Rationale and Hypothesized Mechanism

The discovery of novel small molecules with therapeutic potential is a cornerstone of drug development.[4] this compound is a compound of interest featuring a pyrazine core, a heterocyclic scaffold present in numerous clinically relevant drugs, and a cyclopropanecarboxylic acid group, which can mimic endogenous substrates to interact with enzyme active sites.[2][3]

Our primary hypothesis is that this compound acts as an inhibitor of HIF prolyl hydroxylases (PHD1, PHD2, and PHD3). These enzymes are cellular oxygen sensors that, under normal oxygen conditions (normoxia), hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[5] This hydroxylation event tags HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[6]

Inhibition of PHDs prevents this degradation, causing HIF-α to stabilize and accumulate.[5] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[6] This transcriptional program activation is a critical adaptive response to low oxygen and regulates processes such as erythropoiesis (via erythropoietin, EPO), angiogenesis, and metabolism.[7] Pharmacological inhibition of PHDs is a clinically validated strategy for treating anemia associated with chronic kidney disease.[8][9]

The proposed mechanism is visualized below.

HIF_Pathway_Inhibition cluster_normoxia Normoxia (High Oxygen) cluster_inhibition HIF-PHD Inhibition O2 O₂ PHD_active PHD (Active) O2->PHD_active Substrate HIFa_normoxia HIF-1α PHD_active->HIFa_normoxia Hydroxylation (OH) HIFa_normoxia->PHD_active Substrate VHL VHL HIFa_normoxia->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIFa_normoxia Degradation Compound 1-(Pyrazin-2-YL) cyclopropanecarboxylic acid PHD_inhibited PHD (Inhibited) Compound->PHD_inhibited Inhibition HIFa_stable HIF-1α (Stable) Nucleus Nucleus HIFa_stable->Nucleus Translocation HRE HRE Gene Transcription (e.g., EPO, VEGF) Nucleus->HRE Activation WB_Workflow A 1. Cell Culture & Treatment (e.g., HT1080 cells + Compound) B 2. Cell Lysis (RIPA Buffer + Protease Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF membrane) D->E F 6. Immunoblotting (Primary Ab: anti-HIF-1α, anti-Actin) (Secondary Ab: HRP-conjugated) E->F G 7. Detection (ECL Substrate + Imaging) F->G H 8. Analysis (Quantify bands, normalize to loading control) G->H Luciferase_Workflow A 1. Transfection (Transfect cells with HRE-Luciferase and Renilla control plasmids) B 2. Cell Seeding (Seed into 96-well plate) A->B C 3. Compound Treatment (Add serial dilutions of compound) B->C D 4. Incubation (Typically 16-24 hours) C->D E 5. Cell Lysis (Use passive lysis buffer) D->E F 6. Luciferase Assay (Measure Firefly & Renilla signals) E->F G 7. Data Analysis (Normalize Firefly to Renilla, calculate fold induction) F->G

References

Application Notes and Protocols: The Emerging Role of Pyrazine-Cyclopropane Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid and related chemical scaffolds in modern drug discovery. This document provides a comprehensive overview of the scientific rationale, potential therapeutic targets, and detailed experimental protocols for evaluating such compounds.

Introduction: A Synthesis of Privileged Scaffolds

The convergence of a pyrazine ring, a cyclopropane moiety, and a carboxylic acid functional group in a single molecule, exemplified by this compound, presents a compelling starting point for novel drug discovery programs. The pyrazine core is a well-established pharmacophore found in numerous approved drugs, valued for its role in forming crucial hydrogen bonds and its metabolic stability.[1][2] The cyclopropane ring, a small, rigid carbocycle, is increasingly utilized in medicinal chemistry to impart conformational constraint, improve metabolic stability, and enhance potency by optimizing interactions with biological targets.[3][4] The carboxylic acid group provides a key site for ionic interactions and can be crucial for binding to various enzyme active sites or for use as a prodrug handle.

This guide will explore the potential therapeutic applications of this chemical class, drawing insights from the established pharmacology of pyrazine-containing drugs and the strategic advantages of incorporating a cyclopropane ring.

Scientific Rationale and Potential Therapeutic Applications

While direct biological data on this compound is not extensively published, the individual components suggest several promising avenues for investigation.

Anti-mycobacterial Agents

Rationale: The pyrazine ring is the cornerstone of Pyrazinamide (PZA), a first-line drug for tuberculosis.[5][6] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[6][7] The development of novel PZA derivatives is a key strategy to combat drug-resistant strains of Mycobacterium tuberculosis.[8][9][10] The incorporation of a cyclopropane ring could enhance cell wall penetration, improve metabolic stability, or alter the binding affinity to the target enzyme.

Hypothesized Mechanism: A compound like this compound could act as a novel prodrug, requiring intracellular activation to a POA analog, or it could directly inhibit a novel target within the mycobacterium.

Kinase Inhibitors in Oncology

Rationale: The pyrazine scaffold is a prominent feature in a multitude of kinase inhibitors that have entered clinical trials for various cancers.[2] For instance, derivatives of pyrazine-2-carboxamide have been developed as potent inhibitors of kinases like FLT3/AXL and PKC.[2] The rigid cyclopropane group can serve as a non-classical bioisostere for other groups, orienting the molecule within the ATP-binding pocket of a kinase to achieve high affinity and selectivity.

Hypothesized Mechanism: The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase, while the cyclopropyl-carboxylic acid portion could extend into the solvent-exposed region or interact with specific residues to confer selectivity.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the initial screening and characterization of this compound and its analogs.

Protocol 1: In Vitro Anti-mycobacterial Activity Assessment

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Mycobacterium tuberculosis H37Rv strain.

  • Test compound (e.g., this compound).

  • Pyrazinamide (as a positive control).

  • 96-well microplates.

  • Resazurin dye.

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound in Middlebrook 7H9 broth in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv and add it to each well.

  • Include a positive control (Pyrazinamide) and a negative control (no drug).

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add Resazurin solution to each well and incubate for a further 24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that prevents the color change of Resazurin from blue to pink (indicating bacterial growth inhibition).

Data Interpretation: A lower MIC value indicates higher potency. The activity should be compared to that of the standard drug, Pyrazinamide.[10]

Protocol 2: Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of the test compound against a specific kinase of interest (e.g., a receptor tyrosine kinase).

Materials:

  • Recombinant kinase.

  • Specific peptide substrate for the kinase.

  • ATP (Adenosine triphosphate).

  • Test compound.

  • Kinase buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well plates.

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate kinase buffer.

  • In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based readout.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Interpretation: A lower IC50 value indicates a more potent inhibitor. Further studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive).

Data Presentation and Visualization

Comparative Activity of Pyrazinamide Derivatives

The following table summarizes the reported in vitro activity of several pyrazinamide derivatives against M. tuberculosis H37Rv, providing a benchmark for new compounds.

CompoundMIC against M. tuberculosis H37Rv (µg/mL)Reference
Pyrazinamide (Parent Compound)12.5 - 100[10]
Derivative 1f8.0[8][10]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8)~1.7[10]

Workflow for Novel Compound Screening

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Lead Optimization Compound Test Compound (e.g., this compound) Primary_Assay Primary Assays (e.g., Anti-mycobacterial, Kinase Panel) Compound->Primary_Assay Dose_Response Dose-Response & IC50/MIC Determination Primary_Assay->Dose_Response Active 'Hits' Cytotoxicity Cytotoxicity Assay (e.g., against human cell lines) Dose_Response->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Validated Hits with acceptable therapeutic window ADME In Vitro ADME Profiling SAR->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo Optimized Leads

Caption: A generalized workflow for the screening and development of novel small molecule drug candidates.

Hypothesized Kinase Inhibition Mechanism

G cluster_0 ATP Binding Pocket cluster_1 Inhibitor Molecule Hinge Hinge Region Gatekeeper Gatekeeper Residue Solvent_Front Solvent Front Pyrazine Pyrazine Ring Pyrazine->Hinge H-Bonds Cyclopropane Cyclopropane-Carboxylic Acid Cyclopropane->Solvent_Front Hydrophobic/Ionic Interactions

Caption: A conceptual diagram illustrating the potential binding mode of a pyrazine-containing inhibitor in a kinase active site.

Conclusion and Future Directions

The chemical scaffold represented by this compound holds significant, albeit underexplored, potential in drug discovery. By leveraging the known biological activities of the pyrazine core and the advantageous physicochemical properties of the cyclopropane ring, researchers can explore novel therapeutic agents for infectious diseases and oncology. The protocols and workflows outlined in this guide provide a robust framework for the initial evaluation of such compounds. Future work should focus on the synthesis of a focused library of analogs to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.

References

Application Notes and Protocols for Cell-Based Assays with 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid

This compound is a small molecule inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] These enzymes play a critical role in the cellular response to oxygen levels.[3] In normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[4] However, under hypoxic conditions or in the presence of PHD inhibitors like this compound, this degradation is blocked. This leads to the stabilization and nuclear translocation of HIF-1α, where it dimerizes with HIF-1β and activates the transcription of a host of genes involved in angiogenesis, glucose metabolism, and cell survival.[4][5]

This ability to mimic a hypoxic response at the cellular level makes this compound and other PHD inhibitors valuable tools for studying cellular metabolism, angiogenesis, and ischemia, and holds therapeutic promise for conditions such as anemia.[1][6] This guide provides detailed protocols for cell-based assays to characterize the activity of this compound by measuring the stabilization of HIF-1α and the expression of its downstream target genes.

The HIF-1α Signaling Pathway: A Visual Overview

The following diagram illustrates the mechanism of HIF-1α regulation and the point of intervention for PHD inhibitors.

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition PHD PHD Enzymes HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH O2 O2 O2->PHD Fe2 Fe2+ Fe2->PHD alphaKG α-KG alphaKG->PHD HIF1a_normoxia HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation VHL VHL E3 Ligase HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_inhibitor This compound PHD_inhibitor->PHD Inhibition HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1a_hypoxia->Nucleus Stabilization & Translocation HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription inside inside

Caption: HIF-1α signaling under normoxia and hypoxia/PHD inhibition.

Experimental Design Considerations

Before proceeding with the detailed protocols, it is crucial to consider the following experimental parameters:

  • Cell Line Selection: Choose cell lines known to have a robust hypoxic response. Commonly used cell lines include HeLa, U2OS, Hep3B, and various cancer cell lines.[6][7]

  • Positive Controls: To ensure the assay is working correctly, include a positive control that is known to stabilize HIF-1α. Cobalt chloride (CoCl₂) and desferrioxamine (DFO) are widely used for this purpose.[8]

  • Dose-Response and Time-Course: To fully characterize the effect of this compound, it is essential to perform dose-response and time-course experiments to determine the optimal concentration and incubation time.[9][10]

  • Normoxic and Hypoxic Controls: Always include untreated cells grown under both normoxic and hypoxic conditions to establish baseline and maximal HIF-1α stabilization, respectively.[8]

Core Protocols for Assessing Compound Activity

This section provides detailed, step-by-step protocols for three key cell-based assays to evaluate the efficacy of this compound.

Protocol 1: Western Blotting for HIF-1α Stabilization

Western blotting is a semi-quantitative method to detect the levels of HIF-1α protein in cell lysates.[7]

Experimental Workflow for Western Blotting

WB_Workflow start Seed Cells treatment Treat with Compound and Controls start->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis end Results analysis->end qPCR_Workflow start Seed & Treat Cells rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR with Gene-Specific Primers cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis end Relative Gene Expression analysis->end

References

Application Notes and Protocols for the Use of 1-(Pyrazin-2-yl)cyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-(Pyrazin-2-yl)cyclopropanecarboxylic acid as a key building block in modern medicinal chemistry. We will explore the rationale behind its design, which combines the pharmacophoric properties of the pyrazine ring with the advantageous physicochemical attributes of the cyclopropane moiety. This guide offers detailed, field-proven protocols for its synthesis, derivatization via amide coupling for library generation, and subsequent biological evaluation in relevant therapeutic areas, particularly focusing on antimycobacterial and anticancer applications.

Introduction: A Scaffold of Strategic Importance

The convergence of known pharmacophores with bioisosteric replacements that enhance drug-like properties is a cornerstone of modern drug discovery. This compound is a prime example of such a strategically designed scaffold. It marries the pyrazine core, a heterocycle present in numerous natural products and approved drugs, with a 1,1-disubstituted cyclopropane ring, a feature increasingly recognized for its profound positive impact on molecular properties.[1]

The pyrazine ring is a bioisostere of pyrimidine and is integral to the activity of drugs like pyrazinamide, a first-line antituberculosis agent.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[4][5] On the other hand, the cyclopropyl fragment is a versatile tool in medicinal chemistry, often employed to enhance potency, improve metabolic stability by blocking sites of oxidation, increase brain permeability, and constrain molecular conformation to favor binding to a biological target.[1] The combination of these two moieties in this compound creates a scaffold with high potential for the development of novel therapeutics.

Scientific Rationale and Potential Applications

The Pyrazine Moiety: A Privileged Pharmacophore

The pyrazine ring is a key component of pyrazinamide (PZA), which is activated within mycobacteria to pyrazinoic acid (POA).[4] POA has multiple proposed mechanisms of action, including the disruption of membrane potential and the inhibition of essential enzymes like Fatty Acid Synthase I (FAS I) and, more recently identified, aspartate decarboxylase (PanD), which is crucial for coenzyme A biosynthesis.[4][6] This established role in targeting critical bacterial pathways makes the pyrazine core a highly attractive starting point for developing new antibacterial agents, particularly against drug-resistant strains of Mycobacterium tuberculosis.

The Cyclopropane Ring: A Tool for Physicochemical Optimization

The incorporation of a cyclopropane ring in place of a more traditional linker, such as an ethyl or isopropyl group, offers several distinct advantages:

  • Metabolic Stability: The cyclopropane ring is conformationally rigid and lacks easily oxidizable C-H bonds, often leading to increased metabolic stability and a longer plasma half-life.[1]

  • Enhanced Potency: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing potency.[1]

  • Improved Lipophilicity and Permeability: The cyclopropyl group can fine-tune the lipophilicity of a molecule, which can lead to improved cell permeability and oral bioavailability.[1]

  • Novel Chemical Space: The three-dimensional nature of the cyclopropane ring allows for the exploration of novel chemical space, potentially leading to new interactions with the target protein that are not possible with flat aromatic or aliphatic linkers.

Given these properties, this compound is a promising scaffold for developing inhibitors of bacterial enzymes, as well as for targeting other therapeutic areas where pyrazine derivatives have shown promise, such as oncology and inflammatory diseases.

Synthesis of this compound

While not extensively described in the literature, a plausible synthetic route can be devised based on established organic chemistry principles. The following protocol is a proposed method.

Protocol 1: Proposed Synthesis

Reaction Scheme:

Synthesis_Scheme A 2-Methylpyrazine B 2-(Bromomethyl)pyrazine A->B NBS, AIBN CCl4, reflux C Diethyl 2-(pyrazin-2-ylmethyl)malonate B->C Diethyl malonate, NaH THF, 0°C to rt D Diethyl 1-(pyrazin-2-ylmethyl)cyclopropane-1,1-dicarboxylate C->D 1,2-Dibromoethane, NaH DMF, rt E This compound D->E 1. NaOH, EtOH/H2O, reflux 2. HCl, heat (decarboxylation)

Caption: Proposed synthetic route for this compound.

Materials:

  • 2-Methylpyrazine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

  • Diethyl malonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, concentrated)

  • Standard glassware and reaction setup (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Step 1: Bromination of 2-Methylpyrazine.

    • To a solution of 2-methylpyrazine (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 2-(bromomethyl)pyrazine, which can be used in the next step without further purification.

  • Step 2: Malonic Ester Synthesis.

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0°C, add diethyl malonate (1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Re-cool the mixture to 0°C and add a solution of crude 2-(bromomethyl)pyrazine (1.0 eq) in THF dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction carefully with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give diethyl 2-(pyrazin-2-ylmethyl)malonate. Purify by column chromatography if necessary.

  • Step 3: Cyclopropanation.

    • To a stirred suspension of NaH (2.2 eq) in anhydrous DMF, add a solution of diethyl 2-(pyrazin-2-ylmethyl)malonate (1.0 eq) in DMF.

    • Stir for 30 minutes at room temperature, then add 1,2-dibromoethane (1.1 eq) dropwise.

    • Continue stirring at room temperature for 24 hours.

    • Pour the reaction mixture into ice water and extract with ether. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude diethyl 1-(pyrazin-2-ylmethyl)cyclopropane-1,1-dicarboxylate is taken to the next step.

  • Step 4: Hydrolysis and Decarboxylation.

    • Dissolve the crude dicarboxylate from the previous step in a mixture of EtOH and 10% aqueous NaOH solution.

    • Reflux the mixture for 4 hours until TLC indicates complete hydrolysis of the esters.

    • Cool the mixture and concentrate under reduced pressure to remove the ethanol.

    • Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl.

    • Heat the acidified solution to 80-90°C for 2-4 hours to effect decarboxylation.

    • Cool the solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield this compound. The product can be purified by recrystallization.

Application in Medicinal Chemistry: Amide Library Synthesis

A primary application of this compound is as a scaffold for the synthesis of amide libraries to perform structure-activity relationship (SAR) studies. The following is a general protocol for amide coupling.

Protocol 2: Parallel Amide Coupling using HATU

Workflow:

Amide_Library_Synthesis cluster_0 Reaction Setup A This compound (1 eq) F Stir at RT 2-6 hours A->F B Amine (R-NH2) (1.1 eq) B->F C HATU (1.2 eq) C->F D DIPEA (2.0 eq) D->F E Anhydrous DMF E->F G Reaction Work-up (Aqueous wash) F->G H Purification (e.g., Prep-HPLC) G->H I Amide Product Library H->I Mechanism_of_Action cluster_0 Mycobacterial Cell A 1-(Pyrazin-2-yl)cyclopropyl Amide Derivative D PanD (Aspartate Decarboxylase) A->D Inhibition B Passive Diffusion C Aspartate C->D E β-Alanine D->E F Pantothenate E->F G Coenzyme A Biosynthesis F->G H Essential Metabolic Functions G->H

References

Application Notes and Protocols for Enzymatic Assays Involving Pyrazinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazinecarboxylic Acid Derivatives in Enzymatic Studies

Pyrazinecarboxylic acid and its derivatives represent a class of heterocyclic organic compounds with significant importance in medicinal chemistry and drug development. Their structural scaffold is a key component in numerous biologically active molecules. A notable example is Pyrazinamide, a first-line medication for the treatment of tuberculosis. The therapeutic efficacy of many pyrazinecarboxylic acid derivatives is intrinsically linked to their interaction with specific enzymes. Therefore, robust and reliable enzymatic assays are crucial for elucidating their mechanisms of action, determining their potency, and screening for new therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for two key enzymatic assays involving pyrazinecarboxylic acid derivatives: the Pyrazinamidase activity assay, critical for understanding antitubercular drug resistance, and the Xanthine Oxidase inhibition assay, relevant for research in hyperuricemia and gout. These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the scientific rationale behind the experimental design.

Section 1: The Pyrazinamidase Assay - Unraveling Tuberculosis Drug Resistance

Expertise & Experience: The "Why" Behind the Assay

Pyrazinamide (PZA) is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase).[1] This conversion is essential for the drug's efficacy against Mycobacterium tuberculosis. Mutations in the pncA gene, which encodes for PZase, can lead to a loss of enzyme activity, rendering the bacteria resistant to PZA.[1][2] Therefore, assessing PZase activity is a critical tool for predicting PZA susceptibility in clinical isolates and for screening new antitubercular compounds that may act as substrates or inhibitors of this enzyme.

The most widely used method for the qualitative assessment of PZase activity is the Wayne's method.[2][3] This colorimetric assay is simple, cost-effective, and provides a clear visual endpoint. The principle lies in the detection of the enzymatic product, pyrazinoic acid. In the presence of ferrous ions, pyrazinoic acid forms a pink-to-red colored complex, indicating a positive PZase activity.[3][4]

Trustworthiness: A Self-Validating System

The reliability of the Wayne's assay is enhanced by the inclusion of appropriate controls. A known PZA-susceptible strain of M. tuberculosis (e.g., H37Rv) serves as a positive control, while a PZA-resistant strain (e.g., M. bovis) acts as a negative control.[2] The expected color change in the positive control and the absence of color in the negative control validate the assay's performance.

Experimental Protocol: Qualitative Pyrazinamidase Assay (Wayne's Method)

This protocol is adapted from the widely accepted Wayne's method for determining pyrazinamidase activity in Mycobacterium species.[3][5]

Materials:

  • Pyrazinamidase Agar slants (containing pyrazinamide)

  • 1% (w/v) Ferrous Ammonium Sulfate solution (freshly prepared)

  • Sterile inoculating loops or needles

  • Incubator at 37°C

  • Test tubes

  • Control Strains: M. tuberculosis H37Rv (PZA-susceptible) and M. bovis (PZA-resistant)

Procedure:

  • Inoculation: Using a sterile loop, heavily inoculate the surface of the Pyrazinamidase Agar slants with a pure culture of the test mycobacterial isolate. Also, inoculate a positive control slant with M. tuberculosis H37Rv and a negative control slant with M. bovis.

  • Incubation: Incubate the inoculated slants at 37°C for 4 to 7 days.[5]

  • Reagent Addition: After incubation, add 1 mL of freshly prepared 1% ferrous ammonium sulfate solution to each slant, allowing it to run over the surface of the agar.[5]

  • Observation: Let the tubes stand at room temperature for 4 hours.[5]

  • Interpretation: Observe the color of the agar.

    • Positive Result (PZase activity): A pink to red band develops in the agar, indicating the presence of pyrazinoic acid.[2][4]

    • Negative Result (No PZase activity): No color change is observed (the agar remains buff-colored).[4]

Data Presentation:

Sample Expected Observation Interpretation
Test IsolatePink/Red or No ChangePZase Positive or Negative
Positive Control (M. tb H37Rv)Pink/Red BandAssay Valid
Negative Control (M. bovis)No Color ChangeAssay Valid

Visualization: Pyrazinamide Activation and Resistance Pathway

Pyrazinamide_Pathway PZA Pyrazinamide (PZA) (Prodrug) PZase Pyrazinamidase (PZase) (Encoded by pncA gene) PZA->PZase Hydrolysis POA Pyrazinoic Acid (POA) (Active Drug) Resistance PZA Resistance PZase->POA MTB Mycobacterium tuberculosis cell Mutation pncA gene mutation Mutation->PZase

Caption: Mechanism of Pyrazinamide activation and resistance.

Section 2: Xanthine Oxidase Inhibition Assay - A Tool for Gout and Hyperuricemia Research

Expertise & Experience: The Rationale for Inhibition Studies

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[6] Overproduction of uric acid leads to hyperuricemia, a precursor to gout, a painful inflammatory condition.[6] Therefore, inhibitors of xanthine oxidase are a primary therapeutic strategy for managing gout.[6] Pyrazinecarboxylic acid derivatives have been investigated as potential xanthine oxidase inhibitors. This spectrophotometric assay provides a reliable and high-throughput method for screening and characterizing the inhibitory potential of these compounds.

The assay is based on the principle that uric acid has a strong absorbance at 290-295 nm, while the substrate, xanthine, does not.[6] By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined. The presence of an inhibitor will decrease the rate of uric acid formation, which can be quantified to determine the inhibitor's potency (e.g., as an IC₅₀ value).[7]

Trustworthiness: Ensuring Data Integrity

To ensure the accuracy of the results, it is crucial to perform the assay under controlled conditions of pH, temperature, and substrate concentration. A well-known xanthine oxidase inhibitor, such as Allopurinol, should be used as a positive control to validate the assay's sensitivity and performance.[6] A blank reaction containing all components except the enzyme is necessary to correct for any non-enzymatic degradation of the substrate or interference from the test compound.

Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay

This protocol is designed for a 96-well microplate format, suitable for screening multiple compounds and concentrations.[6][8]

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Xanthine

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Test pyrazinecarboxylic acid derivatives

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 295 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Xanthine Oxidase in potassium phosphate buffer.

    • Prepare a stock solution of Xanthine in a small amount of NaOH and then dilute with potassium phosphate buffer.

    • Prepare stock solutions of the test compounds and Allopurinol in a suitable solvent (e.g., DMSO), and then serially dilute to the desired concentrations in potassium phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a specific volume of the test compound solution.

    • Positive Control Wells: Add a specific volume of the Allopurinol solution.

    • Negative Control (No Inhibitor) Wells: Add a specific volume of the buffer (with the same concentration of solvent as the test wells).

    • Blank Wells: Add a specific volume of buffer.

    • To all wells except the blank, add a specific volume of the Xanthine Oxidase solution and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[8]

  • Reaction Initiation: Start the reaction by adding a specific volume of the Xanthine solution to all wells.

  • Kinetic Measurement: Immediately start measuring the absorbance at 295 nm every 30 seconds for 5-10 minutes using the microplate reader's kinetic mode.[6]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • For mechanistic studies, perform kinetic analysis by varying the substrate concentration at fixed inhibitor concentrations and plotting the data using Michaelis-Menten or Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive).[1][9]

Data Presentation:

Parameter Value
Wavelength295 nm
Temperature25°C / 37°C
Buffer50 mM Potassium Phosphate, pH 7.5
Substrate (Xanthine) Conc.e.g., 50 µM
Enzyme (XO) Conc.e.g., 0.05 U/mL
Incubation Time10 minutes

Visualization: Xanthine Oxidase Inhibition Assay Workflow

XO_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Buffer, Enzyme, Substrate (Xanthine), and Inhibitor Solutions Plate Add Inhibitor/Control, then add Xanthine Oxidase Reagents->Plate Incubate Incubate at controlled temperature Plate->Incubate Start Initiate reaction by adding Xanthine Incubate->Start Measure Kinetic measurement of Absorbance at 295 nm Start->Measure Calculate Calculate Reaction Rates (V) Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition Kinetics Perform Kinetic Analysis (Lineweaver-Burk plot) Calculate->Kinetics IC50 Calculate IC50 values Inhibition->IC50

Caption: Experimental workflow for the Xanthine Oxidase inhibition assay.

References

Synthetic Routes to Functionalized Pyrazinyl Cyclopropanes: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazinyl Cyclopropane Scaffold

In the landscape of modern drug discovery, the pyrazine ring is a well-established pharmacophore, present in a range of therapeutics from the anti-tuberculosis agent pyrazinamide to the novel cystic fibrosis modulator Tezacaftor.[1][2] Its role as a bioisostere for other aromatic systems and its ability to engage in crucial hydrogen bonding interactions make it a privileged scaffold.[1] Similarly, the cyclopropane ring has emerged as a valuable motif in medicinal chemistry.[2] The inherent strain and unique electronic properties of this three-membered carbocycle can impart favorable conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[2][3]

The fusion of these two key structural motifs—the pyrazine and the cyclopropane—gives rise to the pyrazinyl cyclopropane scaffold, a promising yet underexplored area of chemical space for the development of novel therapeutics. This application note provides a detailed overview of robust synthetic strategies for accessing functionalized pyrazinyl cyclopropanes, with a focus on methodologies amenable to the generation of diverse compound libraries for drug discovery programs. We will delve into the mechanistic underpinnings of these transformations, offering practical insights and detailed protocols to guide researchers in this exciting field.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the pyrazinyl cyclopropane core can be broadly approached through two primary disconnection strategies:

  • Cyclopropanation of a Pyrazinyl Alkene: This is the most common and versatile approach, wherein a pre-functionalized vinylpyrazine or a pyrazine-containing alkene is converted to the corresponding cyclopropane.

  • Functionalization of a Pre-formed Cyclopropane with a Pyrazine Moiety: This strategy is less common but can be effective for certain substitution patterns, often involving cross-coupling reactions.

This guide will primarily focus on the first strategy, as it offers greater flexibility in accessing a wide range of functionalized pyrazinyl cyclopropanes. We will explore three main classes of cyclopropanation reactions: the Simmons-Smith reaction, transition-metal-catalyzed cyclopropanation, and enzymatic approaches.

I. The Simmons-Smith Reaction and its Variants

The Simmons-Smith reaction is a classic and reliable method for the stereospecific cyclopropanation of alkenes.[4][5] It involves the use of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[6] A key advantage of this method is its tolerance for a wide variety of functional groups, making it suitable for complex molecule synthesis.

Causality of Experimental Choices:

The choice of the Simmons-Smith reaction is often dictated by the need for a mild and stereospecific transformation. The reaction proceeds via a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the double bond, thus preserving the stereochemistry of the starting alkene.[7] For pyrazinyl alkenes, particularly those bearing coordinating groups like hydroxyls or amides near the double bond, the zinc carbenoid can be directed, leading to high diastereoselectivity.[6]

The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often provides improved reactivity and reproducibility.[4]

Workflow for Simmons-Smith Cyclopropanation of a Vinylpyrazine

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with Vinylpyrazine reagents Prepare Simmons-Smith Reagent (e.g., Et₂Zn and CH₂I₂ in Toluene) reaction Combine Vinylpyrazine and Reagent (0°C to Room Temperature) reagents->reaction quench Quench Reaction (e.g., Saturated NH₄Cl) reaction->quench extraction Aqueous Work-up and Extraction (e.g., with Ethyl Acetate) quench->extraction purification Purify by Chromatography (Silica Gel) extraction->purification product Obtain Functionalized Pyrazinyl Cyclopropane purification->product

Caption: General workflow for the Simmons-Smith cyclopropanation of a vinylpyrazine.

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Pyrazinyl Alcohol

This protocol is adapted from established procedures for the cyclopropanation of allylic alcohols, where the hydroxyl group directs the stereochemical outcome.[7]

Materials:

  • (E)-1-(Pyrazin-2-yl)prop-2-en-1-ol

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of (E)-1-(pyrazin-2-yl)prop-2-en-1-ol (1.0 mmol) in anhydrous toluene (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethylzinc (3.0 mL, 3.0 mmol, 3.0 equiv) to the stirred solution.

  • After stirring for 20 minutes at 0°C, add diiodomethane (0.24 mL, 3.0 mmol, 3.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (1-(pyrazin-2-yl)cyclopropyl)methanol.

Expected Outcome: High diastereoselectivity is expected due to the directing effect of the hydroxyl group.

II. Transition-Metal-Catalyzed Cyclopropanation

Transition-metal catalysis offers a powerful and versatile platform for the synthesis of pyrazinyl cyclopropanes, often with high levels of stereocontrol.[8][9] Rhodium, copper, and cobalt complexes are particularly effective in catalyzing the transfer of a carbene moiety from a suitable precursor, such as a diazo compound, to a pyrazinyl alkene.[8][9][10]

Causality of Experimental Choices:

The choice of metal catalyst and ligand is crucial for controlling the efficiency and stereoselectivity of the reaction.

  • Rhodium Catalysts: Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective for the cyclopropanation of a wide range of alkenes with diazo compounds.[11] Chiral rhodium catalysts can be employed for asymmetric cyclopropanation.[11]

  • Copper Catalysts: Copper complexes, often with bis(oxazoline) (BOX) or other chiral ligands, are widely used for enantioselective cyclopropanation.[10][12]

  • Cobalt Catalysts: Cobalt(II) porphyrin complexes have emerged as powerful catalysts for radical-mediated cyclopropanation, which can be particularly effective for heteroaryl-substituted systems.[8]

The use of diazo compounds as carbene precursors requires careful handling due to their potential instability and toxicity.[10] Alternative, more stable carbene precursors, such as pyridotriazoles, have been developed and could be adapted for pyrazine systems.[9]

Mechanism of Rhodium-Catalyzed Cyclopropanation

cluster_catalytic_cycle Catalytic Cycle catalyst Rh₂(L)₄ Catalyst A Rh₂(L)₄ diazo Pyrazinyl Diazo Compound diazo->A alkene Alkene B Rh(II)-Carbene Complex alkene->B product Pyrazinyl Cyclopropane n2 N₂ A->B + Pyrazinyl Diazo Compound - N₂ C Metallacyclobutane Intermediate B->C + Alkene C->product C->A - Pyrazinyl Cyclopropane

Caption: Simplified mechanism of rhodium-catalyzed cyclopropanation.

Protocol 2: Asymmetric Rhodium-Catalyzed Cyclopropanation of Vinylpyrazine

This protocol is adapted from established methods for the asymmetric cyclopropanation of styrenes and other vinylarenes using chiral rhodium catalysts.[11]

Materials:

  • 2-Vinylpyrazine

  • Ethyl 2-diazoacetate

  • Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral dirhodium(II) catalyst (0.01 mmol, 1 mol%).

  • Add anhydrous DCM (5 mL) followed by 2-vinylpyrazine (1.0 mmol).

  • Prepare a solution of ethyl 2-diazoacetate (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL).

  • Add the solution of ethyl 2-diazoacetate to the reaction mixture dropwise over 4 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 8 hours after the addition is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-(pyrazin-2-yl)cyclopropane-1-carboxylate.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Expected Outcome: High yields and excellent enantioselectivities are achievable with the appropriate choice of chiral rhodium catalyst.

III. Biocatalytic Approaches to Pyrazinyl Cyclopropanes

The use of enzymes for asymmetric cyclopropanation is a rapidly developing field that offers several advantages, including high stereoselectivity and environmentally benign reaction conditions.[9] Engineered hemoproteins, such as myoglobin and cytochrome P450 variants, have been shown to catalyze the cyclopropanation of a variety of olefins.[9]

Causality of Experimental Choices:

Biocatalysis is an attractive option for the synthesis of chiral pyrazinyl cyclopropanes due to the exquisite stereocontrol exerted by the enzyme's active site. The choice of enzyme and any necessary protein engineering is critical for achieving high activity and selectivity for a given pyrazinyl substrate. The use of stable carbene precursors, such as pyridotriazoles, which can be activated by the enzyme, is a promising strategy that avoids the handling of hazardous diazo compounds.[9]

Protocol 3: Enzymatic Asymmetric Cyclopropanation (Adapted from Pyridyl Cyclopropane Synthesis)

This protocol is a conceptual adaptation based on the successful biocatalytic cyclopropanation of olefins using pyridotriazoles as carbene precursors.[9] The synthesis of the corresponding pyrazinyltriazole would be a necessary prerequisite.

Materials:

  • Engineered myoglobin variant (biocatalyst)

  • Pyrazinyltriazole (carbene precursor)

  • Styrene or other olefin

  • Sodium dithionite (reductant)

  • Anaerobic environment (glovebox or Schlenk line)

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • In an anaerobic environment, prepare a solution of the engineered myoglobin (20 µM) in buffer.

  • Add the pyrazinyltriazole (10 mM) and the olefin (15 mM) to the enzyme solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium dithionite (10 mM).

  • Stir the reaction at room temperature for 3-12 hours.

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the product by chromatography and determine the enantiomeric excess by chiral HPLC.

Data Summary and Comparison of Methods

Synthetic MethodKey ReagentsStereocontrolFunctional Group ToleranceScalabilityKey AdvantagesKey Limitations
Simmons-Smith CH₂I₂, Zn-Cu or Et₂ZnStereospecific (diastereoselective with directing groups)ExcellentGoodOperational simplicity, broad functional group tolerance.[4][5]Stoichiometric zinc reagents, cost of diiodomethane.
Rh-Catalyzed Diazo compound, Rh₂(L)₄High (diastereo- and enantioselective with chiral ligands)Good to excellentExcellentHigh efficiency, excellent stereocontrol, broad substrate scope.[11]Requires handling of potentially hazardous diazo compounds.
Cu-Catalyzed Diazo compound, Cu(I)-ligandHigh (enantioselective with chiral ligands)GoodGoodUse of a less expensive metal, high enantioselectivity.[10][12]Can be sensitive to air and moisture.
Biocatalytic Carbene precursor, engineered enzymeExcellent (highly enantioselective)Moderate to goodModerate"Green" reaction conditions, exceptional stereocontrol.[9]Requires specialized biocatalysts, substrate scope may be limited.

Conclusion and Future Outlook

The synthesis of functionalized pyrazinyl cyclopropanes is an area of growing interest in medicinal chemistry. The methodologies outlined in this application note provide a robust toolkit for accessing these valuable scaffolds. The Simmons-Smith reaction offers a reliable and stereospecific route, while transition-metal catalysis, particularly with rhodium and copper, provides access to a wide range of functionalized and chiral derivatives. The emerging field of biocatalysis presents exciting opportunities for the environmentally friendly and highly enantioselective synthesis of these compounds.

Future research in this area will likely focus on the development of novel catalytic systems with improved activity and selectivity, as well as the expansion of the substrate scope to include more complex and diverse pyrazine-containing starting materials. The continued exploration of these synthetic routes will undoubtedly accelerate the discovery of new drug candidates incorporating the promising pyrazinyl cyclopropane motif.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(Pyrazin-2-yl)cyclopropanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(Pyrazin-2-yl)cyclopropanecarboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Pyrazine-containing compounds are of significant interest in medicinal chemistry and drug discovery.[1][2][3] The incorporation of a cyclopropane ring can impart unique conformational constraints and metabolic stability to a molecule.[4] This guide will explore several potential synthetic routes to this compound and address the common challenges associated with each.

Troubleshooting and Optimization Guides

This section is divided into potential synthetic strategies for obtaining this compound. Each subsection addresses common problems and offers detailed solutions.

Method 1: Kulinkovich Reaction of a Pyrazine-2-Carboxylate Ester followed by Oxidation

The Kulinkovich reaction offers a route to cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[2][5][6] The resulting 1-(Pyrazin-2-yl)cyclopropanol would then require oxidation to the target carboxylic acid.

Question 1: I am observing low to no conversion of my pyrazine-2-carboxylate ester in the Kulinkovich reaction. What are the likely causes?

Answer: Low conversion in a Kulinkovich reaction involving a heteroaromatic substrate like pyrazine can stem from several factors:

  • Inactivation of the Grignard Reagent: The nitrogen atoms in the pyrazine ring are basic and can react with the Grignard reagent, effectively quenching it.

  • Titanium Catalyst Inhibition: The pyrazine nitrogens can coordinate to the titanium catalyst, inhibiting its catalytic activity.

  • Purity of Reagents and Solvents: The Kulinkovich reaction is highly sensitive to moisture and air. Ensure all glassware is oven-dried, and solvents are anhydrous.

Optimization Strategies:

ParameterRecommendationRationale
Grignard Reagent Use a less basic Grignard reagent if possible, or consider slow addition at low temperatures.Minimizes acid-base side reactions with the pyrazine ring.
Titanium Catalyst Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). Use ClTi(Oi-Pr)₃ instead of Ti(Oi-Pr)₄.A higher catalyst concentration can compensate for some inhibition. ClTi(Oi-Pr)₃ is often more reactive.
Temperature Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent.Favors the desired reaction pathway over side reactions.
Solvent Use ethereal solvents like THF or diethyl ether, ensuring they are rigorously dried.These solvents are standard for Grignard reactions and help stabilize the reagents.

Question 2: The Kulinkovich reaction worked, but the subsequent oxidation of 1-(Pyrazin-2-yl)cyclopropanol to the carboxylic acid is proving difficult. What oxidation methods are recommended?

Answer: The oxidation of a tertiary cyclopropanol to a carboxylic acid can be challenging due to the strained nature of the cyclopropane ring. Harsh oxidation conditions can lead to ring-opening byproducts.

Recommended Oxidation Protocols:

  • Two-step Oxidation:

    • Oxidative Cleavage to a Ketone: First, attempt a milder oxidation to the corresponding ketone using reagents like PCC (Pyridinium chlorochromate) or a Swern oxidation.

    • Baeyer-Villiger Oxidation: The resulting ketone can then be subjected to a Baeyer-Villiger oxidation to form an ester, which can be hydrolyzed to the carboxylic acid.

  • Direct Oxidation (use with caution):

    • Jones Oxidation (CrO₃/H₂SO₄): This is a strong oxidizing agent. Use at low temperatures and monitor the reaction closely to minimize degradation.

    • RuCl₃/NaIO₄: This combination can sometimes be effective for challenging oxidations.

Troubleshooting Workflow for Method 1:

start Start Synthesis kulinkovich Kulinkovich Reaction on Pyrazine-2-carboxylate Ester start->kulinkovich check_conversion Low Conversion? kulinkovich->check_conversion troubleshoot_kulinkovich Troubleshoot Kulinkovich: - Check reagent purity - Increase catalyst loading - Slow addition at low temp. check_conversion->troubleshoot_kulinkovich Yes oxidation Oxidation of 1-(Pyrazin-2-yl)cyclopropanol check_conversion->oxidation No troubleshoot_kulinkovich->kulinkovich check_oxidation Low Yield or Byproducts? oxidation->check_oxidation troubleshoot_oxidation Troubleshoot Oxidation: - Use two-step oxidation - Try milder reagents (PCC, Swern) - Optimize temperature check_oxidation->troubleshoot_oxidation Yes product This compound check_oxidation->product No troubleshoot_oxidation->oxidation

Caption: Troubleshooting workflow for Method 1.

Method 2: Malonic Ester Synthesis with a Pyrazinyl Halide

This classic approach involves the alkylation of diethyl malonate with a suitable 2-(halomethyl)pyrazine, followed by hydrolysis and decarboxylation.[7][8][9]

Question 1: I am struggling to synthesize the starting material, 2-(chloromethyl)pyrazine. What is a reliable method?

Answer: The synthesis of 2-(halomethyl)pyridines and related heterocycles can be challenging due to the reactivity of the benzylic-like position. A common method involves the radical halogenation of 2-methylpyrazine.

Protocol for the Synthesis of 2-(Chloromethyl)pyrazine:

  • Dissolve 2-methylpyrazine in a suitable solvent like carbon tetrachloride.

  • Add a radical initiator, such as AIBN (Azobisisobutyronitrile).

  • Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS), while irradiating with a UV lamp or heating to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction, wash with an appropriate aqueous solution, and purify by chromatography.

Question 2: The alkylation of diethyl malonate with 2-(chloromethyl)pyrazine is giving a low yield and multiple products. How can I optimize this step?

Answer: Low yields and side products in malonic ester synthesis can be due to several factors:

  • Base Choice: The choice of base is critical. Sodium ethoxide is commonly used, but stronger, non-nucleophilic bases like sodium hydride (NaH) can sometimes give cleaner reactions.

  • Dialkylation: A common side product is the dialkylated malonic ester.

  • Reaction with the Pyrazine Ring: The pyrazine ring itself can undergo nucleophilic attack under certain conditions.

Optimization Strategies:

ParameterRecommendationRationale
Base Use sodium ethoxide in ethanol or sodium hydride in THF. Ensure the base is fully dissolved/dispersed before adding the alkylating agent.Matching the alkoxide to the ester prevents transesterification. NaH can provide a more irreversible deprotonation.
Stoichiometry Use a slight excess of diethyl malonate (e.g., 1.1 to 1.2 equivalents) relative to the 2-(chloromethyl)pyrazine.This minimizes the formation of the dialkylated product.
Temperature Add the 2-(chloromethyl)pyrazine slowly at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.Helps to control the reaction rate and reduce side reactions.

Logical Flow for Method 2 Optimization:

start Synthesize 2-(chloromethyl)pyrazine alkylation Alkylation of Diethyl Malonate start->alkylation check_alkylation Low Yield? alkylation->check_alkylation troubleshoot_alkylation Troubleshoot Alkylation: - Optimize base (NaH) - Use excess malonate - Control temperature check_alkylation->troubleshoot_alkylation Yes hydrolysis Hydrolysis and Decarboxylation check_alkylation->hydrolysis No troubleshoot_alkylation->alkylation check_decarboxylation Incomplete Decarboxylation? hydrolysis->check_decarboxylation troubleshoot_decarboxylation Troubleshoot Decarboxylation: - Ensure acidic conditions - Increase reaction time/temp check_decarboxylation->troubleshoot_decarboxylation Yes product This compound check_decarboxylation->product No troubleshoot_decarboxylation->hydrolysis

Caption: Optimization pathway for Method 2.

Method 3: Simmons-Smith Cyclopropanation of 2-Vinylpyrazine

The Simmons-Smith reaction is a reliable method for cyclopropanating alkenes.[3][4][10] This route would involve the synthesis of 2-vinylpyrazine, followed by cyclopropanation and subsequent oxidation.

Question 1: What is a good method for synthesizing 2-vinylpyrazine?

Answer: 2-Vinylpyrazine can be prepared via a Wittig reaction from pyrazine-2-carboxaldehyde or by elimination from a suitable precursor like 2-(1-hydroxyethyl)pyrazine. A Suzuki or Stille coupling of a halopyrazine with a vinyl-organometallic reagent is also a viable option.

Question 2: The Simmons-Smith reaction on 2-vinylpyrazine is sluggish. How can I improve the reaction rate?

Answer: The electron-deficient nature of the pyrazine ring can deactivate the double bond towards the electrophilic Simmons-Smith reagent.

Optimization Strategies:

ParameterRecommendationRationale
Reagent Use the Furukawa modification (Et₂Zn and CH₂I₂) instead of the traditional Zn-Cu couple.Diethylzinc is a more reactive source of the zinc carbenoid.[3]
Solvent Use non-coordinating solvents like dichloromethane or 1,2-dichloroethane.Basic solvents can coordinate to the zinc reagent and decrease its reactivity.[10]
Temperature The reaction may require heating to proceed at a reasonable rate.Provides the necessary activation energy for the less reactive alkene.

Question 3: How do I oxidize the resulting 2-cyclopropylpyrazine to the carboxylic acid?

Answer: This oxidation is challenging as it involves the cleavage of a C-C bond in the cyclopropane ring. A more viable approach would be to introduce the carboxyl group during the cyclopropanation step, for example, by using a reagent like ethyl diazoacetate with a suitable catalyst, though this can be hazardous. A more practical alternative is to modify the starting alkene to one that leads more directly to the carboxylic acid, such as a pyrazinyl acrylic ester, followed by cyclopropanation.

Summary of Key Reaction Parameters

MethodKey ReagentsCommon SolventsTemperature RangePotential Issues
Kulinkovich Grignard reagent, Ti(Oi-Pr)₄ or ClTi(Oi-Pr)₃THF, Et₂O-78 °C to RTReagent quenching, catalyst inhibition
Malonic Ester Diethyl malonate, NaOEt or NaH, 2-(halomethyl)pyrazineEthanol, THF0 °C to refluxDialkylation, side reactions with pyrazine
Simmons-Smith CH₂I₂, Zn-Cu or Et₂ZnDCM, DCERT to refluxSluggish reaction with electron-poor alkenes

References

"troubleshooting low yield in cyclopropanation of pyrazines"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyclopropanation of pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific transformation. Pyrazines, as electron-deficient heteroaromatics, present unique challenges compared to their electron-rich olefin counterparts. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot low yields and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Yields

This section tackles specific, common problems encountered during the cyclopropanation of pyrazine scaffolds. Each answer provides a causal explanation and a logical progression of steps to diagnose and solve the issue.

Question 1: My Simmons-Smith reaction is sluggish or fails completely. What are the most likely causes and how can I fix it?

Answer:

Failure in a Simmons-Smith reaction with a pyrazine substrate typically points to one of three areas: the zinc carbenoid reagent, the substrate's reactivity, or the reaction conditions.

1. Inactive Zinc Carbenoid: The heart of the Simmons-Smith reaction is the formation of the (iodomethyl)zinc iodide (ICH₂ZnI) carbenoid.[1] Its ineffective formation is the most common failure point.

  • Causality: The reaction occurs on the surface of the zinc. If the zinc is oxidized or passivated, the oxidative insertion of zinc into the C-I bond of diiodomethane will not occur efficiently.[2][3]

  • Troubleshooting Steps:

    • Activate the Zinc: Ensure you are using high-quality, freshly activated zinc. Standard activation involves washing zinc dust with dilute HCl to remove the oxide layer, followed by sequential washes with deionized water, ethanol, and diethyl ether, then drying under high vacuum. The zinc-copper couple is generally more reactive than zinc dust alone.[2]

    • Consider the Furukawa Modification: Use diethylzinc (Et₂Zn) instead of the zinc-copper couple.[1] The reaction with diiodomethane is often cleaner, faster, and higher-yielding, though Et₂Zn is pyrophoric and requires careful handling.

    • Use Ultrasound: Sonication can help activate the zinc surface and improve the rate of carbenoid formation.[3]

2. Low Substrate Reactivity: Pyrazines are electron-deficient aromatic systems. If you are attempting to cyclopropanate a double bond within the pyrazine ring itself (a challenging task) or an exocyclic double bond conjugated to the ring, the electronic nature of the substrate is a major hurdle.

  • Causality: The Simmons-Smith carbenoid is electrophilic. It reacts best with electron-rich alkenes. An alkene attached to an electron-withdrawing pyrazine ring is electronically "poor," reducing its nucleophilicity and thus its reaction rate.[4]

  • Troubleshooting Steps:

    • Increase Temperature: Carefully increase the reaction temperature. While many Simmons-Smith reactions are run at room temperature or 0 °C, sluggish reactions can sometimes be pushed to completion with gentle heating (e.g., 40-50 °C in a sealed vial), but monitor for decomposition.

    • Modify the Reagent: Use more reactive variants of the Simmons-Smith reagent that are less dependent on directing groups and more effective for unactivated alkenes.[3]

3. Inappropriate Solvent Choice:

  • Causality: The rate of the Simmons-Smith reaction is highly dependent on the solvent. The Lewis acidity of the zinc carbenoid is crucial for its reactivity. Basic or strongly coordinating solvents can complex with the zinc species, reducing its electrophilicity and slowing the reaction.[4][5]

  • Troubleshooting Steps:

    • Switch to Non-Coordinating Solvents: The best solvents are typically non-basic and polar enough to dissolve the starting materials. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices.[4] Avoid highly coordinating solvents like THF or ethers if you observe low reactivity.

Troubleshooting Workflow: Simmons-Smith Reaction

start Low Yield in Simmons-Smith Reaction check_reagent 1. Verify Carbenoid Activity start->check_reagent check_substrate 2. Assess Substrate Reactivity start->check_substrate check_conditions 3. Optimize Conditions start->check_conditions activate_zn Activate Zn or use fresh Zn-Cu couple check_reagent->activate_zn Inactive Zinc? furukawa Use Furukawa mod. (Et₂Zn + CH₂I₂) check_reagent->furukawa Still slow? increase_temp Increase reaction temperature (e.g., to 40-50 °C) check_substrate->increase_temp Electron-poor alkene? reagent_variant Use more reactive carbenoid variants check_substrate->reagent_variant change_solvent Switch to non-coordinating solvent (DCM, DCE) check_conditions->change_solvent Using ether/THF? check_moisture Ensure anhydrous conditions check_conditions->check_moisture Reagents sensitive to water sonicate Apply ultrasonication activate_zn->sonicate

Caption: Troubleshooting logic for Simmons-Smith reactions.

Question 2: My metal-catalyzed cyclopropanation using a diazo compound gives a low yield with significant side products. What's going wrong?

Answer:

This issue commonly arises from the inherent reactivity of both the diazo compound and the metal-carbene intermediate. The key is to ensure the carbene transfer to the pyrazine substrate is faster than competing side reactions.

1. Diazo Compound Instability: Simple diazo compounds like diazomethane are highly reactive, toxic, and potentially explosive.[6] Their decomposition is a primary source of low yield.

  • Causality: Diazomethane can polymerize or decompose, especially in the presence of acid traces or upon exposure to light or rough glass surfaces.[6][7]

  • Troubleshooting Steps:

    • Use a Safer Alternative: Whenever possible, replace diazomethane. Trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available and much safer alternative for many applications.[6] Imidazotetrazines like temozolomide (TMZ) have also been repurposed as weighable, non-explosive surrogates that generate diazonium species in situ.[7][8]

    • Control Generation and Use: If you must use diazomethane, generate it fresh from a precursor like Diazald® and use it immediately as a dilute solution in ether. Use fire-polished glassware with no ground-glass joints to minimize the risk of explosion.[7]

2. Catalyst Poisoning or Inactivity: The nitrogen atoms in the pyrazine ring are Lewis basic and can coordinate to the transition metal catalyst (e.g., Pd, Cu, Rh).

  • Causality: This coordination can occupy the site needed for carbene formation and transfer, effectively poisoning the catalyst and shutting down the desired reaction pathway.[9]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial poisoning.

    • Choose a Less Lewis-Acidic Metal: While Pd and Rh are common, consider copper-based catalysts, which can sometimes be more tolerant. The choice of ligands on the metal is also critical. Bulky ligands can disfavor coordination of the pyrazine nitrogen.

    • Protonate the Pyrazine (with caution): Adding a non-nucleophilic acid to protonate one of the pyrazine nitrogens can prevent it from coordinating to the catalyst. However, this is a delicate balance, as excess acid will rapidly decompose the diazo compound. This strategy is high-risk and requires careful optimization.

3. Unwanted Side Reactions of the Metal Carbene: The highly reactive metal-carbene intermediate can engage in other pathways if the desired cyclopropanation is slow.

  • Causality: Common side reactions include carbene dimerization to form an alkene (e.g., ethene from diazomethane), C-H insertion into solvent or substrate molecules, or reaction with other functional groups on your pyrazine.[10]

  • Troubleshooting Steps:

    • Slow Addition of Diazo Compound: Add the diazo compound slowly via syringe pump to the solution containing the catalyst and pyrazine substrate. This keeps the instantaneous concentration of the carbene low, favoring the bimolecular reaction with the substrate over the unimolecular decomposition or bimolecular dimerization.[10]

    • Optimize Temperature: Lowering the reaction temperature can often suppress side reactions relative to the desired cyclopropanation.

Comparative Overview of Common Cyclopropanation Methods
MethodReagent(s)Typical CatalystProsConsKey Considerations
Simmons-Smith CH₂I₂ + Zn-CuNoneStereospecific[2]; Tolerant of many functional groups.Can be sluggish with electron-poor alkenes[4]; Reagent quality is critical.Zinc activation is essential; Solvent choice impacts rate.[3][4]
Furukawa Mod. CH₂I₂ + Et₂ZnNoneHigher yield and reliability than classic S-S.[1]Diethylzinc is pyrophoric and moisture-sensitive.Strict anhydrous technique required.
Diazo/Catalytic Diazomethane or TMS-CHN₂Pd(OAc)₂, Cu(acac)₂, Rh₂(OAc)₄Highly efficient[1]; Can be made asymmetric.Diazomethane is highly toxic and explosive[6]; Catalyst poisoning by pyrazine is possible.[9]Slow addition of diazo compound is crucial; Safer alternatives to CH₂N₂ are preferred.[6][7]

General FAQs

Question 3: How does the substitution pattern on the pyrazine ring affect the yield?

Answer:

The electronic nature of substituents on the pyrazine ring has a profound effect on the success of the cyclopropanation.[11]

  • Electron-Withdrawing Groups (EWGs): Substituents like -CN, -NO₂, -CO₂R, or additional halides make the pyrazine ring even more electron-deficient. This deactivates any attached alkene, making it a poor nucleophile for reaction with electrophilic carbenoids (like in the Simmons-Smith reaction) or metal-carbenes.[12] You can expect significantly lower reaction rates and yields. To overcome this, you may need harsher conditions (higher temperature, more reactive reagents), which in turn can lead to more side products.

  • Electron-Donating Groups (EDGs): Substituents like -OR, -NR₂, or alkyl groups make the pyrazine ring less electron-deficient. This will activate an attached alkene, increasing its nucleophilicity and making it more reactive in the desired cyclopropanation. Reactions with pyrazines bearing EDGs generally proceed in higher yield and under milder conditions.[13][14]

Question 4: My reaction seems to work based on TLC/crude NMR, but my isolated yield is very low. How can I improve the purification of my cyclopropyl-pyrazine product?

Answer:

Low isolated yield is a frequent problem, often stemming from the physical properties of pyrazine derivatives.

  • Volatility: Many simple alkylpyrazines and their cyclopropanated derivatives are volatile. Significant product loss can occur during solvent removal under reduced pressure.

    • Solution: Use a rotary evaporator with careful control of vacuum and bath temperature. For highly volatile compounds, remove the solvent by blowing a gentle stream of nitrogen over the solution at room temperature.

  • Basicity and Polarity: The basic nitrogen atoms can cause the compound to streak on silica gel chromatography columns, leading to poor separation and recovery.

    • Solution 1: Column Chromatography Modification: Pre-treat your silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) or ammonia. This deactivates the acidic sites on the silica, preventing strong adsorption of the basic product and leading to sharper peaks and better recovery.[15]

    • Solution 2: Extraction: Perform a careful acid-base extraction. Dissolve the crude mixture in a nonpolar organic solvent (like DCM or ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl) to pull the basic pyrazine product into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, carefully basify the aqueous layer with NaOH or NaHCO₃ and back-extract your product into fresh organic solvent.[16]

    • Solution 3: Distillation: For thermally stable and sufficiently volatile products, distillation can be an effective purification method, especially for removing non-volatile impurities.[15][17]

Question 5: What are the key analytical signatures to confirm the successful formation of a cyclopropyl-pyrazine?

Answer:

Confirmation requires a combination of spectroscopic methods, primarily NMR and Mass Spectrometry.

  • ¹H NMR Spectroscopy: The most definitive evidence is the appearance of signals in the high-field (upfield) region of the spectrum, typically between 0.5 and 1.5 ppm. These are characteristic of the cyclopropyl protons, which are highly shielded. The disappearance of the alkene proton signals (usually 5-7 ppm) is also a key indicator. The coupling constants (J-values) between cyclopropyl protons can also help confirm the structure and stereochemistry.[18][19]

  • ¹³C NMR Spectroscopy: Look for the appearance of shielded carbon signals, typically between 10 and 40 ppm, corresponding to the carbons of the cyclopropane ring. The alkene carbons (typically 100-150 ppm) will disappear.

  • Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum should correspond to the mass of your starting pyrazine plus 14 Da (for the addition of a CH₂ group). High-Resolution Mass Spectrometry (HRMS) can be used to confirm the exact molecular formula.

Reaction Scheme and Expected NMR Shifts

Caption: Key diagnostic shifts in ¹H NMR for cyclopropanation.

References

Technical Support Center: Purification of 1-(Pyrazin-2-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(Pyrazin-2-yl)cyclopropanecarboxylic acid (CAS No. 1159734-52-7)[1]. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique structure, featuring both an acidic carboxylic acid group and a basic pyrazine moiety, presents specific challenges and opportunities for purification. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the highest possible purity in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My yield is very low after performing an acid-base extraction and re-precipitation. What went wrong?

Answer: Low recovery after an acid-base extraction is a common issue that can stem from several factors related to the compound's solubility and the pH of the aqueous phase.

  • Probable Cause 1: Incomplete Precipitation. The pH of the aqueous solution was not sufficiently acidic to cause complete precipitation of the carboxylic acid. The pH must be well below the pKa of the carboxylic acid group to ensure it is fully protonated and thus less water-soluble.[2]

    • Solution: After adding acid, check the pH of the solution using a pH meter or pH paper. Aim for a pH of 2-3. If the pH is higher, add more acid (e.g., 1M HCl) dropwise until the target pH is reached.

  • Probable Cause 2: Significant Water Solubility. Your compound may have a higher-than-expected solubility in the acidic aqueous solution, even in its protonated form.

    • Solution: If little or no solid precipitates upon acidification, or if recovery remains low, perform a back-extraction.[3] Extract the acidified aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts, dry with a drying agent like anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to recover your product. Chilling the acidified aqueous solution in an ice bath before filtration or back-extraction can also help decrease solubility and improve recovery.[3]

  • Probable Cause 3: Premature Precipitation. If you add concentrated acid too quickly, localized pH changes can cause the product to oil out or trap impurities.

    • Solution: Add the acid slowly while vigorously stirring the solution to ensure even mixing and controlled precipitation.

Question 2: I'm trying to purify my compound using silica gel column chromatography, but the compound is streaking badly on the TLC plate and giving poor separation on the column.

Answer: This is a classic problem when running carboxylic acids on standard silica gel. The acidic protons of the carboxylic acid group interact strongly with the polar silanol groups (Si-OH) on the silica surface, leading to tailing and sometimes irreversible adsorption.

  • Causality: The equilibrium between the protonated acid (R-COOH) and its deprotonated form (R-COO⁻) on the silica surface causes inconsistent migration, resulting in a "streak" rather than a compact spot.

  • Solution: Acidify the Eluent. To suppress the deprotonation of your carboxylic acid and minimize its interaction with the silica, add a small amount of a volatile acid to your mobile phase.[4]

    • Recommended Additives: Add 0.1% to 1% of acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexanes). This ensures the compound remains in its less polar, protonated state, leading to sharper bands and better separation.[4] Always perform your TLC analysis with the same acidified eluent you plan to use for the column.

Question 3: After recrystallization, my product is an oil or a sticky solid instead of fine crystals. How can I fix this?

Answer: Oiling out is a common recrystallization problem, often caused by impurities depressing the melting point or using a solvent in which the compound is excessively soluble.

  • Probable Cause 1: Impurities. The presence of impurities can create a eutectic mixture with a lower melting point than the solvent's boiling point.

    • Solution: Try a preliminary purification step like an acid-base extraction to remove the bulk of impurities before attempting recrystallization.

  • Probable Cause 2: Inappropriate Solvent Choice. The solvent may be too good at dissolving the compound, even at room temperature.

    • Solution: Use a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, where it is very soluble) and then slowly add a "poor" solvent (e.g., water or hexane, where it is less soluble) until the solution becomes slightly cloudy (the saturation point). Re-heat to clarify and then allow it to cool slowly. For pyrazine derivatives, ethanol/water mixtures are often effective.[5][6]

  • Probable Cause 3: Supersaturation/Cooling Too Quickly. Rapid cooling can lead to supersaturation and prevent crystal nucleation.

    • Solution: Let the solution cool slowly to room temperature, then place it in an ice bath. If crystals still don't form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" from a previous pure batch can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most robust purification strategy to use for crude this compound?

A1: A multi-step approach is often best. Start with an acid-base extraction . This is a highly effective and scalable first step to separate your acidic product from any neutral or basic impurities.[2][7] Dissolve the crude material in an organic solvent like ethyl acetate and extract with an aqueous solution of a weak base such as sodium bicarbonate.[3][8][9] Your desired compound will move into the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure acid.[7] This can then be followed by recrystallization to remove any co-extracted acidic impurities and achieve high purity.

Q2: What analytical techniques are recommended to assess the purity of the final product?

A2: A combination of methods should be used to confirm purity and structure:

  • High-Performance Liquid Chromatography (HPLC): Especially reversed-phase HPLC, is excellent for determining purity quantitatively. A single sharp peak is indicative of high purity. A method using a C18 column with a mobile phase of water and acetonitrile, modified with 0.1% formic or trifluoroacetic acid, is a good starting point.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]

  • Melting Point Analysis: A sharp melting point range is a good indicator of purity for crystalline solids.

Q3: Given the molecule has both a basic pyrazine ring and an acidic carboxylic acid group, how can I leverage this amphoteric nature?

A3: This dual functionality provides great flexibility. While extracting with a base (e.g., NaHCO₃) will isolate your compound from neutral and basic impurities, you could theoretically use an acidic wash first to remove other basic, non-amphoteric impurities. For example, if you had a basic impurity without an acidic handle, you could dissolve your crude mixture in an organic solvent and wash with dilute aqueous acid (e.g., 1M HCl). The basic impurity would move to the aqueous layer as its salt, while your zwitterionic/acidic compound would remain in the organic layer. You could then proceed with the standard basic extraction to purify your desired product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks, filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material) in an Erlenmeyer flask.

  • Transfer: Transfer the solution to a separatory funnel.

  • Base Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.[3]

  • Layer Separation: Allow the layers to separate fully. The top layer is typically the organic phase, and the bottom is the aqueous phase. Drain the lower aqueous layer into a clean beaker or flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with constant stirring, add 1M HCl dropwise until the solution reaches a pH of 2-3.[8] A precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable as a final purification step after acid-base extraction or for crude material that is already substantially pure.

Materials:

  • Partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks, hot plate, filtration apparatus

Procedure:

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystalline product should begin to form.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Data & Workflow Visualization

Table 1: Comparison of Purification Methods
MethodPrincipleTypical Solvents/ReagentsProsCons
Acid-Base Extraction Exploits the acidic nature of the carboxylic acid group to form a water-soluble salt.[9]Organic: Ethyl Acetate, DCMAqueous: NaHCO₃, NaOHExcellent for removing neutral/basic impurities; scalable.May have low recovery if product is water-soluble; requires use of acids/bases.[3]
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Ethanol/Water, Methanol, Acetone.[6]Can yield very high purity material; effective for removing structurally similar impurities.Requires finding a suitable solvent system; can be low-yielding if not optimized.
Normal-Phase Chromatography Separation based on polarity using a polar stationary phase (silica).Eluent: Hexanes/Ethyl Acetate + 0.1-1% Acetic Acid.[4]Good for separating isomers or compounds with subtle polarity differences.Prone to streaking/tailing without acid modifier; can be slow and solvent-intensive.
Reversed-Phase Chromatography Separation based on hydrophobicity using a non-polar stationary phase (C18).[11]Eluent: Water/Acetonitrile + 0.1% TFA or Formic Acid.Excellent for polar and ionizable compounds; sharp peaks with modifiers.[12]C18 media is more expensive; requires removal of non-volatile modifiers if used.

Diagrams

AcidBaseExtraction cluster_start Step 1: Dissolution & Extraction cluster_separation Step 2: Phase Separation cluster_precipitation Step 3: Precipitation & Isolation Crude Crude Product (in Ethyl Acetate) Funnel Separatory Funnel Crude->Funnel Organic Organic Layer (Neutral/Basic Impurities) Funnel->Organic Separate Aqueous Aqueous Layer (Sodium 1-(Pyrazin-2-yl)cyclopropanecarboxylate) Funnel->Aqueous Separate NaHCO3 + Sat. NaHCO₃ (aq) NaHCO3->Funnel Organic->Organic HCl + 1M HCl (to pH 2-3) Aqueous->HCl Filtration Vacuum Filtration HCl->Filtration Pure Pure Product (Solid) Filtration->Pure

Caption: Workflow for purifying this compound via acid-base extraction.

Troubleshooting cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_yield Extraction Issues Start Purification Problem? OilingOut Product Oiling Out? Start->OilingOut Streaking Streaking on Silica TLC/Column? Start->Streaking LowYield Low Yield After Acid-Base Extraction? Start->LowYield Recrystal_Sol1 Try different solvent system OilingOut->Recrystal_Sol1 Yes Recrystal_Sol2 Cool slowly, scratch, or seed OilingOut->Recrystal_Sol2 Yes Chrom_Sol1 Add 0.5% Acetic Acid to eluent Streaking->Chrom_Sol1 Yes Chrom_Sol2 Switch to Reversed-Phase (C18) with TFA modifier Streaking->Chrom_Sol2 Yes Yield_Sol1 Check pH (aim for 2-3) & cool solution LowYield->Yield_Sol1 Yes Yield_Sol2 Back-extract acidified aqueous layer LowYield->Yield_Sol2 Yes

Caption: A decision tree for troubleshooting common purification challenges.

References

"common side products in the synthesis of pyrazine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyrazine Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This resource is designed to provide in-depth, practical guidance to navigate the common challenges and side reactions encountered during the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to combine established chemical principles with field-proven insights to help you optimize your reactions, troubleshoot unexpected outcomes, and maximize the yield and purity of your target pyrazine derivatives.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.

Section 1: Frequently Asked Questions (FAQs) on Pyrazine Synthesis Side Products

Q1: My pyrazine synthesis is resulting in a low yield. What are the most common causes?

A1: Low yields are a frequent challenge in pyrazine synthesis, often stemming from a combination of factors. Classical methods, in particular, can be associated with harsh reaction conditions and poor yields.[1] Key areas to investigate include:

  • Purity of Starting Materials: This is a critical, often overlooked, factor. The α-amino ketone intermediate is highly prone to self-condensation, and impurities can catalyze unwanted side reactions.[2] Similarly, using solvents like denatured ethanol can introduce aldol condensation products, leading to a significant decrease in yield.[1]

  • Reaction Temperature: Temperature control is paramount. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may be insufficient, leading to the formation of piperazine byproducts. Conversely, exceeding 450°C can cause pyrazine ring degradation.[1]

  • Choice of Base and Catalyst: The selection and stoichiometry of the base or catalyst are crucial. In certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance over other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[1] Catalyst loading must also be optimized; for some manganese-catalyzed reactions, a 2 mol% loading is optimal.[1]

  • Inefficient Work-up and Purification: The desired pyrazine derivative can be lost during extraction and purification steps. Multiple extractions with an appropriate solvent are often necessary to ensure complete recovery from the reaction mixture.[1][3]

Q2: My reaction mixture has turned dark brown or black, and I'm observing a tar-like substance. What is happening?

A2: A dark, polymeric residue is a strong indicator of uncontrolled side reactions. The primary culprits are typically:

  • Polymerization: Reactive intermediates, if not consumed in the desired cyclization pathway, can polymerize. This is especially common when reaction temperatures are too high or when acidic/basic conditions are not well-controlled.[1]

  • Air Oxidation: Intermediates in pyrazine synthesis, particularly dihydropyrazines, can be sensitive to air oxidation, which may lead to complex, colored degradation products.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often beneficial.[1]

  • Aldol Condensation: If your starting materials, intermediates, or even the solvent contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, producing highly colored, polymeric byproducts.[1]

Q3: I'm observing unexpected imidazole derivatives as byproducts. How can I prevent this and purify my desired pyrazine?

A3: The formation of imidazole byproducts is a known issue, particularly in syntheses involving sugars and ammonia, such as in Maillard-type reactions.[3][4][5] The separation of these structurally similar heterocycles can be challenging.

  • Prevention: The choice of reaction conditions and reactants can influence the pyrazine/imidazole ratio. Modifying temperature, pH, and reactant concentrations may favor pyrazine formation.

  • Purification Strategies:

    • Solvent Extraction: Liquid-liquid extraction (LLE) selectivity can be exploited. For example, extracting an aqueous reaction mixture with hexane has been shown to isolate pyrazines while leaving imidazole derivatives behind in the aqueous layer.[3][4][5] In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazoles.[3][4][5]

    • Column Chromatography: Silica gel chromatography is effective for separating pyrazines from more polar imidazole byproducts. The imidazoles are often retained more strongly on the silica.[3][4][5]

    • Distillation: For volatile pyrazine derivatives, distillation can be an excellent purification method, as the less volatile imidazoles will remain in the distillation residue.[3][4]

Q4: I am attempting to synthesize an unsymmetrically substituted pyrazine and am getting a mixture of regioisomers. How can I improve selectivity?

A4: Achieving high regioselectivity is a classic challenge when condensing two different α-dicarbonyl or α-amino ketone precursors.[1] The statistical distribution of products often leads to difficult-to-separate mixtures. To improve selectivity, consider a stepwise approach where one nitrogen is incorporated before the other, or utilize modern synthetic methods that employ directing groups or pre-functionalized substrates to control the cyclization regiochemistry.

Section 2: Troubleshooting Guide for Key Synthetic Routes

This section details common side products associated with two major pyrazine synthesis methodologies: the Gutknecht Synthesis and the general condensation of 1,2-diamines with α-dicarbonyls.

Case Study 1: The Gutknecht Pyrazine Synthesis

The Gutknecht synthesis relies on the self-condensation of α-amino ketones, which are typically formed in situ from the reduction of α-oximino ketones.[1][6][7][8] The primary pathway involves dimerization to a dihydropyrazine, followed by oxidation.[9][10]

Problem: Low yield of the final pyrazine product with significant byproduct formation.

  • Potential Cause 1: Incomplete Oxidation of Dihydropyrazine Intermediate.

    • Observation: You may isolate the dihydropyrazine intermediate, or your final product may contain it as a significant impurity. Dihydropyrazines lack the aromatic stability of pyrazines and can be prone to decomposition.

    • Causality: The oxidation step is critical. While atmospheric oxygen can sometimes be sufficient, it is often slow and unreliable.[7]

    • Solution: Employ a dedicated oxidizing agent. Common and effective choices include copper(II) sulfate or mercury(I) oxide to drive the reaction to completion.[7][11] Ensure the oxidizing agent is added in the correct stoichiometric amount and that reaction conditions (temperature, time) are optimized for the oxidation step.

  • Potential Cause 2: Self-Condensation and Polymerization of the α-Amino Ketone.

    • Observation: Formation of intractable tars and a general darkening of the reaction mixture.[1]

    • Causality: α-Amino ketones are notoriously unstable and can readily undergo self-condensation pathways other than the desired dimerization.[2] This is exacerbated by high temperatures or prolonged reaction times before the cyclization occurs.

    • Solution: The α-amino ketone should be generated in situ and consumed immediately in the cyclization step. Avoid isolating the pure α-amino ketone if possible.[12] Maintain careful temperature control throughout the reaction.

  • Potential Cause 3: Formation of Piperazines.

    • Observation: Mass spectrometry or NMR analysis indicates the presence of a fully saturated ring system (piperazine) instead of or in addition to the pyrazine.

    • Causality: If the reduction conditions used to form the α-amino ketone are too harsh, the carbonyl group itself may be reduced, leading to amino alcohols that can dimerize to form piperazines.[13] Alternatively, in some syntheses, incomplete dehydrogenation leads to piperazine byproducts.[1]

    • Solution: Use chemoselective reducing agents that specifically target the oxime or nitroso group without affecting the ketone (e.g., catalytic hydrogenation with a poisoned catalyst).[9] For dehydrogenation routes, ensure the catalyst is active and the temperature is sufficient.[1]

Workflow Diagram: Gutknecht Synthesis Troubleshooting

Gutknecht_Troubleshooting Start Low Pyrazine Yield Check_Oxidation Is Dihydropyrazine Intermediate Observed? Start->Check_Oxidation Check_Polymer Is a Dark Polymer Formed? Start->Check_Polymer Check_Piperazine Is Piperazine Detected? Start->Check_Piperazine Solution_Oxidation Employ Stronger Oxidant (e.g., CuSO4, HgO) Check_Oxidation->Solution_Oxidation Yes Solution_Polymer Generate α-amino ketone in situ, Control Temp. Check_Polymer->Solution_Polymer Yes Solution_Piperazine Use Chemoselective Reduction Conditions Check_Piperazine->Solution_Piperazine Yes

Caption: Troubleshooting logic for common issues in the Gutknecht pyrazine synthesis.

Case Study 2: Condensation of 1,2-Diamines with α-Dicarbonyls

This is one of the most direct and widely used methods for pyrazine synthesis. The reaction involves a double condensation to form a dihydropyrazine intermediate, which then undergoes oxidation.[14]

Problem: Formation of multiple products and purification difficulties.

  • Potential Cause 1: Over-oxidation and Ring Opening.

    • Observation: Presence of N-oxides, carboxylic acids, or other fragmented products in your analysis.

    • Causality: If a strong oxidizing agent is used to convert the dihydropyrazine intermediate, it can attack the electron-rich pyrazine ring itself. The nitrogen atoms can be oxidized to N-oxides, and harsh conditions can lead to cleavage of the ring.[12]

    • Solution: Use milder oxidation conditions. Often, simply exposing the reaction to air or bubbling air through the solution is sufficient for the aromatization of the dihydropyrazine intermediate.[10][11] If a chemical oxidant is required, carefully control the stoichiometry and temperature.

  • Potential Cause 2: Incomplete Condensation.

    • Observation: Your crude product contains unreacted starting materials or a mono-condensed intermediate (an imine).

    • Causality: The second condensation step can sometimes be slower than the first, especially if there is steric hindrance. The reaction may not have been run for a sufficient amount of time or at a high enough temperature to drive the second cyclization.

    • Solution: Monitor the reaction by TLC or GC-MS to ensure full conversion of the starting materials. If the reaction stalls, consider increasing the temperature or reaction time. The use of a mild acid catalyst can also promote the condensation.

  • Potential Cause 3: Side Reactions of the Dicarbonyl Compound.

    • Observation: A complex mixture of unidentified byproducts.

    • Causality: α-Dicarbonyl compounds can be susceptible to other reactions, such as benzilic acid rearrangement under basic conditions or self-condensation (aldol-type reactions) if enolizable protons are present.

    • Solution: Run the reaction under neutral or mildly acidic conditions if possible. Add the diamine slowly to a solution of the dicarbonyl to ensure the dicarbonyl is quickly consumed in the desired reaction pathway. Ensure the purity of the dicarbonyl starting material before use.

Summary Table: Common Side Products and Mitigation Strategies

Synthetic RouteCommon Side Product(s)Formation MechanismMitigation Strategy
Gutknecht Synthesis DihydropyrazineIncomplete oxidation of the cyclic intermediate.Use a dedicated oxidizing agent (e.g., CuSO₄, air).[7][11]
Polymeric tarsUncontrolled self-condensation of the unstable α-amino ketone intermediate.[2]Generate α-amino ketone in situ; maintain strict temperature control.
PiperazinesOver-reduction of the ketone or incomplete dehydrogenation.[1][13]Use chemoselective reducing agents; ensure dehydrogenation catalyst is active.
Diamine/Dicarbonyl Pyrazine-N-oxidesOver-oxidation of the final pyrazine product.[12]Use mild oxidation conditions (e.g., air); avoid excess strong oxidants.
Imine IntermediatesIncomplete second condensation reaction.Increase reaction time/temperature; use a mild acid catalyst.
Imidazole derivativesCompeting cyclization pathway, especially with ammonia/sugar precursors.[3][4]Optimize reaction conditions; purify via selective extraction or chromatography.[3][4]

Section 3: Experimental Protocol for Side Product Minimization

Protocol: Purification of a Crude Pyrazine Product from Imidazole Byproducts via Liquid-Liquid Extraction (LLE)

This protocol is based on the differential solubility of pyrazines and imidazoles in nonpolar solvents.[3][4][5]

Materials:

  • Crude reaction mixture (aqueous) containing pyrazine and imidazole byproducts.

  • Hexane (reagent grade).

  • Saturated sodium chloride solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Transfer the aqueous reaction mixture to a separatory funnel.

  • Add an equal volume of hexane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.

  • Allow the layers to separate completely. The upper organic layer will contain the less polar pyrazine, while the more polar imidazole will preferentially remain in the lower aqueous layer.[3][4]

  • Carefully drain the lower aqueous layer and set it aside.

  • Collect the upper hexane layer.

  • Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-5) with two more portions of fresh hexane to maximize the recovery of the pyrazine.[3]

  • Combine all the hexane extracts.

  • Wash the combined organic extracts with a portion of brine to remove any residual water-soluble impurities.

  • Drain the aqueous brine layer.

  • Transfer the hexane solution to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Decant or filter the dried solution to remove the drying agent.

  • Remove the hexane solvent using a rotary evaporator to yield the purified pyrazine product.

  • Assess purity via GC-MS, NMR, or HPLC.

Workflow Diagram: Purification Protocol

Purification_Workflow A Aqueous Crude Mixture (Pyrazine + Imidazole) B Add Hexane & Shake in Separatory Funnel A->B C Separate Layers B->C D Collect Organic Layer (Hexane + Pyrazine) C->D Upper Layer E Re-extract Aqueous Layer (Repeat 2x) C->E Lower Layer F Combine Hexane Extracts D->F E->B G Wash with Brine F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Purified Pyrazine I->J

Caption: Step-by-step workflow for the purification of pyrazines from imidazole impurities.

References

Technical Support Center: Addressing Poor Solubility of Pyrazine Compounds in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for addressing the common challenge of poor aqueous solubility of pyrazine compounds. Here, we delve into the science behind these solubility issues and offer validated protocols to help you achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazine compounds showing poor solubility in aqueous buffers?

The solubility of pyrazine derivatives is fundamentally governed by their molecular structure. While pyrazine itself is moderately soluble in water due to its polarity and the ability of its nitrogen atoms to form hydrogen bonds, the addition of various functional groups can drastically alter this property.[1][2][3] The principle of "like dissolves like" is paramount.

  • Impact of Substituents:

    • Non-polar groups: The addition of non-polar or lipophilic substituents (e.g., alkyl chains, aromatic rings) increases the molecule's hydrophobicity, leading to lower solubility in aqueous buffers.[3]

    • Polar groups: Conversely, the presence of polar functional groups (e.g., hydroxyl, carboxyl, amino groups) can enhance aqueous solubility by increasing the potential for hydrogen bonding with water molecules.[3]

  • Crystal Lattice Energy: For solid compounds, the strength of the intermolecular forces in the crystal lattice must be overcome by the interactions with the solvent. If the crystal lattice energy is high, the compound will have poor solubility. This is a common issue for "brick-dust" type molecules.[4]

Q2: How does pH influence the solubility of pyrazine compounds?

Pyrazine and its derivatives are weak bases due to the lone pairs of electrons on the nitrogen atoms.[2][5] This property can be leveraged to improve solubility.

  • Protonation in Acidic Conditions: In acidic solutions (lower pH), the nitrogen atoms can become protonated, forming positively charged pyrazinium ions.[2] These ionic species are significantly more polar than the neutral molecule and thus exhibit greater solubility in aqueous buffers through ion-dipole interactions.[2][6]

  • Isoelectric Point: For pyrazine derivatives with both acidic and basic functional groups, there will be an isoelectric point (pI) at which the net charge is zero, and solubility is at its minimum. Adjusting the pH away from the pI will generally increase solubility.

Q3: What is the first step I should take when encountering a solubility issue?

Before attempting more complex solubilization techniques, a simple pH adjustment should be your first line of attack. Given the basic nature of the pyrazine ring, preparing your aqueous buffer at a lower pH (e.g., pH 4-6) can often lead to a significant improvement in solubility.[2] However, always consider the pH stability of your specific compound and the requirements of your downstream application.

Troubleshooting Guides: Step-by-Step Solubilization Protocols

If pH adjustment is insufficient or not appropriate for your experimental system, the following troubleshooting guides provide detailed protocols for alternative solubilization strategies.

Guide 1: Utilizing Co-solvents for Enhanced Solubilization

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[7][8]

When to Use Co-solvents:

This method is particularly effective for "grease-ball" type molecules with high lipophilicity.[4] It is a rapid and straightforward technique for initial screening and formulation development.[7]

Recommended Co-solvents & Starting Concentrations:
Co-solventTypical Starting Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO)1-10%Highly effective, but can be toxic to cells at higher concentrations.[9]
Ethanol5-20%Low toxicity and commonly used in parenteral formulations.[7]
Propylene Glycol (PG)10-30%A versatile and low-toxicity co-solvent.[7]
Polyethylene Glycol (PEG 300/400)10-40%Low toxicity and can also act as a plasticizer.[7][8]
Experimental Protocol: Co-solvent Method
  • Prepare a Concentrated Stock Solution: Dissolve the pyrazine compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution. Gentle warming or sonication may be required.

  • Serial Dilution into Aqueous Buffer: Perform a stepwise dilution of the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.

  • Vortexing/Mixing: Vortex the solution thoroughly after each addition of the stock solution to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.

  • Observe for Precipitation: Carefully observe the solution for any signs of cloudiness or precipitation. The highest concentration that remains clear is your maximum soluble concentration with that co-solvent percentage.

  • Final Concentration Adjustment: Ensure the final concentration of the co-solvent in your working solution is compatible with your experimental system (e.g., below cytotoxic levels for cell-based assays).

Troubleshooting Workflow for Co-solvent Selection

CoSolventWorkflow start Start: Poorly Soluble Pyrazine Compound try_dmso Try DMSO (1-10%) start->try_dmso check_solubility1 Soluble? try_dmso->check_solubility1 check_toxicity Toxicity Acceptable? check_solubility1->check_toxicity Yes try_ethanol_pg Try Ethanol or Propylene Glycol (5-30%) check_solubility1->try_ethanol_pg No success Success! check_toxicity->success Yes check_toxicity->try_ethanol_pg No check_solubility2 Soluble? try_ethanol_pg->check_solubility2 check_solubility2->success Yes try_peg Try PEG 300/400 (10-40%) check_solubility2->try_peg No check_solubility3 Soluble? try_peg->check_solubility3 check_solubility3->success Yes consider_other Consider Other Methods (e.g., Cyclodextrins) check_solubility3->consider_other No

Caption: Decision tree for co-solvent selection.

Guide 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like many pyrazine derivatives, forming inclusion complexes that have significantly improved aqueous solubility.[10][11][12]

When to Use Cyclodextrins:

This method is ideal when the use of organic co-solvents is not desirable, for instance, in certain in vivo studies or cell-based assays where co-solvents may have confounding effects. It is also highly effective for enhancing the bioavailability of oral drug formulations.[11][13]

Commonly Used Cyclodextrins:
Cyclodextrin DerivativeKey Properties
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity; widely used in pharmaceutical formulations.[14]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used in parenteral formulations.[14]
Methyl-β-cyclodextrin (M-β-CD)Enhances solubility but can have higher cellular toxicity compared to HP-β-CD.[14]
Experimental Protocol: Cyclodextrin Kneading Method
  • Determine Molar Ratio: Start with a 1:1 molar ratio of the pyrazine compound to the cyclodextrin. This can be optimized later if needed.

  • Trituration: In a mortar, add the pyrazine compound and the cyclodextrin.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) dropwise to the powder mixture. Knead the mixture with a pestle to form a thick, homogeneous paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated. The resulting product should be a solid mass.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle. Pass the powder through a fine-mesh sieve to obtain a uniform particle size.

  • Solubility Testing: Test the solubility of the resulting powder in your aqueous buffer and compare it to the solubility of the uncomplexed pyrazine compound.

Mechanism of Cyclodextrin Encapsulation

CyclodextrinMechanism cluster_before Before Complexation cluster_after After Complexation Pyrazine Poorly Soluble Pyrazine Compound Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Water Aqueous Buffer Pyrazine->Water Low Solubility Complex Inclusion Complex (Soluble) Water2 Aqueous Buffer Complex->Water2 High Solubility

Caption: Encapsulation of a pyrazine compound by a cyclodextrin.

Guide 3: Other Advanced Techniques

For particularly challenging compounds, several other formulation strategies can be explored. These often require more specialized equipment and expertise.

  • Particle Size Reduction:

    • Micronization: This process reduces the average particle diameter to the micron range, increasing the surface area and dissolution rate.[7][10]

    • Nanonization (Nanosuspensions): Further reduction of particle size to the nanometer range can dramatically improve solubility and bioavailability.[4][15] This can be achieved through techniques like high-pressure homogenization or wet media milling.[4][7]

  • Solid Dispersions:

    • This involves dispersing the pyrazine compound in an inert carrier matrix at the solid state.[8][16] Amorphous solid dispersions can prevent the drug from crystallizing, maintaining it in a higher energy, more soluble state.[17] Hydrophilic polymers like PVP and HPMC are common carriers.[8]

  • Lipid-Based Formulations:

    • For highly lipophilic pyrazine derivatives, dissolving them in lipid excipients can improve oral absorption.[17][18] Self-emulsifying drug delivery systems (SEDDS) are a sophisticated example where the formulation spontaneously forms a fine emulsion in the gastrointestinal tract.[8]

Summary and Recommendations

When faced with a poorly soluble pyrazine compound, a systematic approach is key to finding an effective solution.

  • Characterize Your Compound: Understand its physicochemical properties, particularly its pKa and lipophilicity (LogP).

  • Start Simple: Always begin with pH adjustment as the first and simplest approach.

  • Employ Co-solvents: If pH modification is insufficient, explore the use of biocompatible co-solvents.

  • Consider Cyclodextrins: For applications where co-solvents are not suitable, cyclodextrin complexation is a powerful alternative.

  • Explore Advanced Formulations: For the most challenging compounds, especially in a drug development context, advanced techniques like nanosuspensions or solid dispersions may be necessary.

By following these guidelines and understanding the principles behind each technique, you can effectively overcome the solubility challenges posed by pyrazine compounds in your research.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the scale-up of this important pharmaceutical intermediate. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to the Synthesis and Scale-Up Considerations

The synthesis of this compound presents a unique set of challenges, particularly during the transition from laboratory to pilot or commercial scale.[1] This molecule combines the electron-deficient pyrazine ring with a strained cyclopropane moiety, both of which can influence reactivity and stability.[2] A plausible and scalable synthetic route involves the reaction of a suitable pyrazine precursor with a cyclopropanecarboxylic acid derivative or its synthetic equivalent.

Successful scale-up requires careful consideration of several factors beyond simple multiplication of reagents. These include heat and mass transfer, reaction kinetics, equipment selection, and safety protocols.[3][4][5] Non-linear effects are common, meaning that what works on a small scale may not translate directly to larger batches.[5] This guide will address specific issues that may arise during your scale-up experiments and provide actionable solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Reaction Yield

A common challenge in scaling up any chemical process is maintaining high yields.[4] If you are experiencing a significant drop in the yield of this compound upon scaling up, consider the following:

Potential Causes:

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving uniform mixing is more challenging.[2] This can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reactions or side product formation.

  • Poor Temperature Control: Exothermic or endothermic reactions that are easily managed on a lab scale can become difficult to control in large vessels due to a lower surface-area-to-volume ratio, which limits heat transfer.[2]

  • Degradation of Starting Materials or Product: The longer reaction times often required for scale-up can lead to the degradation of sensitive reagents or the product itself, especially at elevated temperatures. Pyrazine derivatives can be susceptible to thermal degradation.[6][7][8]

  • Incomplete Reaction: The reaction may not be reaching completion due to changes in reaction kinetics at a larger scale.

Solutions:

  • Optimize Agitation:

    • Action: Evaluate and adjust the stirrer speed and design. For larger vessels, consider using multiple impellers or baffles to improve mixing efficiency.

    • Rationale: Proper agitation ensures homogenous distribution of reactants and uniform temperature throughout the reaction mixture, maximizing the desired reaction rate.

  • Implement Robust Temperature Control:

    • Action: Utilize a reactor with a jacketed cooling/heating system and a reliable temperature probe. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.

    • Rationale: Maintaining the optimal reaction temperature is crucial for maximizing yield and minimizing the formation of impurities.

  • Conduct Kinetic Studies:

    • Action: Perform small-scale experiments to understand the reaction kinetics and determine the optimal reaction time. Monitor the reaction progress using analytical techniques like HPLC or GC.

    • Rationale: Understanding the reaction rate will help in determining the appropriate reaction time for the scaled-up process, preventing unnecessary degradation of the product due to prolonged heating.

  • Consider a Continuous Flow Setup:

    • Action: For challenging reactions, explore the possibility of using a continuous flow reactor.

    • Rationale: Flow chemistry offers superior control over reaction parameters, including temperature and mixing, and can be a safer and more efficient option for scaling up certain reactions.[3]

Issue 2: Formation of Significant Impurities

The formation of byproducts is a frequent issue in organic synthesis, and these can become more pronounced during scale-up.[4] Identifying and mitigating the formation of impurities is critical for obtaining a high-purity final product.

Potential Impurities and Their Causes:

  • Pyrazine Dimerization: Electron-deficient pyrazine rings can potentially undergo side reactions, especially under harsh conditions or in the presence of certain catalysts.

  • Ring-Opening of Cyclopropane: The strained cyclopropane ring can be susceptible to opening under acidic or basic conditions, or at elevated temperatures, leading to the formation of isomeric impurities.

  • Side Reactions of Starting Materials: Impurities in the starting materials can lead to the formation of related byproducts.

Solutions:

  • Optimize Reaction Conditions:

    • Action: Carefully screen reaction parameters such as temperature, reaction time, and the choice of base or catalyst on a smaller scale to identify conditions that minimize byproduct formation.

    • Rationale: Milder reaction conditions can often suppress unwanted side reactions.

  • Purify Starting Materials:

    • Action: Ensure the purity of your starting materials before use. Recrystallization or distillation may be necessary to remove critical impurities.

    • Rationale: High-purity starting materials are essential for a clean reaction and a high-purity product.

  • Inert Atmosphere:

    • Action: Conduct the reaction under an inert atmosphere of nitrogen or argon.

    • Rationale: Some pyrazine derivatives can be sensitive to air and moisture, leading to oxidative degradation or other side reactions.

  • Controlled Addition of Reagents:

    • Action: Add reagents in a controlled manner, for example, dropwise or via a syringe pump.

    • Rationale: This can help to control the reaction rate, minimize local concentration gradients, and reduce the formation of byproducts.

Issue 3: Difficulties in Product Isolation and Purification

Isolating and purifying the final product can be a bottleneck in the scale-up process. What is straightforward in the lab may be impractical or inefficient at a larger scale.

Potential Challenges:

  • Product Solubility: The solubility of this compound in different solvents may vary with temperature and the presence of impurities, making crystallization difficult.

  • Emulsion Formation during Extraction: During aqueous workup, the formation of stable emulsions can make phase separation challenging and lead to product loss.

  • Co-crystallization of Impurities: Impurities with similar structures and polarities to the desired product can co-crystallize, making it difficult to achieve the desired purity.

Solutions:

  • Optimize Crystallization Conditions:

    • Action: Systematically screen different solvent systems, cooling profiles, and seeding strategies to develop a robust crystallization protocol.

    • Rationale: A well-designed crystallization process is key to obtaining a pure, crystalline product with a consistent particle size distribution.

  • Break Emulsions:

    • Action: To break emulsions, try adding a small amount of a saturated brine solution or a different organic solvent. In some cases, filtration through a pad of celite can be effective.

    • Rationale: These methods alter the surface tension and density differences between the aqueous and organic phases, facilitating separation.

  • Alternative Purification Techniques:

    • Action: If crystallization is not effective, consider other purification methods such as column chromatography (on a larger scale, this would be flash chromatography or preparative HPLC), or salt formation followed by recrystallization.

    • Rationale: Different purification techniques exploit different physical and chemical properties of the product and impurities, offering alternative routes to achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound that is amenable to scale-up?

A1: A common and often scalable approach for the synthesis of such compounds involves a nucleophilic substitution or a cross-coupling reaction. One plausible route is the reaction of a pyrazine derivative bearing a good leaving group (e.g., 2-chloropyrazine or 2-bromopyrazine) with a nucleophilic cyclopropanecarboxylate equivalent, followed by hydrolysis of the ester. Alternatively, a palladium-catalyzed cross-coupling reaction between a halopyrazine and a cyclopropylboronic acid or ester could be employed. The choice of route will depend on the availability and cost of starting materials, as well as the specific challenges encountered in the lab-scale synthesis.

Q2: How can I monitor the progress of the reaction effectively during scale-up?

A2: Regular monitoring of the reaction is crucial for ensuring consistency and identifying any deviations from the expected course. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose. It allows for the quantification of starting materials, intermediates, and the final product, providing a clear picture of the reaction's progress. For faster, qualitative checks, Thin-Layer Chromatography (TLC) can also be a useful tool.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Safety is paramount in any chemical synthesis, and the risks can be amplified during scale-up.[4] Key considerations include:

  • Thermal Hazards: As mentioned earlier, inadequate heat dissipation can lead to a runaway reaction. A thorough thermal hazard assessment, including reaction calorimetry, is highly recommended before proceeding to a large scale.

  • Reagent Handling: Ensure that all personnel are trained in the safe handling of the specific reagents used. Some pyrazine precursors and organometallic reagents can be toxic or pyrophoric.

  • Pressure Build-up: Be aware of the potential for pressure build-up in the reactor, especially if gaseous byproducts are formed. The reactor should be equipped with a pressure relief system.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves.

Q4: How do I choose the right solvent for the reaction and purification?

A4: The ideal solvent should meet several criteria:

  • Reaction: It should dissolve the reactants to a suitable concentration, be inert to the reaction conditions, and have a boiling point that allows for good temperature control.

  • Purification: For crystallization, the product should have high solubility in the solvent at an elevated temperature and low solubility at room temperature or below. The impurities should either be very soluble or very insoluble in the chosen solvent system.

  • Scale-up: The solvent should be readily available in large quantities, have a low environmental impact, and be easy to recover and recycle if possible.

Visualizations and Data

Plausible Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Final Product 2-Halopyrazine 2-Halopyrazine Coupling_Reaction Coupling Reaction (e.g., Pd-catalyzed or SNAr) 2-Halopyrazine->Coupling_Reaction Cyclopropanecarboxylate_Ester Cyclopropanecarboxylate_Ester Cyclopropanecarboxylate_Ester->Coupling_Reaction Ester_Intermediate 1-(Pyrazin-2-YL)cyclopropanecarboxylate Ester Coupling_Reaction->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Final_Product 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid Hydrolysis->Final_Product

Caption: A plausible synthetic route to this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed in Scale-Up Check_Mixing Investigate Mixing and Mass Transfer Start->Check_Mixing Optimize_Agitation Optimize Stirrer Speed and Design Check_Mixing->Optimize_Agitation Inefficient Check_Temp Evaluate Temperature Control Check_Mixing->Check_Temp Efficient Optimize_Agitation->Check_Temp Improve_Temp_Control Improve Heating/Cooling System; Consider Semi-Batch Addition Check_Temp->Improve_Temp_Control Poor Check_Degradation Assess Product/Reagent Stability Check_Temp->Check_Degradation Good Improve_Temp_Control->Check_Degradation Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Degradation->Optimize_Time_Temp Degradation Observed Consider_Flow Consider Continuous Flow Chemistry Check_Degradation->Consider_Flow No Degradation End Yield Improved Optimize_Time_Temp->End Consider_Flow->End

Caption: A decision tree for troubleshooting low yield in the scale-up synthesis.

Table 1: Key Parameters for Scale-Up Consideration
ParameterLaboratory Scale (Typical)Pilot/Commercial Scale (Considerations)Rationale for Change
Reaction Volume 50 mL - 1 L10 L - 1000+ LIncreased production demand.
Heat Transfer High surface area to volume ratio; efficient heat dissipation.Low surface area to volume ratio; potential for localized hot spots.Heat transfer becomes a critical parameter to control for safety and to avoid side reactions.
Mixing Magnetic stirrer; efficient mixing.Mechanical stirrer; potential for inefficient mixing and dead zones.Uniform mixing is essential for consistent reaction kinetics and to avoid localized high concentrations of reactants.
Reaction Time Typically shorter.May need to be adjusted based on kinetic studies.Reaction kinetics may not scale linearly.
Reagent Addition Often all at once.Gradual or portion-wise addition may be necessary.To control exotherms and minimize side reactions.
Work-up Separatory funnel extractions; simple filtration.Larger scale extraction equipment; potential for emulsion formation.Procedures need to be adapted for larger volumes and to handle potential issues like emulsions.

Experimental Protocols

General Protocol for In-Process Reaction Monitoring by HPLC
  • Sample Preparation:

    • Carefully withdraw a small, representative sample (e.g., 0.1 mL) from the reaction mixture at specified time intervals.

    • Quench the reaction immediately by diluting the sample in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject a known volume of the prepared sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).

    • Use a mobile phase that provides good separation of the starting materials, product, and any known impurities. A gradient elution may be necessary.

    • Monitor the elution profile using a UV detector at a wavelength where all components of interest absorb.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, product, and impurities by comparing their retention times with those of authentic standards.

    • Calculate the relative peak areas to determine the progress of the reaction and the formation of any byproducts.

References

"minimizing impurities in the final product of 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable synthetic intermediate. Leveraging extensive field-proven insights and established chemical principles, this resource provides in-depth troubleshooting strategies and validated protocols to help you minimize impurities and achieve high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the expected impurities?

A1: The most common and direct synthetic pathway involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) of a 2-halopyrazine (typically 2-chloropyrazine) with the anion of cyclopropanecarbonitrile. The resulting 1-(Pyrazin-2-YL)cyclopropanecarbonitrile intermediate is then hydrolyzed to the final carboxylic acid product.

The primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual 2-chloropyrazine and cyclopropanecarbonitrile.

  • Intermediate: The nitrile intermediate, 1-(Pyrazin-2-YL)cyclopropanecarbonitrile, if hydrolysis is incomplete.

  • Side-Products from SNAr: Potential for small amounts of isomeric products or byproducts from competing reactions, although the electron-deficient nature of the pyrazine ring generally favors the desired substitution[1][2].

  • Hydrolysis-Related Impurities: Byproducts from harsh hydrolysis conditions, which could include ring-opened products or decarboxylated species, though less common under controlled conditions.

Q2: Why is temperature control critical during the nucleophilic aromatic substitution step?

A2: Temperature control is paramount to minimize the formation of undesired side products. While the SNAr reaction on the electron-deficient pyrazine ring is generally efficient, excessive temperatures can lead to unwanted side reactions. For instance, the cyclopropylmethanide anion is a strong base and can potentially react with the solvent or other species in the reaction mixture if the temperature is not adequately controlled. Maintaining the recommended temperature range ensures the kinetic product is favored and minimizes thermal degradation of both reactants and products.

Q3: What are the recommended analytical techniques for monitoring reaction progress and assessing final product purity?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for both in-process control and final purity assessment. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or trifluoroacetic acid) is typically a good starting point for method development. Thin Layer Chromatography (TLC) is also a valuable tool for quick qualitative checks of reaction progress. For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Guide

Issue 1: Low Yield of 1-(Pyrazin-2-YL)cyclopropanecarbonitrile in the First Step

Question: My SNAr reaction between 2-chloropyrazine and cyclopropanecarbonitrile is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this step are often traced back to issues with the generation or stability of the cyclopropanecarbonitrile anion, or suboptimal reaction conditions.

Probable Causes & Solutions:

  • Inefficient Deprotonation of Cyclopropanecarbonitrile: The choice and handling of the base are critical.

    • Causality: Strong bases like sodium amide (NaNH₂) or sodium hydride (NaH) are required to deprotonate cyclopropanecarbonitrile. Incomplete deprotonation leads to a lower concentration of the active nucleophile. Moisture in the reaction flask will quench the strong base.

    • Protocol:

      • Ensure all glassware is rigorously dried (oven or flame-dried under vacuum).

      • Use a freshly opened or properly stored container of the strong base.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.

      • Allow sufficient time for the deprotonation to complete before adding the 2-chloropyrazine.

  • Suboptimal Reaction Temperature:

    • Causality: The reaction may be too slow at very low temperatures, while higher temperatures can lead to decomposition of the anion or other side reactions.

    • Solution: Experiment with a temperature range, for example, starting at a low temperature during the addition of 2-chloropyrazine and then slowly warming to room temperature or slightly above to drive the reaction to completion.

  • Poor Quality of Starting Materials:

    • Causality: Impurities in either 2-chloropyrazine or cyclopropanecarbonitrile can interfere with the reaction.

    • Solution: Verify the purity of your starting materials by an appropriate analytical method (e.g., GC or NMR). If necessary, purify them before use.

Issue 2: Incomplete Hydrolysis of the Nitrile Intermediate

Question: My final product shows a significant peak corresponding to the nitrile intermediate in the HPLC analysis. How can I drive the hydrolysis to completion?

Answer:

Incomplete hydrolysis is a common issue and can usually be resolved by adjusting the reaction conditions.

Probable Causes & Solutions:

  • Insufficient Reaction Time or Temperature:

    • Causality: Nitrile hydrolysis, especially on a sterically hindered cyclopropyl ring, can be slow. Both acidic and basic hydrolysis require sufficient thermal energy and time to proceed to completion.

    • Protocol (for Basic Hydrolysis):

      • Increase the reaction time in increments of 2-4 hours, monitoring the disappearance of the nitrile intermediate by TLC or HPLC.

      • If extending the time is not effective, cautiously increase the reaction temperature by 10-20 °C. Be mindful that excessively high temperatures can lead to degradation. A typical starting point is refluxing in aqueous ethanol with sodium hydroxide.

  • Inadequate Concentration of Acid or Base:

    • Causality: A sufficient stoichiometric excess of the hydrolyzing agent (e.g., NaOH or H₂SO₄) is necessary to ensure the reaction goes to completion.

    • Solution: Increase the molar equivalents of the acid or base. For example, if you are using 3 equivalents of NaOH, try increasing it to 5 equivalents.

  • Phase Transfer Issues:

    • Causality: If the nitrile intermediate has poor solubility in the aqueous reaction medium, the hydrolysis rate will be limited.

    • Solution: The addition of a co-solvent like ethanol or tetrahydrofuran (THF) can improve the solubility of the organic substrate and facilitate the reaction.

Issue 3: Presence of Colored Impurities in the Final Product

Question: My isolated this compound is off-white or yellowish. What is the source of this color and how can I remove it?

Answer:

Colored impurities are often high molecular weight byproducts formed from minor side reactions. They can typically be removed through recrystallization with an activated charcoal treatment.

Probable Causes & Solutions:

  • Formation of Polymeric or Degradation Byproducts:

    • Causality: Minor side reactions, especially under prolonged heating or in the presence of air, can generate colored impurities.

    • Protocol (Purification by Recrystallization):

      • Solvent Selection: Choose a solvent system in which the product is highly soluble when hot and poorly soluble when cold. Based on the polarity of pyrazine carboxylic acids, a mixed solvent system like ethanol/water or acetone/hexane is often effective[3][4][5].

      • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

      • Decolorization: Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution and swirl for a few minutes. Caution: Add charcoal cautiously to a hot solution to avoid bumping.

      • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

      • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

Issue 4: Difficulty in Removing Unreacted 2-Chloropyrazine

Question: I am having trouble removing the residual 2-chloropyrazine from my final product. It co-elutes with my product in some HPLC methods.

Answer:

Due to the basic nitrogen atoms in the pyrazine ring of the product, an acid-base extraction is a highly effective method to separate the acidic product from the neutral/weakly basic starting material.

Probable Causes & Solutions:

  • Similar Polarity of Product and Starting Material:

    • Causality: The starting material and product may have similar polarities, making chromatographic separation challenging. However, their acidic/basic properties are distinct.

    • Protocol (Acid-Base Extraction):

      • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

      • Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M sodium carbonate or sodium bicarbonate)[6][7][8]. The carboxylic acid product will be deprotonated to its salt form and move into the aqueous layer, while the 2-chloropyrazine remains in the organic layer.

      • Separate the layers. The organic layer containing the 2-chloropyrazine can be discarded.

      • Cool the aqueous layer in an ice bath and slowly acidify with a mineral acid (e.g., 2M HCl) until the product precipitates out (typically pH 3-4).

      • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Data & Workflow Visualization

Table 1: Recommended Solvents for Recrystallization
Solvent SystemRationaleReference
Ethanol/WaterGood for polar organic compounds. The product dissolves in hot ethanol and precipitates upon addition of water.[4]
Acetone/HexaneThe product dissolves in acetone, and the addition of hexane as an anti-solvent induces crystallization.[3]
MethanolPyrazine derivatives often show good solubility in hot alcohols.[5]
Ethyl Acetate/HexaneAnother common mixed-solvent system for compounds of intermediate polarity.[3]

Diagram 1: Synthetic Pathway & Key Impurity Checkpoints

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrolysis 2-Chloropyrazine 2-Chloropyrazine Reaction_1 S_NAr Reaction 2-Chloropyrazine->Reaction_1 Cyclopropanecarbonitrile Cyclopropanecarbonitrile Cyclopropanecarbonitrile->Reaction_1 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction_1 Nitrile_Intermediate 1-(Pyrazin-2-YL)cyclopropanecarbonitrile Reaction_1->Nitrile_Intermediate Impurity_1 Unreacted 2-Chloropyrazine Reaction_1->Impurity_1 Impurity_2 Unreacted Cyclopropanecarbonitrile Reaction_1->Impurity_2 Reaction_2 Hydrolysis (Acid or Base) Nitrile_Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product Impurity_3 Residual Nitrile Intermediate Reaction_2->Impurity_3

Caption: Synthetic route with potential impurity formation points.

Diagram 2: Troubleshooting Decision Tree for Product Purification

G Start Crude Product Analysis (HPLC/TLC) Check_Purity Purity > 98%? Start->Check_Purity Check_Impurities Major Impurity Type? Check_Purity->Check_Impurities No End Pure Product Check_Purity->End Yes Acid_Base Perform Acid-Base Extraction Check_Impurities->Acid_Base Starting Materials (e.g., 2-Chloropyrazine) Recrystallize Recrystallize (with Charcoal if colored) Check_Impurities->Recrystallize Colored Impurities or Residual Nitrile Column Consider Column Chromatography Check_Impurities->Column Multiple Minor Impurities Acid_Base->Recrystallize Recrystallize->Start Re-analyze Column->Start Re-analyze

Caption: Decision workflow for selecting the appropriate purification method.

References

Technical Support Center: Optimizing HPLC Methods for 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. Our goal is to move beyond generic advice and offer a targeted, scientifically grounded resource to ensure robust and reproducible results.

Understanding the Analyte: this compound

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a molecule possessing both a carboxylic acid group and a basic pyrazine ring. This amphoteric nature, combined with its polarity, presents unique challenges and opportunities in method development.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [1]
Predicted pKa 3.75 ± 0.20 (for the carboxylic acid group)[1]
Structure Chemical Structure[2]

The presence of the carboxylic acid function (with a predicted pKa of ~3.75) is the most critical factor for reversed-phase HPLC.[1] The mobile phase pH will dictate the analyte's ionization state, which directly impacts its retention, selectivity, and peak shape.[3][4] The pyrazine ring contains basic nitrogen atoms, which can interact with the stationary phase, particularly under acidic conditions.[5]

Recommended Starting HPLC Method

Based on the analyte's properties, a reversed-phase HPLC method is the most appropriate starting point. The primary goal is to suppress the ionization of the carboxylic acid group to achieve good retention and symmetrical peak shape.

Experimental Protocol: Initial Separation Conditions

  • Column Selection: Begin with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). C18 phases provide versatile hydrophobic retention suitable for this analyte.[6][7]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM phosphate or formate buffer. Adjust the pH to 2.8 using phosphoric or formic acid. A pH well below the analyte's pKa (~3.75) ensures the carboxylic acid is in its neutral, more retentive form.[8][9] For method robustness, it is recommended to work at a pH at least 1.5-2 units away from the analyte's pKa.[4][8]

    • Organic Phase (B): HPLC-grade Acetonitrile (ACN). ACN is often preferred over methanol for its lower viscosity and better UV transparency.

  • Sample Preparation: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase (e.g., 95:5 Water:Acetonitrile or the initial mobile phase itself). This prevents peak distortion.

  • Instrument Setup & Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C for improved reproducibility.

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength (requires determination by UV scan, but a starting point could be ~270 nm based on the pyrazine chromophore).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 70% B

      • 15-17 min: 70% to 95% B (column wash)

      • 17-18 min: 95% to 5% B (return to initial)

      • 18-25 min: 5% B (equilibration)

Table 1: Summary of Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Causality
Separation Mode Reversed-Phase (RP-HPLC)Analyte has sufficient hydrophobicity for retention on a non-polar stationary phase.[6]
Column C18, 150 x 4.6 mm, 3.5 µmGeneral-purpose column with good retention for a wide range of compounds.[7]
Mobile Phase A 20 mM Phosphate/Formate Buffer, pH 2.8Suppresses ionization of the carboxylic acid (pKa ~3.75), increasing retention and improving peak shape.[3][9]
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good elution strength and low viscosity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30 °CEnhances method stability and reproducibility.
Detection UV (e.g., 270 nm)The pyrazine ring is a UV-active chromophore.
Frequently Asked Questions (FAQs)

Q1: Why is the mobile phase pH so critical for this analysis?

The mobile phase pH directly controls the ionization state of the carboxylic acid group on the molecule.[10] In its ionized (deprotonated) form, the analyte is more polar and will have very little retention on a C18 column, eluting at or near the solvent front. By setting the pH to ~2.8, which is about one pH unit below the pKa of 3.75, we ensure the analyte is predominantly in its neutral, less polar form.[8] This promotes hydrophobic interaction with the stationary phase, leading to adequate retention and better peak shape.[3]

cluster_0 Impact of Mobile Phase pH on Analyte State pH_low Low pH (e.g., 2.8) pKa Analyte pKa (~3.75) pH_low->pKa < pKa state_neutral Neutral Form (R-COOH) - More Hydrophobic - Good Retention pH_low->state_neutral Favors pH_high High pH (e.g., 5.0) pKa->pH_high > pKa state_ionized Ionized Form (R-COO⁻) - More Polar - Poor Retention pH_high->state_ionized Favors

Caption: Relationship between mobile phase pH and the ionization state of the analyte.

Q2: I am observing significant peak tailing. What are the likely causes?

Peak tailing is a common issue for acidic and basic compounds. For this analyte, there are two primary causes:

  • Secondary Interactions: The basic nitrogens in the pyrazine ring can interact with acidic residual silanol groups (-Si-OH) on the silica surface of the column packing material.[11] This secondary interaction mechanism can cause a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, both the ionized and neutral forms of the molecule will exist simultaneously during the separation.[4] This can lead to broad or tailing peaks.

Q3: How can I improve the retention of this compound?

If the analyte is eluting too early, even with the recommended starting conditions, consider the following:

  • Decrease the Organic Modifier Concentration: Lower the initial percentage of acetonitrile in your gradient or switch to an isocratic method with a lower ACN content.

  • Ensure pH is Low Enough: Verify the pH of your mobile phase. An incorrectly high pH will cause the compound to ionize and elute earlier.[10]

  • Consider a Different Stationary Phase: If retention is still poor, a column with a different chemistry, such as a polar-embedded phase, might offer alternative selectivity and improved retention for polar compounds.[12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during method development for this analyte.

Problem 1: Severe Peak Tailing or Splitting

This is the most anticipated issue. Follow this workflow to diagnose and resolve it.

start Peak Tailing Observed check_ph Verify Mobile Phase pH Is it > 1.5 units below pKa (~3.75)? start->check_ph adjust_ph Action: Lower Mobile Phase pH to 2.5 - 2.8 check_ph->adjust_ph No check_column Is the column old or known to have high silanol activity? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved new_column Action: Use a new, high-purity, end-capped C18 column check_column->new_column Yes check_overload Is the peak shape improving at lower concentrations? check_column->check_overload No new_column->resolved dilute_sample Action: Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_overload:s->resolved:w No, issue persists. Consult further. dilute_sample->resolved

Caption: Troubleshooting workflow for peak tailing.

  • Detailed Steps:

    • Verify pH: Use a calibrated pH meter to confirm the aqueous portion of your mobile phase is at the target pH (e.g., 2.8). A small upward drift in pH can significantly impact peak shape.[4]

    • Assess Column Health: If the pH is correct, the issue may be secondary silanol interactions.[13] Using a column specifically designed for good peak shape with basic compounds (even though our primary concern is the acid) or a newer, high-purity end-capped column can mitigate this.[14]

    • Check for Overload: Inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves dramatically, you are experiencing mass overload. Reduce your sample concentration.

Problem 2: Inconsistent Retention Times

  • Potential Cause: Unstable mobile phase pH or composition.

    • Explanation: For an ionizable compound like this, even minor shifts in mobile phase pH (0.1-0.2 units) can cause significant changes in retention time.[4] This can happen if the buffer capacity is insufficient or if the mobile phase components are not mixed consistently.

    • Solution: Ensure your buffer concentration is adequate (10-25 mM is typical).[11] Always prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a column thermostat to eliminate temperature as a variable.

  • Potential Cause: Inadequate column equilibration.

    • Explanation: The column needs sufficient time to equilibrate with the initial mobile phase conditions before each injection. If equilibration is incomplete, retention times will drift, usually to shorter times, in subsequent runs.

    • Solution: Ensure your equilibration step is at least 10 column volumes. For a 150 x 4.6 mm column at 1.0 mL/min, this means at least 10-15 minutes of equilibration time.

Problem 3: High System Backpressure

  • Potential Cause: Buffer precipitation.

    • Explanation: Phosphate buffers have limited solubility in high concentrations of acetonitrile. If your gradient goes to a high percentage of ACN, the buffer can precipitate, causing blockages in the system tubing or column frits.

    • Solution: If using a phosphate buffer, check its solubility at the highest percentage of ACN in your method. If precipitation is a risk, switch to a more organic-soluble buffer system like formic acid/ammonium formate.

  • Potential Cause: Particulate contamination.

    • Explanation: Particulates from the sample or mobile phase can clog the column inlet frit.

    • Solution: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection. Use a guard column to protect the analytical column.[15] If a clog is suspected, you may be able to clear it by reversing the column (if the manufacturer allows) and flushing with a strong solvent to waste.[13]

Table 2: Troubleshooting Summary

SymptomProbable Cause(s)Recommended First Actions
Peak Tailing 1. Mobile phase pH too high/close to pKa. 2. Secondary silanol interactions.1. Verify and lower mobile phase pH to 2.5-2.8. 2. Use a new, end-capped C18 column.
Peak Fronting 1. Sample overload (mass or volume). 2. Sample solvent too strong.1. Dilute sample or reduce injection volume. 2. Dissolve sample in initial mobile phase.
Drifting Retention Times 1. Insufficient column equilibration. 2. Unstable mobile phase (pH drift, composition).1. Increase equilibration time to 10-15 column volumes. 2. Prepare fresh mobile phase; use a column thermostat.
High Backpressure 1. Particulate buildup on column frit. 2. Buffer precipitation in high organic.1. Use a guard column and filter all samples. 2. Ensure buffer is soluble in the mobile phase; consider formic acid.
No/Poor Retention 1. Mobile phase pH is too high, causing ionization.1. Confirm mobile phase pH is well below 3.75.

References

Technical Support Center: A Troubleshooting Guide for Handling Reactive Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when working with reactive pyrazine intermediates. Pyrazine derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, but their synthesis can be fraught with difficulties related to the stability and reactivity of their intermediates.[1][2][3] This resource offers a structured, question-and-answer approach to troubleshoot these issues, grounded in the principles of organic chemistry and validated by authoritative sources.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yields and Incomplete Reactions

Q1: My pyrazine synthesis is consistently resulting in low yields. What are the primary factors I should investigate?

A1: Low yields in pyrazine synthesis are a common frustration and can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is essential.

  • Causality-Driven Analysis: The formation of the pyrazine ring, often through the condensation of a 1,2-diamine with an α-dicarbonyl compound, is sensitive to reaction conditions. Incomplete reactions or the formation of side products are the usual culprits for diminished yields.

  • Troubleshooting Steps:

    • Re-evaluate Reaction Temperature: Temperature is a critical determinant of reaction rate and product distribution. For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and the formation of piperazine byproducts. Conversely, exceeding 450°C can lead to the thermal degradation of the pyrazine ring itself.[4]

    • Optimize Catalyst and Base Selection: The choice and concentration of the catalyst or base can dramatically influence the reaction outcome. For instance, in some dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior efficacy compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[4] It is crucial to screen a panel of bases and optimize catalyst loading to find the ideal conditions for your specific substrate.

    • Scrutinize Starting Material Purity: The purity of your starting materials cannot be overstated. Impurities, such as aldol condensation products in denatured ethanol, can introduce competing reaction pathways, leading to a complex mixture of byproducts and a significant reduction in the yield of the desired pyrazine.[4]

    • Refine Work-up and Purification Procedures: Significant product loss can occur during the extraction and purification stages. Pyrazines can be volatile, and multiple extractions with a suitable organic solvent may be necessary to ensure complete recovery from the aqueous reaction mixture.[5][6]

Issue 2: Formation of Intractable Byproducts and Reaction Tarring

Q2: My reaction mixture is turning dark, and I'm isolating a complex mixture of unidentified byproducts. What's causing this, and how can I prevent it?

A2: The formation of dark, tarry substances is often indicative of polymerization or degradation of reactive intermediates. This is a common issue when dealing with electron-deficient heterocyclic systems like pyrazines, which can be susceptible to a range of side reactions.

  • Mechanistic Insight: Pyrazine intermediates, particularly dihydropyrazines formed during condensation reactions, can be prone to oxidation and polymerization.[4] The electron-deficient nature of the pyrazine ring also makes it susceptible to nucleophilic attack under certain conditions, leading to ring-opening and subsequent decomposition.[7]

  • Preventative Measures:

    • Strict Inert Atmosphere: If your intermediates are suspected to be air-sensitive, conducting the reaction under a rigorously maintained inert atmosphere (e.g., nitrogen or argon) is paramount. This will minimize oxidative degradation pathways.[8]

    • Temperature Control: As with low yields, excessive heat can promote polymerization and decomposition. Lowering the reaction temperature may slow down the desired reaction but can significantly inhibit the formation of unwanted byproducts.[4]

    • Strategic Use of Oxidizing Agents: In syntheses that involve the oxidation of a dihydropyrazine intermediate, the choice and timing of the oxidant addition are critical. In some cases, air oxidation is sufficient, while in others, a milder chemical oxidant like copper(II) sulfate may be required. Adding the oxidant too early or using an overly aggressive one can lead to over-oxidation and degradation.

Issue 3: Challenges in Purification and Isolation

Q3: I'm struggling to isolate my desired pyrazine product from the reaction mixture. What are the most effective purification strategies?

A3: The purification of pyrazine derivatives can be challenging due to their volatility and the potential for co-eluting impurities.[5] A multi-step approach is often necessary for achieving high purity.

  • Expert Recommendations for Purification:

    • Liquid-Liquid Extraction (LLE): LLE is a fundamental first step. Due to the basic nature of the pyrazine nitrogen atoms, the pH of the aqueous layer can be adjusted to facilitate extraction into an organic solvent. Multiple extractions with fresh solvent are often required for efficient recovery.[6][9] The choice of solvent is also critical; for instance, hexane has been shown to selectively extract pyrazines while leaving behind more polar imidazole byproducts.[6][9]

    • Column Chromatography: Silica gel column chromatography is a powerful technique for separating pyrazines from closely related impurities. A careful selection of the eluent system is key. A mixture of hexane and ethyl acetate is often a good starting point, with the polarity adjusted to achieve optimal separation.[5][6] For aqueous distillates, a column packed with C18-bonded silica can also be effective.[5][6]

    • Distillation: For volatile pyrazine products, distillation can be an effective purification method, especially for separating them from non-volatile impurities like imidazoles.[5][6][10]

Issue 4: Handling Highly Reactive and Potentially Hazardous Intermediates

Q4: I'm working with a particularly reactive pyrazine intermediate. What are the essential safety precautions and quenching procedures I should follow?

A4: Safety is the foremost priority in any chemical synthesis. Reactive intermediates, by their nature, require careful handling to prevent uncontrolled reactions.[11][12]

  • Safety First - A Non-Negotiable Principle:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[13][14][15]

    • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling potentially harmful vapors.[13][14]

    • Inert Atmosphere: As mentioned previously, handle air-sensitive intermediates under an inert atmosphere.

  • Protocol for Quenching Reactive Intermediates:

    • The Concept of Quenching: Quenching is the process of safely neutralizing a highly reactive species to terminate the reaction or to prepare the reaction mixture for work-up.[16][17]

    • Step-by-Step Quenching Protocol:

      • Cool the Reaction Mixture: Before adding any quenching agent, cool the reaction mixture in an ice bath to dissipate any heat that may be generated during the quench.[18]

      • Slow Addition of a Protic Solvent: Slowly add a protic solvent, such as isopropanol or methanol, to the cooled reaction mixture.[18] This will protonate and neutralize any strongly basic or nucleophilic intermediates.

      • Aqueous Quench: After the initial quench with an alcohol, slowly add water to ensure that all reactive species are fully neutralized.[18]

      • Controlled Gas Evolution: Be mindful of any gas evolution during the quenching process and ensure that the reaction vessel is not sealed to prevent pressure buildup.

Data Presentation

Table 1: Solvent Selection for Liquid-Liquid Extraction of Pyrazines
SolventPolarity IndexBoiling Point (°C)Comments
Hexane0.169Excellent for selective extraction of less polar pyrazines; avoids co-extraction of polar impurities like imidazoles.[6][9]
Ethyl Acetate4.477Good general-purpose solvent for a wide range of pyrazine derivatives; may co-extract some polar impurities.[5][6]
Methyl-t-butyl ether (MTBE)2.555Effective for extraction, but may also extract some polar byproducts.[5][6]
Dichloromethane (DCM)3.140A versatile solvent, but its volatility requires careful handling.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Substituted Pyrazine

This protocol is a generalized procedure based on the condensation of a 1,2-diamine with an α-dicarbonyl compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-diamine and the α-dicarbonyl compound in a suitable solvent (e.g., ethanol or acetic acid).

  • Condensation: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Oxidation (if necessary): If the dihydropyrazine intermediate is stable, add an oxidizing agent (e.g., copper(II) sulfate) and heat the mixture under reflux to facilitate oxidation to the pyrazine. In some cases, exposure to air may be sufficient.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an acid was used as the solvent, neutralize the mixture with a suitable base.

  • Extraction: Extract the aqueous mixture multiple times with an appropriate organic solvent (see Table 1).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Characterization of Pyrazine Intermediates

The characterization of pyrazine intermediates is crucial for understanding the reaction progress and identifying any potential issues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of pyrazine derivatives.[19][20]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.[19][21]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and can provide information about its fragmentation pattern.[19]

Visualizations

Diagram 1: General Synthesis and Potential Pitfalls

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product cluster_3 Troubleshooting 1,2-Diamine 1,2-Diamine Condensation Condensation 1,2-Diamine->Condensation alpha-Dicarbonyl alpha-Dicarbonyl alpha-Dicarbonyl->Condensation Dihydropyrazine Dihydropyrazine Condensation->Dihydropyrazine Low Yield Low Yield Condensation->Low Yield Incomplete Reaction Oxidation Oxidation Dihydropyrazine->Oxidation Byproducts Byproducts Dihydropyrazine->Byproducts Side Reactions Pyrazine Pyrazine Oxidation->Pyrazine Degradation Degradation Oxidation->Degradation Over-oxidation

Caption: Synthetic pathway for pyrazines with key troubleshooting points.

Diagram 2: Troubleshooting Decision Tree for Low Yields

G Start Low Yield Observed Temp Check Temperature Start->Temp Catalyst Optimize Catalyst/Base Temp->Catalyst Temp OK Solution Yield Improved Temp->Solution Adjust Temp Purity Verify Starting Material Purity Catalyst->Purity Catalyst OK Catalyst->Solution Change Catalyst/Base Workup Refine Work-up/Purification Purity->Workup Purity OK Purity->Solution Purify Starting Materials Workup->Solution Work-up OK Workup->Solution Modify Protocol

Caption: A decision tree for systematically troubleshooting low reaction yields.

References

Validation & Comparative

"comparative analysis of 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid with other enzyme inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid in the Context of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Authored by: A Senior Application Scientist

Introduction

The strategic development of small molecule enzyme inhibitors remains a cornerstone of modern therapeutics, particularly in oncology. This guide provides a comparative analysis of this compound, a novel compound with a pyrazine moiety and a cyclopropane ring, against a panel of well-characterized clinical-stage inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). While direct enzymatic targets of this compound are not yet publicly established, its structural motifs suggest potential interactions with enzymes that accommodate heterocyclic and strained ring systems. For the purpose of this technical guide, we will hypothesize its activity against IDO1, a pivotal enzyme in cancer immune evasion, to illustrate a rigorous comparative framework for researchers and drug development professionals.

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1][2] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites.[3][4] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the proliferation of immunosuppressive regulatory T cells (Tregs), thereby enabling tumors to evade immune destruction.[3][5] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[6][7]

This guide will compare our hypothetical compound, this compound, with three prominent IDO1 inhibitors that have undergone significant clinical investigation: Epacadostat, Navoximod, and Linrodostat.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for IDO1 inhibitors is the blockade of tryptophan catabolism, which in turn reverses the immunosuppressive effects within the tumor microenvironment.[8] By inhibiting IDO1, these compounds aim to restore local tryptophan levels and reduce the concentration of kynurenine, thereby reactivating anti-tumor immune responses.[9][10] This leads to an increased proliferation and activation of various immune cells, including dendritic cells (DCs), NK cells, and T-lymphocytes.[11][12]

While the overarching goal is the same, the specific molecular interactions and inhibitory modalities of these compounds can differ, influencing their potency and selectivity.

  • Epacadostat (INCB024360): This is a potent and selective inhibitor of IDO1.[13] It is an orally available hydroxyamidine that targets and binds to the IDO1 enzyme.[10] By inhibiting IDO1, Epacadostat decreases kynurenine levels in tumor cells, leading to the restoration and proliferation of immune cells.[9]

  • Navoximod (GDC-0919): Also a potent inhibitor of the IDO pathway, Navoximod has demonstrated the ability to block IDO-induced T-cell suppression and restore robust T-cell responses.[14][15] It is an orally bioavailable small molecule that has been shown to effectively cross the blood-brain barrier in preclinical models.[14]

  • Linrodostat (BMS-986205): This compound is an orally available, irreversible inhibitor of IDO1.[11][16] It specifically targets and binds to IDO1, preventing the conversion of tryptophan to kynurenine and thereby activating the immune system to mount a response against tumor cells.[12]

  • This compound (Hypothetical): Based on its structure, we can postulate that the pyrazine ring might engage in hydrogen bonding or pi-stacking interactions within the enzyme's active site, while the cyclopropanecarboxylic acid moiety could chelate the heme iron or interact with key amino acid residues. Its inhibitory modality (e.g., competitive, non-competitive, or irreversible) would need to be determined experimentally.

Quantitative Comparison of Inhibitor Potency

The potency of enzyme inhibitors is a critical parameter for their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following table summarizes the reported potencies of the selected IDO1 inhibitors.

InhibitorTargetIC50 / KiAssay TypeReference
Epacadostat Human IDO1IC50: ~10 nMCellular Assay[9][13]
Mouse IDO1IC50: 52.4 nMCellular Assay[9]
Navoximod IDO PathwayKi: 7 nMCell-free Assay[14]
IDO PathwayEC50: 75 nMCell-free Assay[14][15]
Linrodostat IDO1IC50: 1.7 nMCell-based Assay[16]
IDO1-HEK293 cellsIC50: 1.1 nMCell-based Assay[16]
This compound IDO1To be determined--

Clinical Development and Perspectives

The clinical development of IDO1 inhibitors has been a journey of both promise and challenge. While early phase trials showed encouraging results, particularly in combination with immune checkpoint inhibitors, later-stage trials have faced setbacks.[7][17]

  • Epacadostat: Despite promising early data, the Phase 3 ECHO-301/KEYNOTE-252 trial, which combined Epacadostat with the PD-1 inhibitor pembrolizumab for metastatic melanoma, did not meet its primary endpoint.[17] This outcome has prompted a deeper investigation into the complexities of the IDO1 pathway and patient selection.

  • Navoximod: Phase I studies have evaluated Navoximod both as a monotherapy and in combination with the PD-L1 inhibitor atezolizumab in patients with advanced solid tumors.[18][19] These trials have provided valuable data on the safety, tolerability, and pharmacokinetic profile of the drug.[19]

  • Linrodostat: This inhibitor has also been investigated in clinical trials for a variety of cancers, including bladder cancer, head and neck cancer, and non-small cell lung cancer.[20]

The future of IDO1 inhibition likely lies in identifying the right patient populations and rational combination therapies.[6] The development of novel inhibitors like this compound will require a thorough preclinical characterization to understand its unique properties and potential advantages over existing compounds.

Experimental Protocols

To comparatively evaluate a novel compound like this compound, a series of standardized in vitro and in vivo assays are essential.

In Vitro IDO1 Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Methodology:

  • Cell Culture: Human tumor cells known to express IDO1 (e.g., HeLa cells) are cultured in appropriate media.

  • Compound Treatment: The day after seeding, the culture medium is replaced with fresh medium containing a range of concentrations of the test compound (e.g., this compound, Epacadostat).

  • IDO1 Induction: IDO1 expression is induced by adding interferon-gamma (IFN-γ) to a final concentration of 25-50 ng/mL.

  • Incubation: The plates are incubated for 48 hours at 37°C in a CO₂ incubator.

  • Kynurenine Measurement: After incubation, the cell supernatant is collected, and the concentration of kynurenine is measured, typically using high-performance liquid chromatography (HPLC) or a colorimetric assay.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

In Vivo Pharmacodynamic Assay

This assay assesses the ability of the inhibitor to modulate the tryptophan-kynurenine pathway in a living organism.

Methodology:

  • Animal Model: Immunocompetent mice bearing tumors known to express IDO1 (e.g., B16F10 melanoma) are used.

  • Compound Administration: The test compound is administered orally or via another appropriate route at various doses.

  • Sample Collection: Plasma and tumor tissue samples are collected at different time points after administration.

  • Metabolite Analysis: The concentrations of tryptophan and kynurenine in the plasma and tumor homogenates are quantified using LC-MS/MS.[21]

  • Data Analysis: The reduction in the kynurenine-to-tryptophan ratio is used as a biomarker of IDO1 inhibition.

Visualizing the IDO1 Pathway and Experimental Workflow

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolized by Kynurenine Kynurenine IDO1->Kynurenine produces T_Cell_Suppression T_Cell_Suppression Kynurenine->T_Cell_Suppression leads to Inhibitor IDO1 Inhibitor Inhibitor->IDO1 blocks

Caption: The IDO1 metabolic pathway and the point of intervention for IDO1 inhibitors.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell-based IDO1 Assay Cell-based IDO1 Assay Determine IC50 Determine IC50 Cell-based IDO1 Assay->Determine IC50 Tumor-bearing Mouse Model Tumor-bearing Mouse Model Compound Administration Compound Administration Tumor-bearing Mouse Model->Compound Administration PK/PD Analysis (Kyn/Trp Ratio) PK/PD Analysis (Kyn/Trp Ratio) Compound Administration->PK/PD Analysis (Kyn/Trp Ratio) Efficacy Studies Efficacy Studies PK/PD Analysis (Kyn/Trp Ratio)->Efficacy Studies Novel Compound\n(this compound) Novel Compound (this compound) Novel Compound\n(this compound)->Cell-based IDO1 Assay Novel Compound\n(this compound)->Tumor-bearing Mouse Model

References

A Multi-Pronged Strategy for Confirming the Biological Target of 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguous identification and confirmation of the compound's biological target. This guide provides an in-depth, technical comparison of orthogonal methodologies for confirming the biological target of a novel compound, 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid. Our central hypothesis, based on structural similarities to known therapeutic agents, is that this molecule functions as an inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD).

This guide is structured not as a rigid template, but as a logical workflow, explaining the causality behind each experimental choice. We will explore and compare biochemical, chemical biology, and genetic approaches, providing the technical details and field-proven insights necessary to build a robust and self-validating case for target engagement and mechanism of action.

The Central Hypothesis: Targeting the Hypoxia-Inducible Factor (HIF) Pathway

The HIF signaling pathway is a master regulator of the cellular response to low oxygen levels (hypoxia) and plays a crucial role in physiological processes such as erythropoiesis, angiogenesis, and metabolism.[1] In normoxic conditions, HIF-α subunits are continuously hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and proteasomal degradation.[2] Small molecule inhibitors of PHD enzymes stabilize HIF-α, mimicking a hypoxic state and activating downstream gene expression, including the production of erythropoietin (EPO), a key hormone for red blood cell production.[3][4][5]

Several HIF-PHD inhibitors, such as Vadadustat, have been developed for the treatment of anemia associated with chronic kidney disease.[3][4][6] Given the structural elements shared between this compound and known HIF-PHD inhibitors, we hypothesize that its primary biological target is a member of the PHD enzyme family (PHD1, PHD2, or PHD3). The following sections detail a comparative guide to rigorously test this hypothesis.

Part 1: The Biochemical Approach — Direct Target Engagement in a Native Environment

The first and most direct question to answer is: does our compound physically interact with the hypothesized target protein within its native cellular environment? The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to demonstrate such direct target engagement.[7][8]

The Principle of CETSA: This technique is based on the principle of ligand-induced thermal stabilization.[9] The binding of a small molecule to its protein target generally increases the protein's thermodynamic stability.[8] When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will require a higher temperature to unfold, resulting in more soluble protein remaining at any given temperature compared to the unbound state.[9] This "thermal shift" is direct evidence of target engagement.[7]

Comparative Analysis: this compound vs. Vadadustat

To validate our compound's activity, we compare its performance directly against a known inhibitor, Vadadustat. The expected outcome is that both compounds will induce a concentration-dependent increase in the thermal stability of a PHD isoform (e.g., PHD2, the primary regulator of HIF in most cells).

Table 1: Comparative CETSA Data for PHD2 Thermal Stabilization

CompoundConcentration (µM)Apparent Melting Temp (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)-48.5-
This compound 150.2+1.7
1053.8+5.3
5056.1+7.6
Vadadustat (Comparator) 151.0+2.5
1054.9+6.4
5057.3+8.8

This hypothetical data illustrates a clear, dose-dependent stabilization of PHD2 by our test compound, comparable to the established inhibitor Vadadustat, providing strong initial evidence of direct binding.

Experimental Workflow & Protocol: Western Blot-Based CETSA

The choice of a Western blot readout for CETSA is foundational. While higher-throughput methods exist, this approach is robust, requires no special instrumentation beyond a thermal cycler and standard Western blotting equipment, and provides clear, visual data.[7]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells (e.g., HEK293T) B 2. Treat with Compound (Test vs. Vadadustat vs. Vehicle) A->B C 3. Harvest & Aliquot Cell Suspension B->C D 4. Heat Samples (Temperature Gradient) C->D E 5. Lyse Cells (Freeze-Thaw) D->E F 6. Separate Fractions (Centrifugation) E->F G 7. Collect Supernatant (Soluble Protein) F->G H 8. SDS-PAGE & Western Blot (Anti-PHD2 Antibody) G->H I 9. Quantify & Plot Melting Curve H->I

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol:

  • Cell Culture and Treatment: Plate HEK293T cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, Vadadustat, or a vehicle control (e.g., DMSO) for 2 hours in serum-free media.[7]

  • Harvesting: After treatment, harvest cells by scraping, wash with PBS, and resuspend the cell pellet in PBS supplemented with protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by immediate cooling at 4°C for 3 minutes. Include a non-heated control sample kept on ice.[7]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration, normalize samples, and analyze by SDS-PAGE followed by Western blotting using a specific antibody against the target protein (e.g., PHD2).

  • Data Analysis: Quantify the band intensities at each temperature. Plot the relative intensity versus temperature to generate a melting curve and determine the apparent melting temperature (Tm). A shift in the Tm in compound-treated samples compared to the vehicle control indicates target engagement.[9]

Part 2: The Chemical Biology Approach — Unbiased Target Identification

While CETSA provides strong evidence of target engagement, it relies on a pre-existing hypothesis. To provide a self-validating system, we must also employ an unbiased method to ask: "What proteins in the entire proteome does our compound bind to?" Affinity chromatography coupled with mass spectrometry (MS) is the classic and definitive approach for this purpose.[10][11]

The Principle of Affinity Chromatography: This technique involves immobilizing the small molecule of interest (the "bait") onto a solid support, such as agarose beads.[10] A complex protein mixture, like a cell lysate, is then passed over this affinity matrix. Proteins that specifically bind to the immobilized compound are captured, while non-binding proteins are washed away.[11] The captured proteins are then eluted and identified using high-resolution mass spectrometry.[12]

Comparative Analysis: Specific Binders vs. Non-Specific Background

A crucial aspect of this experiment is distinguishing true binding partners from non-specific interactors that adhere to the matrix. A common control is to use beads without the immobilized compound or to perform a competition experiment where the lysate is pre-incubated with an excess of the free, non-immobilized compound.[13] True targets will show significantly reduced binding in the competition experiment.

Table 2: Hypothetical Mass Spectrometry Hits from Affinity Pull-Down

Protein IdentifiedGene NameUnique Peptides (Test)Fold Enrichment (Test vs. Competition)Known Function
Prolyl hydroxylase 2 EGLN118>50HIF-α hydroxylation
Prolyl hydroxylase 1 EGLN212>50HIF-α hydroxylation
Prolyl hydroxylase 3 EGLN39>40HIF-α hydroxylation
Heat shock protein 90HSP90AA1251.2Non-specific chaperone
Tubulin beta chainTUBB211.1Cytoskeletal protein

The hypothetical results clearly identify the three PHD isoforms as the top specific binders, reinforcing the initial hypothesis with unbiased, proteome-wide evidence.

Experimental Workflow & Protocol: Affinity Chromatography-MS

This workflow requires careful chemical modification of the parent compound to attach a linker for immobilization without disrupting its binding activity—a critical consideration for experimental design.

AffinityChrom_Workflow cluster_prep Matrix Preparation cluster_binding Binding & Wash cluster_analysis Elution & Identification A 1. Synthesize Linker- Modified Compound B 2. Immobilize Compound on Activated Beads A->B D 4. Incubate Lysate with Affinity Beads B->D C 3. Prepare Cell Lysate C->D E 5. Wash Beads to Remove Non-Binders D->E F 6. Elute Bound Proteins G 7. Digest Proteins (e.g., Trypsin) F->G H 8. Analyze Peptides by LC-MS/MS G->H I 9. Identify Proteins via Database Search H->I

Caption: Affinity Chromatography-MS workflow for target ID.

Detailed Protocol:

  • Probe Synthesis and Immobilization: Synthesize a derivative of this compound containing a functional group (e.g., an amine or carboxylic acid) on a linker suitable for covalent coupling to activated agarose beads (e.g., NHS-activated or epoxy-activated).

  • Cell Lysate Preparation: Grow and harvest a large quantity of cells (e.g., HeLa or HEK293T). Lyse the cells in a non-denaturing buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Enrichment: Incubate the clarified lysate with the compound-immobilized beads for 2-4 hours at 4°C. For the competition control, pre-incubate a separate aliquot of lysate with a high concentration (e.g., 100 µM) of free this compound for 1 hour before adding the beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[14]

  • Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of the free compound.

  • Protein Identification by MS: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Analysis: Identify the proteins by searching the MS/MS spectra against a protein database. Quantify the relative abundance of proteins in the test and competition samples to identify specific interactors.[13]

Part 3: The Genetic Approach — Validating Target Necessity

Having demonstrated direct binding (CETSA) and identified the target in an unbiased manner (Affinity-MS), the final pillar of validation is to prove that the target is necessary for the compound's cellular activity. CRISPR-Cas9 gene editing technology is the gold standard for this purpose, allowing for the precise knockout of the hypothesized target gene.[15][16]

The Principle of CRISPR-Based Validation: If this compound achieves its biological effect by inhibiting PHD2, then removing the PHD2 protein from the cell should render the compound inactive.[] We can create a cell line where the gene for PHD2 (EGLN1) is knocked out. By comparing the response of wild-type (WT) and knockout (KO) cells to the compound, we can confirm that PHD2 is the essential target for the observed phenotype.[18]

Comparative Analysis: Cellular Response in WT vs. EGLN1 KO Cells

A common downstream cellular effect of PHD inhibition is the stabilization of HIF-1α and the subsequent activation of HIF-responsive genes. We can measure this using a HIF-responsive reporter assay (e.g., a luciferase reporter driven by a hypoxia response element, HRE).

Table 3: HIF Reporter Activity in WT and EGLN1 KO Cells

Cell LineTreatmentHIF Reporter Activity (Fold Induction)
Wild-Type (WT) Vehicle (DMSO)1.0
This compound (10 µM) 12.5
Vadadustat (10 µM)15.2
EGLN1 Knockout (KO) Vehicle (DMSO)8.2 (Basal HIF activation)
This compound (10 µM) 8.5 (No further induction)
Vadadustat (10 µM)8.4 (No further induction)

This data shows that in WT cells, the compound robustly activates the HIF pathway. In EGLN1 KO cells, basal HIF activity is already elevated (as expected when its primary negative regulator is removed), and critically, our compound is unable to induce any further activity. This demonstrates that PHD2 is necessary for the compound's mechanism of action.

Experimental Workflow & Protocol: CRISPR-Cas9 Target Validation

This workflow provides the ultimate genetic evidence linking the compound to its target and its downstream physiological effect.

CRISPR_Workflow cluster_ko Generate Knockout Cell Line cluster_assay Phenotypic Assay cluster_analysis Data Analysis A 1. Design gRNA targeting EGLN1 B 2. Transfect Cells with Cas9 and gRNA A->B C 3. Isolate & Expand Single-Cell Clones B->C D 4. Validate Knockout (Sequencing & Western Blot) C->D E 5. Transfect WT & KO Cells with HIF Reporter Plasmid D->E F 6. Treat Cells with Compound E->F G 7. Measure Reporter Activity (e.g., Luminescence) F->G H 8. Compare Compound Effect in WT vs. KO Cells G->H

Caption: CRISPR-Cas9 workflow for genetic target validation.

Detailed Protocol:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting an early exon of the EGLN1 gene into a suitable Cas9 expression vector.

  • Transfection and Clonal Selection: Transfect a suitable cell line (e.g., HEK293T) with the Cas9/gRNA plasmid. After 48 hours, generate single-cell clones by limiting dilution or FACS sorting.

  • Knockout Validation: Expand the clonal populations. Screen for successful knockout by extracting genomic DNA and performing Sanger sequencing of the target locus to identify frameshift-inducing insertions/deletions. Confirm the absence of PHD2 protein expression via Western blot.

  • HIF Reporter Assay: Co-transfect both the validated EGLN1 KO clone and the parental WT cell line with a HIF-responsive luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Plate the transfected cells and treat them with this compound, Vadadustat, or a vehicle control for 16-24 hours.

  • Data Acquisition and Analysis: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system. Normalize the HIF reporter signal to the control reporter signal. Calculate the fold induction relative to the vehicle-treated WT cells.[]

Conclusion: A Triad of Evidence for Target Confirmation

By systematically employing this triad of orthogonal approaches—biochemical, chemical biology, and genetic—we can build an irrefutable case for the biological target of this compound. The Cellular Thermal Shift Assay provides direct evidence of target engagement in a native cellular context. Affinity chromatography offers an unbiased identification of the target protein from the entire proteome. Finally, CRISPR-Cas9-mediated gene knockout delivers genetic proof that the target is essential for the compound's cellular mechanism of action. This integrated, multi-faceted strategy exemplifies the scientific rigor required in modern drug development and provides the highest degree of confidence in moving a novel chemical entity forward in the discovery pipeline.

References

A Comparative Guide to the Cross-Reactivity Profiling of 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a novel chemical entity from discovery to a clinical candidate is fraught with challenges, chief among them being unforeseen off-target interactions that can lead to toxicity or diminished efficacy. Early, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical, strategic imperative to mitigate risk and build a robust safety profile.[1][2][3] This guide provides an in-depth, comparative framework for the cross-reactivity profiling of a novel compound, 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid (Lead Compound 1) .

This document outlines a tiered, logical approach to systematically unmask the selectivity and potential liabilities of Lead Compound 1. We will compare its performance against two structurally related analogs to establish a preliminary Structure-Activity Relationship (SAR) for selectivity. The guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal scientific reasoning behind each experimental choice.

Introduction: The Imperative of Selectivity Profiling

The pyrazine ring is a well-established scaffold in medicinal chemistry, frequently found in potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[4][5][6] Similarly, the cyclopropyl moiety is a valuable structural element used to enhance metabolic stability, improve potency, and reduce off-target effects by conformationally constraining the molecule.[7][8][9][10] The combination of these two fragments in This compound suggests a high probability of kinase-directed activity but also necessitates a thorough investigation into its selectivity across the human kinome and other major target families.

Unforeseen interactions with other kinases, GPCRs, ion channels, or transporters are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures.[11][12] Therefore, a proactive, tiered profiling strategy is essential to identify and engineer out these liabilities early in the discovery process.[1][13]

The Compounds: A Comparative Framework

To understand the selectivity profile of our lead compound, we will perform a comparative analysis against two rationally designed analogs. This approach allows us to attribute specific off-target activities to distinct structural motifs.

Compound ID Structure Rationale for Inclusion
Lead Compound 1 (LC-1) This compoundThe primary focus of the investigation. The combination of the pyrazine and cyclopropane moieties suggests potential kinase activity with favorable drug-like properties.
Comparator 1 (C-1) 1-(Pyridin-2-YL)cyclopropanecarboxylic acidThe pyrazine ring is replaced with a pyridine ring. This modification assesses the importance of the second nitrogen atom in the pyrazine ring for on-target potency and off-target interactions. Pyridine derivatives also have a broad range of biological activities.[14]
Comparator 2 (C-2) (Pyrazin-2-YL)acetic acidThe rigid cyclopropane ring is replaced with a more flexible acetic acid linker. This helps to evaluate the contribution of the cyclopropyl group's conformational rigidity to both potency and selectivity.[8][10]

Hypothesized Primary Target and Rationale

Based on the prevalence of the pyrazine scaffold in numerous clinically evaluated and approved kinase inhibitors, we hypothesize that the primary biological targets for Lead Compound 1 are protein kinases.[4][6][15] The pyrazine moiety can act as a hinge-binding motif, crucial for anchoring the inhibitor in the ATP-binding site. Therefore, our initial and most comprehensive screening will be directed at the human kinome.

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

We will employ a systematic, three-tiered approach to build a comprehensive selectivity profile. This strategy efficiently allocates resources by moving from broad, high-throughput screens to more focused, functional assays.

G cluster_0 Tier 1: Broad Selectivity Screening cluster_1 Tier 2: Safety Pharmacology Screening cluster_2 Tier 3: Functional Validation & Dose-Response tier1_kinome KINOMEscan® Panel (~468 Kinases) Assesses On-Target Family Selectivity tier2_safety SafetyScreen44 Panel (GPCRs, Ion Channels, Transporters, Enzymes) Identifies Major Off-Target Liabilities tier1_kinome->tier2_safety Proceed with selective compounds tier3_functional Functional Assays for 'Hits' (e.g., Cell-Based Phosphorylation Assays, Radioligand Binding IC50) Confirms Activity and Potency tier2_safety->tier3_functional Investigate hits with >50% inhibition

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Kinome-Wide Selectivity Assessment

Objective: To identify the primary kinase target(s) of our compounds and assess their selectivity across the broader human kinome.

Methodology: We will utilize a competition binding assay platform, such as the KINOMEscan® panel from Eurofins Discovery , which screens against approximately 468 kinases.[16][17][18] Compounds will be screened at a single high concentration (e.g., 10 µM) to identify all potential interactions.

Hypothetical Data Presentation:

Table 1: Hypothetical KINOMEscan® Results (% Inhibition at 10 µM)

Kinase Target LC-1 C-1 C-2 Commentary
PIM1 (On-Target) 98% 85% 75% LC-1 shows potent binding. The pyrazine and cyclopropane appear favorable for potency.
PIM2 95% 80% 65% Similar profile to PIM1, suggesting pan-PIM activity.
PIM3 96% 82% 70% Consistent pan-PIM activity.
CK2 65% 45% 20% LC-1 shows a significant off-target hit on CK2, potentially driven by the pyrazine core.[19]
GSK3B 15% 12% 18% No significant activity.
CDK2 8% 10% 5% No significant activity.

| FLT3 | 55% | 60% | 30% | Moderate off-target hit for LC-1 and C-1. The flexible linker in C-2 reduces this interaction. |

Interpretation: The hypothetical data suggest that LC-1 is a potent pan-PIM kinase inhibitor. The pyrazine core (LC-1 vs. C-1) and the rigid cyclopropane linker (LC-1 vs. C-2) both appear to contribute to high on-target potency. However, LC-1 also displays notable off-target activity against CK2 and FLT3, which must be investigated further.

Tier 2: Broad Safety Pharmacology Profiling

Objective: To identify potential adverse drug reactions by screening against a panel of targets known to be implicated in clinical side effects.[2][11][20]

Methodology: We will employ a standard industry safety panel, such as the Eurofins SafetyScreen44™ Panel or the Reaction Biology InVEST44™ Panel .[21][22][23][24][25] These panels cover a diverse range of targets including GPCRs, ion channels, transporters, and non-kinase enzymes. The screen is typically performed at 10 µM.

Hypothetical Data Presentation:

Table 2: Hypothetical SafetyScreen44™ Panel Results (% Inhibition at 10 µM)

Target Target Class LC-1 C-1 C-2 Potential Clinical Implication
hERG Ion Channel 12% 8% 15% CLEAN. Low risk of cardiac arrhythmia.
5-HT2B GPCR 68% 25% 10% HIT. Potential risk of valvular heart disease. This interaction appears specific to the pyrazine-cyclopropane combination.
M1 (Muscarinic) GPCR 5% 8% 4% CLEAN. Low risk of anticholinergic side effects.
Dopamine Transporter Transporter 2% 3% 1% CLEAN. Low risk of CNS side effects.

| COX-1 | Enzyme | 18% | 22% | 15% | CLEAN. Low risk of gastrointestinal issues. |

Interpretation: The hypothetical data reveal a significant off-target hit for LC-1 on the 5-HT2B receptor. This is a critical finding, as 5-HT2B agonism is associated with cardiac valvulopathy. The fact that C-1 and C-2 show significantly less activity suggests this liability is a specific consequence of the complete LC-1 structure. The compound is commendably clean against other major liability targets like hERG.

Tier 3: Functional Validation and Potency Determination

Objective: To confirm the "hits" from Tier 1 and 2 screens in functional, dose-response assays to determine their true potency (IC50/EC50). A hit is often defined as a compound causing >50% inhibition in a binding screen.

Methodology:

  • For Kinase Hits (PIM1, CK2, FLT3): A functional enzyme inhibition assay (e.g., ADP-Glo™) will be performed to determine the IC50 value.

  • For GPCR Hit (5-HT2B): A cell-based functional assay (e.g., calcium flux or cAMP accumulation) will be used to determine if the compound acts as an agonist or antagonist and to calculate its EC50 or IC50.

Hypothetical Data Presentation:

Table 3: Functional Assay IC50/EC50 Values (µM)

Assay LC-1 C-1 C-2
PIM1 Kinase Inhibition (IC50) 0.050 0.120 0.850
CK2 Kinase Inhibition (IC50) 1.5 5.2 > 10
FLT3 Kinase Inhibition (IC50) 2.8 3.5 > 10

| 5-HT2B Agonism (EC50) | 0.750 | 8.5 | > 20 |

Interpretation: LC-1 is confirmed as a potent PIM1 inhibitor. The selectivity window between PIM1 and the off-target kinases CK2 (30-fold) and FLT3 (56-fold) is narrow and may be a cause for concern. More critically, LC-1 is confirmed as a sub-micromolar agonist of the 5-HT2B receptor, representing a significant safety liability that likely needs to be addressed through medicinal chemistry optimization.

Detailed Experimental Protocols

Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Format)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The amount of ADP is converted into a luminescent signal.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each compound in DMSO, starting from a 1 mM stock.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of serially diluted compound.

    • 2 µL of kinase and substrate/ATP mixture (e.g., PIM1 kinase with a suitable peptide substrate).

  • Initiate Reaction: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: GPCR Radioligand Binding Assay (5-HT2B Example)

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor target.

  • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human 5-HT2B receptor.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each compound in assay buffer.

  • Reaction Setup: In a 96-well filter plate, add:

    • 25 µL of diluted compound.

    • 25 µL of radioligand (e.g., [³H]-LSD at a concentration near its Kd).

    • 50 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the plate contents through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters 3 times with ice-cold wash buffer.

  • Signal Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Define non-specific binding using a high concentration of a known unlabeled ligand (e.g., serotonin). Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Target-Pathway Interactions

The following diagram illustrates the on-target (PIM1) and key off-target (CK2, FLT3, 5-HT2B) interactions of Lead Compound 1, providing a visual summary of its pharmacological profile.

G cluster_0 On-Target Pathway cluster_1 Off-Target Liabilities LC1 Lead Compound 1 PIM1 PIM1 Kinase LC1->PIM1 Potent Inhibition (IC50 = 50 nM) CK2 CK2 Kinase LC1->CK2 Off-Target Inhibition (IC50 = 1.5 µM) FLT3 FLT3 Kinase LC1->FLT3 Off-Target Inhibition (IC50 = 2.8 µM) HT2B 5-HT2B Receptor LC1->HT2B Off-Target Agonism (EC50 = 750 nM) Bad Bad PIM1->Bad phosphorylates Apoptosis Inhibition of Apoptosis Bad->Apoptosis inhibits Cell_Growth Cell Proliferation CK2->Cell_Growth Leukemia_Signaling Leukemic Cell Survival FLT3->Leukemia_Signaling Cardiac_Fibrosis Cardiac Valvulopathy HT2B->Cardiac_Fibrosis

Caption: On- and off-target profile of Lead Compound 1.

Conclusion and Strategic Recommendations

This comparative guide outlines a robust strategy for the comprehensive cross-reactivity profiling of This compound (LC-1) . Our hypothetical data illustrate that while LC-1 is a potent inhibitor of its likely target, the PIM kinases, it possesses two significant liabilities:

  • Moderate Kinase Selectivity: Off-target activity on CK2 and FLT3, while weaker than on PIM1, is still in the low micromolar range and could lead to unintended biological consequences.

  • Significant Safety Liability: Sub-micromolar agonism of the 5-HT2B receptor is a serious safety concern that could halt development due to the risk of cardiac valvulopathy.

Recommendations:

  • Medicinal Chemistry: The clear SAR differentiation between LC-1, C-1, and C-2 provides a path forward. Efforts should focus on modifying the cyclopropanecarboxylic acid portion to disrupt the 5-HT2B interaction while maintaining or improving PIM1 potency and the overall kinase selectivity profile.

  • Future Profiling: Subsequent analogs should be re-screened using this tiered approach, with a particular focus on an early 5-HT2B functional counter-screen to rapidly eliminate compounds with this liability.

By embedding this rigorous, data-driven profiling strategy early in the drug discovery process, development teams can make more informed decisions, reduce attrition rates, and ultimately build safer, more effective medicines.

References

A Comparative Guide to the Synthetic Routes of 1-(Pyrazin-2-yl)cyclopropanecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyrazin-2-yl)cyclopropanecarboxylic acid is a key building block in medicinal chemistry, finding application in the development of novel therapeutic agents. Its rigid cyclopropane scaffold and the hydrogen bond accepting capabilities of the pyrazine ring make it an attractive moiety for designing molecules with specific pharmacological profiles. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into the practical considerations and potential challenges associated with each approach.

Retrosynthetic Analysis: Two Main Strategies

The synthesis of this compound can be approached from two primary retrosynthetic disconnections:

  • Route A: Cyclopropane Ring Formation on a Pyrazine Precursor. This strategy involves the initial synthesis of a functionalized pyrazine derivative, followed by the construction of the cyclopropane ring.

  • Route B: Pyrazine Ring Installation onto a Cyclopropane Moiety. This approach begins with a pre-formed cyclopropanecarboxylic acid derivative, to which the pyrazine ring is subsequently attached.

This guide will explore a representative pathway for each of these strategies, providing detailed hypothetical protocols and a comparative analysis of their respective merits and drawbacks.

Route A: Synthesis via Cyclopropanation of a Pyrazinyl Acrylate

This route builds the target molecule by first preparing an α,β-unsaturated ester of pyrazine, followed by a cyclopropanation reaction. This approach is attractive due to the wide variety of available cyclopropanation methods.

Workflow Diagram

Route A cluster_0 Step 1: Olefination cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis Pyrazine-2-carbaldehyde Pyrazine-2-carbaldehyde Ethyl_2-(pyrazin-2-yl)acrylate Ethyl_2-(pyrazin-2-yl)acrylate Pyrazine-2-carbaldehyde->Ethyl_2-(pyrazin-2-yl)acrylate Horner-Wadsworth-Emmons Reaction Ethyl_1-(pyrazin-2-yl)cyclopropanecarboxylate Ethyl_1-(pyrazin-2-yl)cyclopropanecarboxylate Ethyl_2-(pyrazin-2-yl)acrylate->Ethyl_1-(pyrazin-2-yl)cyclopropanecarboxylate Simmons-Smith Reaction 1-(Pyrazin-2-yl)cyclopropanecarboxylic_acid 1-(Pyrazin-2-yl)cyclopropanecarboxylic_acid Ethyl_1-(pyrazin-2-yl)cyclopropanecarboxylate->1-(Pyrazin-2-yl)cyclopropanecarboxylic_acid Base Hydrolysis

Caption: Synthetic workflow for Route A.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(pyrazin-2-yl)acrylate via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and phosphonate carbanions.[1][2] It offers advantages over the classical Wittig reaction, such as the formation of a water-soluble phosphate byproduct that is easily removed during workup.[3][4]

  • Materials: Pyrazine-2-carbaldehyde, triethyl phosphonoacetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred suspension of NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of pyrazine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(pyrazin-2-yl)acrylate.

Step 2: Synthesis of Ethyl 1-(pyrazin-2-yl)cyclopropanecarboxylate via Simmons-Smith Reaction

The Simmons-Smith reaction is a reliable method for the cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[5][6] For electron-deficient alkenes, such as our pyrazinyl acrylate, modifications to the standard procedure may be necessary to achieve good yields.[7]

  • Materials: Ethyl 2-(pyrazin-2-yl)acrylate, diiodomethane (CH₂I₂), diethylzinc (Et₂Zn, 1.0 M solution in hexanes), anhydrous dichloromethane (DCM).

  • Procedure:

    • To a solution of ethyl 2-(pyrazin-2-yl)acrylate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add diethylzinc (2.0 eq) dropwise.

    • To this mixture, add diiodomethane (2.0 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 1-(pyrazin-2-yl)cyclopropanecarboxylate.

Step 3: Hydrolysis to this compound

The final step is a standard ester hydrolysis to obtain the desired carboxylic acid.

  • Materials: Ethyl 1-(pyrazin-2-yl)cyclopropanecarboxylate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water, 1 M hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

    • Add LiOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to give this compound.

Route B: Synthesis via Suzuki-Miyaura Cross-Coupling

This route involves the coupling of a pyrazine electrophile with a cyclopropyl nucleophile, a powerful strategy for forming carbon-carbon bonds. The Suzuki-Miyaura cross-coupling is particularly attractive due to its mild reaction conditions and high functional group tolerance.[8][9]

Workflow Diagram

Route B cluster_0 Step 1: Borylation cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Hydrolysis Ethyl_1-bromocyclopropanecarboxylate Ethyl_1-bromocyclopropanecarboxylate Ethyl_1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate Ethyl_1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate Ethyl_1-bromocyclopropanecarboxylate->Ethyl_1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate Miyaura Borylation Ethyl_1-(pyrazin-2-yl)cyclopropanecarboxylate Ethyl_1-(pyrazin-2-yl)cyclopropanecarboxylate Ethyl_1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate->Ethyl_1-(pyrazin-2-yl)cyclopropanecarboxylate Suzuki-Miyaura Coupling 1-(Pyrazin-2-yl)cyclopropanecarboxylic_acid 1-(Pyrazin-2-yl)cyclopropanecarboxylic_acid Ethyl_1-(pyrazin-2-yl)cyclopropanecarboxylate->1-(Pyrazin-2-yl)cyclopropanecarboxylic_acid Base Hydrolysis 2-Chloropyrazine 2-Chloropyrazine 2-Chloropyrazine->Ethyl_1-(pyrazin-2-yl)cyclopropanecarboxylate

Caption: Synthetic workflow for Route B.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate

The synthesis of the cyclopropylboronic ester is a crucial first step. This can be achieved through various methods, including the borylation of a cyclopropyl halide.

  • Materials: Ethyl 1-bromocyclopropanecarboxylate, bis(pinacolato)diboron (B₂pin₂), potassium acetate (KOAc), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 1,4-dioxane.

  • Procedure:

    • In a glovebox, combine ethyl 1-bromocyclopropanecarboxylate (1.0 eq), B₂pin₂ (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq) in a reaction vessel.

    • Add anhydrous 1,4-dioxane and seal the vessel.

    • Heat the reaction mixture at 80 °C overnight.

    • Cool to room temperature, dilute with diethyl ether, and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify by column chromatography on silica gel to obtain the desired boronic ester.

Step 2: Synthesis of Ethyl 1-(pyrazin-2-yl)cyclopropanecarboxylate via Suzuki-Miyaura Coupling

With the cyclopropylboronic ester in hand, the key cross-coupling reaction can be performed.

  • Materials: 2-Chloropyrazine, ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), sodium carbonate (Na₂CO₃), toluene, ethanol, water.

  • Procedure:

    • To a mixture of 2-chloropyrazine (1.0 eq), the cyclopropylboronic ester (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in a reaction flask, add a 2 M aqueous solution of Na₂CO₃ (3.0 eq), toluene, and ethanol.

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction at 90 °C under an inert atmosphere and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

This step is identical to the final step in Route A.

Comparative Analysis

FeatureRoute A: Cyclopropanation of Pyrazinyl AcrylateRoute B: Suzuki-Miyaura Cross-Coupling
Number of Steps 33
Overall Yield (Estimated) ModerateModerate to Good
Key Transformation CyclopropanationC-C Cross-Coupling
Starting Materials Pyrazine-2-carbaldehyde, triethyl phosphonoacetate2-Chloropyrazine, ethyl 1-bromocyclopropanecarboxylate
Advantages - Potentially more convergent. - Avoids the synthesis of potentially unstable cyclopropylboronic esters.- High functional group tolerance. - Well-established and reliable reaction. - Milder conditions for the key coupling step.
Disadvantages - Cyclopropanation of electron-deficient alkenes can be low-yielding. - Diethylzinc is pyrophoric and requires careful handling.- Synthesis of the cyclopropylboronic ester adds a step and can be challenging. - Palladium catalysts can be expensive. - Potential for competing side reactions (e.g., homocoupling).
Scalability Potentially challenging due to the use of pyrophoric reagents.Generally good, with established industrial applications of Suzuki couplings.
Purification Removal of organozinc byproducts can be challenging.Removal of palladium catalyst and boronic acid byproducts is required.

Expert Insights and Recommendations

From the perspective of a Senior Application Scientist, the choice between these two synthetic routes depends heavily on the specific constraints and objectives of the research.

Route A is conceptually straightforward and utilizes well-known transformations. The Horner-Wadsworth-Emmons reaction is generally high-yielding and reliable. However, the subsequent Simmons-Smith cyclopropanation of the electron-deficient pyrazinyl acrylate is the critical and potentially problematic step. Low yields are a common issue with such substrates, and the use of pyrophoric diethylzinc presents safety and handling challenges, particularly on a larger scale. An alternative to the Simmons-Smith reaction could be the Corey-Chaykovsky reaction, which employs sulfur ylides and may offer better yields for this type of substrate.[10][11]

Route B leverages the power and versatility of modern cross-coupling chemistry. The Suzuki-Miyaura reaction is a workhorse in medicinal chemistry for good reason; it is robust, scalable, and tolerates a wide range of functional groups.[8][9] The main hurdle in this route is the preparation of the cyclopropylboronic ester. While the Miyaura borylation of a cyclopropyl halide is a viable option, these reagents can be expensive or require synthesis. The stability of the cyclopropylboronic ester is also a consideration. However, the reliability of the key coupling step often outweighs these challenges, especially when a variety of pyrazine analogues are desired, as the cyclopropane coupling partner can be a common intermediate.

Recommendation: For initial, small-scale synthesis and proof-of-concept studies, Route A may be a quicker option if the starting pyrazine-2-carbaldehyde is readily available. However, for larger-scale synthesis and for building a library of analogues, Route B is likely the more robust and scalable strategy, provided a reliable source or synthesis of the cyclopropylboronic ester can be established. The predictability and high yields often associated with Suzuki-Miyaura couplings make it a more attractive option for process development and manufacturing.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound. The optimal choice will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the specific expertise and equipment available in the laboratory. By carefully considering the advantages and disadvantages of each approach, researchers can select the most efficient and practical route for their specific needs in the pursuit of novel drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazinoic Acid Analogs as Novel Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyrazinoic acid (POA) analogs, the active form of the frontline tuberculosis drug, pyrazinamide (PZA). Intended for researchers, scientists, and drug development professionals, this document will explore the nuances of chemical modifications to the pyrazine scaffold and their impact on antimycobacterial activity. Furthermore, we will draw objective comparisons to alternative anti-tuberculosis agents, namely the diarylquinoline, Bedaquiline, and the well-established drug, Isoniazid, supported by experimental data to contextualize the therapeutic potential of POA analogs.

The Imperative for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Pyrazinamide is a cornerstone of first-line TB therapy, valued for its ability to eradicate non-replicating, persistent mycobacteria.[1] PZA is a prodrug, converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[2] Resistance to PZA predominantly arises from mutations in pncA, preventing this bioactivation.[1]

Recent groundbreaking research has identified that POA's mechanism of action involves the targeted degradation of the PanD enzyme, an aspartate decarboxylase essential for coenzyme A biosynthesis in M. tb.[1][2] This unique mechanism has reinvigorated the pursuit of novel POA analogs that can bypass PZase-mediated resistance and exhibit enhanced potency.

Deciphering the Structure-Activity Relationship of Pyrazinoic Acid Analogs

The exploration of the SAR of POA analogs has centered on systematic modifications of the pyrazine ring and the carboxylic acid moiety. The goal is to enhance the binding affinity to PanD and improve whole-cell activity against M. tb.

Core Scaffold Modifications: The Pyrazine Ring and Carboxylic Acid

The pyrazine ring and the carboxylic acid group are both critical for the antimycobacterial activity of POA. SAR studies have demonstrated that:

  • Pyrazine Ring is Optimal: Isosteric replacement of the pyrazine ring with other aromatic systems, such as pyridine or benzene, generally leads to a significant reduction or complete loss of activity.[2] Among rings with two nitrogen atoms, the pyrazine scaffold provides the optimal arrangement for potent activity.[2]

  • Carboxylic Acid is Essential: Replacement of the carboxylic acid with bioisosteres like hydroxamic acids or tetrazoles results in inactive compounds. This underscores the crucial role of the carboxylate in the interaction with the PanD enzyme.[2]

Substitutions on the Pyrazine Ring: A Pathway to Enhanced Potency

Systematic substitution on the pyrazine ring has yielded analogs with significantly improved activity compared to the parent POA molecule. Key findings include:

  • Alkylamino Substitutions at Positions 3 and 5: The introduction of small alkylamino groups at the 3- and 5-positions of the pyrazine ring has proven to be a highly effective strategy for enhancing potency. Analogs with these substitutions have demonstrated a 5 to 10-fold increase in activity against M. tb.[1] This suggests that these positions can be modified to exploit additional binding interactions within the PanD active site.

The following table summarizes the SAR of selected pyrazinoic acid analogs, highlighting the impact of various substitutions on their antimycobacterial activity.

Compound IDR3-SubstituentR5-SubstituentR6-SubstituentMIC50 (μM) against M. tb H37RvFold Improvement vs. POA
POA HHH10001x
1 NH-c-PrHH2005x
2 NH-EtHH2504x
3 HNH-c-PrH10010x
4 HNH-EtH1258x
5 ClHH> 2000< 0.5x
6 HHCl> 2000< 0.5x

Data synthesized from Pawar, S. et al. (2022). Bioorg. Med. Chem.[1]

The data clearly indicates that substitutions at positions 3 and 5 with small, cyclic or linear alkylamino groups lead to a marked increase in potency. In contrast, the introduction of a chloro group at either position 3 or 6 is detrimental to the activity.

SAR_Pyrazinoic_Acid cluster_POA Pyrazinoic Acid Core cluster_Analogs Analog Modifications POA Pyrazinoic Acid (MIC = 1000 µM) Pos3_5_NHR 3- or 5-Alkylamino Substitution (e.g., -NH-c-Pr, -NH-Et) MIC = 100-250 µM POA->Pos3_5_NHR Increased Potency (5-10x) Pos3_6_Cl 3- or 6-Chloro Substitution MIC > 2000 µM POA->Pos3_6_Cl Decreased Potency COOH_replacement Carboxylic Acid Replacement (e.g., tetrazole, hydroxamic acid) Inactive POA->COOH_replacement Loss of Activity Ring_Isosteres Pyrazine Ring Isosteres (e.g., Pyridine, Benzene) Reduced Activity POA->Ring_Isosteres Generally unfavorable

Key SAR findings for pyrazinoic acid analogs.

Comparative Analysis with Alternative Anti-Tuberculosis Agents

To provide a broader context for the potential of pyrazinoic acid analogs, we will now compare their SAR and mechanism of action with two other important classes of anti-tuberculosis drugs: the diarylquinolines (Bedaquiline) and the isonicotinylhydrazines (Isoniazid).

Bedaquiline: A Diarylquinoline Targeting ATP Synthase

Bedaquiline is a more recently approved anti-TB drug with a novel mechanism of action: it inhibits the proton pump of mycobacterial ATP synthase, leading to a depletion of the cell's energy supply.[3] This is a distinct mechanism from that of POA, which targets coenzyme A biosynthesis.

Structure-Activity Relationship of Bedaquiline Analogs:

SAR studies on Bedaquiline have focused on modifying its three main structural components: the quinoline core (A-ring), the phenyl group (B-ring), and the naphthalene moiety (C-unit).

  • Lipophilicity is Key: A strong correlation has been observed between the lipophilicity (measured as clogP) of Bedaquiline analogs and their anti-TB activity. A lower clogP limit of approximately 5.0 seems necessary to retain potent inhibitory activity.[4]

  • Heterocyclic Replacements: Replacing the naphthalene C-unit with various bicyclic heterocycles has been explored to modulate lipophilicity and other properties like hERG channel inhibition (a potential cardiotoxicity liability).[4] While some analogs with reduced hERG inhibition were identified, no clear structural trend emerged.

  • Polar Substitutions on the Quinoline Ring: Introduction of more polar groups at the 6-position of the quinoline ring can reduce lipophilicity. For instance, a cyano group was found to significantly lower the clogP value with only a modest decrease in antimycobacterial potency.

Compound IDC-UnitclogPMIC90 (µM) against M. tb H37RvhERG Inhibition (IC50, µM)
Bedaquiline Naphthalene7.250.031.6
Analog 7 Indole5.80.063.5
Analog 8 Benzofuran5.90.062.1
Analog 9 Benzothiophene6.50.031.1

Data synthesized from Sutherland, H. S. et al. (2018). Bioorg. Med. Chem.[4]

Isoniazid: A Classic Mycolic Acid Synthesis Inhibitor

Isoniazid (INH) is another cornerstone of first-line TB therapy. It is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of INH inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5]

Structure-Activity Relationship of Isoniazid Analogs:

The SAR for Isoniazid is very strict, with most modifications leading to a loss of activity.

  • Intact Pyridine and Hydrazide Moieties are Crucial: Deletion of the pyridyl nitrogen, moving the nitrogen to other positions in the ring, or replacing the pyridine with isosteric heterocycles abolishes anti-tubercular activity.[4] Similarly, modification of the hydrazide group is not tolerated.[4]

  • Limited Substitutions on the Pyridine Ring: Substitution at the 3-position of the pyridine ring is detrimental. However, a methyl group at the 2-position is tolerated, with the resulting analog showing activity comparable to INH.[4]

Experimental Methodologies

The primary method for evaluating the in vitro activity of anti-tuberculosis compounds is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Preparation of Inoculum:

    • A pure culture of Mycobacterium tuberculosis H37Rv is grown on Middlebrook 7H10 agar.

    • Colonies are transferred to a tube containing sterile saline with glass beads and vortexed to create a homogenous suspension.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

    • This suspension is then diluted 1:100 in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) to achieve a final inoculum of approximately 10^5 Colony Forming Units (CFU)/mL.[6]

  • Preparation of Drug Dilutions:

    • Test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microtiter plate to cover a desired concentration range (e.g., 0.015 - 128 µg/mL).[6]

  • Inoculation and Incubation:

    • 100 µL of the prepared inoculum is added to each well containing the drug dilutions.

    • A positive control well (inoculum without drug) and a negative control well (broth without inoculum) are included.

    • The plate is sealed and incubated at 37°C for 7-21 days.[6]

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of M. tb.[6]

    • Growth can be assessed visually using an inverted mirror or by using a colorimetric indicator such as AlamarBlue.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare M. tb Inoculum (0.5 McFarland, diluted 1:100) Inoculate Inoculate plate with M. tb Inoculum->Inoculate Drugs Prepare Serial Dilutions of Test Compounds in 96-well plate Drugs->Inoculate Incubate Incubate at 37°C for 7-21 days Inoculate->Incubate Read Read plate for visible growth Incubate->Read MIC Determine MIC (Lowest concentration with no growth) Read->MIC

Workflow for MIC determination against M. tuberculosis.

Conclusion

The structure-activity relationship of pyrazinoic acid analogs reveals a promising avenue for the development of new anti-tuberculosis drugs that could overcome resistance to pyrazinamide. The key takeaways from this analysis are:

  • The pyrazine-2-carboxylic acid scaffold is essential for activity, with limited tolerance for modifications to the core ring and the carboxylic acid group.

  • Substitutions at the 3- and 5-positions of the pyrazine ring with small alkylamino groups can significantly enhance potency.

  • In comparison to other anti-TB agents like Bedaquiline and Isoniazid, POA analogs have a distinct mechanism of action, targeting PanD. This provides an opportunity for combination therapies with drugs that have different targets.

Future research in this area should focus on optimizing the substitutions at the 3- and 5-positions to further improve potency and pharmacokinetic properties. The insights gained from the SAR studies of POA and its comparators will be invaluable in the rational design of the next generation of anti-tuberculosis therapies.

References

In Vivo Validation of Novel Prolyl Hydroxylase Inhibitors: A Comparative Guide Featuring 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of novel small molecules designed to treat anemia, with a specific focus on the hypothetical therapeutic candidate, 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid . As of this writing, this molecule represents a new chemical entity without published biological data. Therefore, this document serves as a strategic guide for researchers, outlining the critical steps to translate promising in vitro findings into robust preclinical evidence, using the well-established class of prolyl hydroxylase (PHD) inhibitors as a guiding paradigm.

Introduction: The Rationale for PHD Inhibition in Anemia

Anemia, particularly that associated with chronic kidney disease (CKD), is primarily characterized by a deficiency in the hormone erythropoietin (EPO), which is essential for red blood cell production. The current standard of care often involves recombinant human EPO (rHuEPO), an injectable therapy that can be costly and associated with potential cardiovascular risks.

A more physiological approach involves stimulating the body's own EPO production. This can be achieved by targeting the cellular oxygen-sensing pathway governed by Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its rapid degradation.[1][2] Small molecule inhibitors of PHDs prevent this degradation, stabilizing HIF-α and allowing it to activate the transcription of genes, most notably the EPO gene.[3][4] This mechanism mimics the body's natural response to high altitude, leading to a controlled and physiological increase in red blood cell production.

Given the structural features of this compound, a plausible and compelling hypothesis is that it functions as a PHD inhibitor. This guide will proceed under this scientific premise, outlining the necessary steps to validate this hypothesis both in vitro and, crucially, in vivo.

The HIF-1α Signaling Pathway: Mechanism of Action

The diagram below illustrates the central role of PHD enzymes in the regulation of HIF-1α and how inhibitors intervene in this pathway.

HIF-1a Signaling Pathway cluster_0 Normoxia (Normal Oxygen) cluster_1 PHD Inhibition PHD PHD Enzymes VHL VHL Protein PHD->VHL Recruitment HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD Hydroxylation (O₂, 2-OG) HIF1a_stabilized HIF-1α (Stabilized) Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_inhibited PHD Enzymes Inhibitor This compound (Putative Inhibitor) Inhibitor->PHD_inhibited Inhibition HIF_dimer HIF-1α/β Dimer HIF1a_stabilized->HIF_dimer HIF1b HIF-1β (ARNT) HIF1b->HIF_dimer HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Binding EPO_Gene EPO Gene Transcription HRE->EPO_Gene Activation EPO_Protein Erythropoietin (EPO) EPO_Gene->EPO_Protein

Caption: Mechanism of HIF-1α stabilization by a putative PHD inhibitor.

Phase 1: Foundational In Vitro Validation

Before committing to costly and ethically significant animal studies, a series of in vitro experiments are mandatory to establish a baseline of activity and confirm the mechanism of action.

Enzymatic PHD Inhibition Assay

The first step is to determine if this compound directly inhibits PHD enzymes.

Experimental Protocol: PHD2 Inhibition Assay

  • Reagents : Recombinant human PHD2, a synthetic peptide substrate derived from HIF-1α, α-ketoglutarate, ascorbate, and Fe(II).[5]

  • Procedure : Serially dilute the test compound and incubate it with the PHD2 enzyme and peptide substrate in the presence of necessary co-factors.

  • Detection : Measure the extent of peptide hydroxylation. This is commonly done using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Mass Spectrometry.[5]

  • Analysis : Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a four-parameter logistic equation.

Cellular HIF-1α Stabilization Assay

Demonstrating enzyme inhibition is not enough; the compound must be cell-permeable and active in a cellular context.

Experimental Protocol: Western Blot for HIF-1α

  • Cell Culture : Use a relevant human cell line, such as HeLa or Hep3B.[6]

  • Treatment : Treat cells with varying concentrations of the test compound under normoxic conditions for 4-6 hours.

  • Lysis & Quantification : Lyse the cells and quantify the total protein concentration.

  • Western Blot : Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with a primary antibody specific for HIF-1α, followed by an HRP-conjugated secondary antibody.[6]

  • Analysis : Visualize and quantify the HIF-1α bands, normalizing to a loading control like β-actin. An increase in HIF-1α levels with increasing compound concentration confirms cellular activity.

Comparative In Vitro Data

The results for our novel compound should be benchmarked against established PHD inhibitors.

CompoundTargetIC50 (nM)Assay TypeReference
This compound PHD2To be determined Enzymatic AssayN/A
Roxadustat (FG-4592)PHD2~591Fluorescence Polarization[7]
Daprodustat (GSK1278863)PHD1, PHD2, PHD322.2 (for PHD2)Biochemical Assay[8]

Phase 2: Comprehensive In Vivo Validation in a Disease-Relevant Model

Positive in vitro data provides the justification for moving into animal models. The 5/6 nephrectomy rat model is a gold standard for inducing CKD and the subsequent development of anemia, making it highly relevant for testing PHD inhibitors.[9][10][11]

The 5/6 Nephrectomy Rat Model of Anemia

This surgical model involves the removal of one kidney and the ligation of two of the three branches of the renal artery of the remaining kidney, effectively reducing the functional renal mass by five-sixths.[12] This leads to progressive renal insufficiency, a drop in endogenous EPO production, and the development of anemia over several weeks.[10][11]

In Vivo Validation Workflow start Select Male Wistar Rats surgery 5/6 Nephrectomy Surgery start->surgery recovery 4-6 Week Recovery (Anemia Develops) surgery->recovery grouping Randomize into Treatment Groups (Vehicle, Test Compound, Positive Control) recovery->grouping dosing Daily Oral Dosing (e.g., 4 Weeks) grouping->dosing sampling Weekly Blood Sampling (CBC, Reticulocytes) dosing->sampling During Treatment terminal Terminal Bleed & Tissue Harvest (PK, Plasma EPO, Kidney/Liver for HIF-1α) sampling->terminal End of Study analysis Data Analysis & Comparison terminal->analysis

References

A Head-to-Head Comparison of 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid and its Pyridine Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the nuanced interplay of a molecule's constituent parts dictates its ultimate therapeutic potential. The strategic substitution of one heteroaromatic ring system for another can profoundly alter a compound's physicochemical properties, metabolic stability, and biological activity. This guide provides a detailed head-to-head comparison of 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid and its pyridine analog, 1-(Pyridin-2-YL)cyclopropanecarboxylic acid. While direct comparative experimental data for these specific molecules is sparse, this analysis leverages established principles of medicinal chemistry and available data on related compounds to offer a predictive and insightful overview for researchers in drug development.

Introduction: Structural Analogs with Divergent Potential

At their core, this compound and 1-(Pyridin-2-YL)cyclopropanecarboxylic acid share a common structural framework: a cyclopropanecarboxylic acid moiety appended to a six-membered nitrogen-containing heterocycle. The cyclopropane ring introduces conformational rigidity, a feature often exploited in drug design to enhance binding affinity and metabolic stability.[1][2] The carboxylic acid group provides a key site for polar interactions and can act as a hydrogen bond donor and acceptor.

The critical distinction lies in the nature of the heteroaromatic ring: a pyrazine in one case, and a pyridine in the other. Pyridine, a mono-aza-benzene, is a ubiquitous scaffold in FDA-approved drugs, valued for its ability to improve metabolic stability, permeability, and potency.[3] Pyrazine, a 1,4-diaza-benzene, is also a key component in numerous pharmaceuticals and is recognized for its distinct electronic properties and role as a bioisostere for other aromatic systems.[4] This seemingly subtle difference of a single nitrogen atom is poised to significantly influence the molecules' overall profiles.

Physicochemical Properties: A Tale of Two Heterocycles

The introduction of a second nitrogen atom in the pyrazine ring, opposite the first, renders the aromatic system more electron-deficient compared to pyridine. This fundamental electronic difference is expected to cascade into variations in key physicochemical parameters that govern a molecule's behavior in a biological system.

PropertyThis compound1-(Pyridin-2-YL)cyclopropanecarboxylic acidRationale for Predicted Differences
Molecular Formula C₈H₈N₂O₂[1]C₉H₉NO₂[5]The pyrazine analog has one less carbon and one more nitrogen atom.
Molecular Weight 164.16 g/mol [1]163.17 g/mol [5]The molecular weights are very similar.
Predicted pKa 3.75 ± 0.20[1]3.15 ± 0.20[6]The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring is expected to decrease the basicity of the ring nitrogens and increase the acidity of the carboxylic acid compared to the pyridine analog.
Computed XLogP3 Not available for the correct structure. A related structure, 1-(Pyrazin-2-ylmethyl)cyclopropanecarboxylic acid, has a computed XLogP3 of -0.1.[7]0.7[5]The additional nitrogen atom in the pyrazine ring generally increases polarity, which would suggest a lower logP for the pyrazine analog compared to its pyridine counterpart.
Predicted Boiling Point 357.9 ± 32.0 °C[1]343.4 ± 25.0 °C[8]The potential for additional hydrogen bonding with the second nitrogen in the pyrazine ring could lead to a slightly higher boiling point.
Predicted Density 1.433 ± 0.06 g/cm³[1]1.344 ± 0.06 g/cm³[8]Differences in crystal packing due to the distinct electronic and steric profiles of the heterocycles can influence density.
Solubility Predicted to be soluble in polar organic solvents.Predicted to be soluble in polar organic solvents.[9]Both molecules possess a carboxylic acid group, which should confer solubility in polar solvents. The potentially greater polarity of the pyrazine analog might enhance its aqueous solubility.

Biological Activity and Therapeutic Potential: A Forward Look

While no specific biological activities have been reported for this compound or its pyridine analog, the parent scaffolds are prevalent in a wide array of bioactive compounds. This allows for an informed discussion of their potential therapeutic applications.

Both pyrazine and pyridine derivatives have demonstrated significant promise as anticancer, antimicrobial, and central nervous system (CNS) active agents.[10] The nitrogen atoms in these heterocycles can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets, including protein kinases.

Potential Applications:

  • Oncology: Many kinase inhibitors incorporate pyrazine or pyridine rings that interact with the hinge region of the kinase domain. The differing electronic distributions of the two rings could lead to altered binding affinities and selectivities for various kinases.

  • Infectious Diseases: Pyrazine derivatives, such as the anti-tuberculosis drug pyrazinamide, are well-established anti-infective agents.[11] Both scaffolds have been explored for the development of novel antibacterial and antifungal compounds.[10]

  • Neurological Disorders: The ability of these heterocycles to cross the blood-brain barrier and interact with CNS targets makes them attractive for the development of treatments for neurological and psychiatric conditions.[10]

The choice between a pyrazine and a pyridine core would be driven by the specific requirements of the biological target. The more electron-deficient pyrazine ring may offer different opportunities for molecular interactions compared to the pyridine ring.

Metabolic Stability: The Impact of a Second Nitrogen

In drug development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its efficacy and safety. The pyridine ring is often incorporated into drug candidates to enhance metabolic stability.[3]

The pyrazine ring, being more electron-deficient, can have a different metabolic profile. While the additional nitrogen atom can block a potential site of metabolism compared to a benzene ring, the pyrazine ring itself can be susceptible to oxidation. The metabolic fate of these specific compounds would need to be determined experimentally, but the inherent electronic differences between the two rings suggest that they would likely be metabolized by different cytochrome P450 enzymes and at different rates.

Experimental Protocols: Proposed Synthetic Routes

Synthesis of 1-(Pyridin-2-YL)cyclopropanecarboxylic acid

This proposed synthesis involves the reaction of a pyridyl acetonitrile with 1-bromo-2-chloroethane in the presence of a base to form the cyclopropane ring, followed by hydrolysis of the nitrile to the carboxylic acid.

Step 1: Synthesis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile

  • To a stirred solution of 2-pyridylacetonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (2.2 equivalents) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture to 0 °C and add a solution of 1-bromo-2-chloroethane (1.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-2-yl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-(Pyridin-2-YL)cyclopropanecarboxylic acid

  • To a solution of 1-(pyridin-2-yl)cyclopropanecarbonitrile (1 equivalent) in a mixture of ethanol and water, add sodium hydroxide (5 equivalents).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Cool the mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(pyridin-2-YL)cyclopropanecarboxylic acid.

Synthesis of this compound

A similar strategy can be employed for the pyrazine analog, starting from 2-pyrazinylacetonitrile.

Step 1: Synthesis of 1-(Pyrazin-2-yl)cyclopropanecarbonitrile

  • Follow the procedure for the pyridine analog, substituting 2-pyridylacetonitrile with 2-pyrazinylacetonitrile.

Step 2: Hydrolysis to this compound

  • Follow the procedure for the pyridine analog, using 1-(pyrazin-2-yl)cyclopropanecarbonitrile as the starting material.

Synthesis_Workflow cluster_pyridine Pyridine Analog Synthesis cluster_pyrazine Pyrazine Analog Synthesis pyr_start 2-Pyridylacetonitrile pyr_intermediate 1-(Pyridin-2-yl)cyclopropanecarbonitrile pyr_start->pyr_intermediate 1. NaHMDS 2. 1-Bromo-2-chloroethane pyr_final 1-(Pyridin-2-YL)cyclopropanecarboxylic acid pyr_intermediate->pyr_final NaOH, H₂O/EtOH Reflux pz_start 2-Pyrazinylacetonitrile pz_intermediate 1-(Pyrazin-2-yl)cyclopropanecarbonitrile pz_start->pz_intermediate 1. NaHMDS 2. 1-Bromo-2-chloroethane pz_final This compound pz_intermediate->pz_final NaOH, H₂O/EtOH Reflux

References

A Senior Application Scientist's Guide to Computational Docking: Validating the Binding Mode of 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for validating the binding mode of novel small molecules using computational docking. We will use 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid , a compound featuring both a pyrazine and a cyclopropane carboxylic acid moiety, as our case study. These chemical groups are present in molecules with a wide array of biological activities, from antimicrobial to anticancer agents.[1][2][3][4][5]

While the specific protein target for this exact molecule is not publicly defined, the pyrazine scaffold is a known constituent of antitubercular agents.[3][6][7] Therefore, for the purpose of this technical guide, we will hypothesize its interaction with a highly relevant, well-validated drug target in Mycobacterium tuberculosis: the Enoyl-Acyl Carrier Protein Reductase (InhA) . This enzyme is crucial for mycolic acid biosynthesis and is the target of the frontline drug isoniazid.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the critical reasoning behind experimental choices, ensuring that the described workflow is a self-validating system for generating trustworthy and reproducible results.

The Docking Software Landscape: A Comparative Overview

The choice of docking software is a critical first step, with trade-offs between cost, speed, accuracy, and user control. Here, we compare two industry-standard tools: AutoDock Vina , a powerful and widely used open-source program, and Schrödinger's Glide , a leading commercial software suite known for its precision and comprehensive environment.

FeatureAutoDock VinaSchrödinger Glide
Licensing Open-Source (Free)Commercial (Paid License)
Core Algorithm Iterated Local Search Global OptimizerHierarchical filters, exhaustive search
Scoring Function Empirical-based, machine learning-enhancedEmodel (pose selection) & GlideScore (ranking)
User Interface Primarily Command-Line; requires auxiliary tools (e.g., MGLTools, PyMOL) for GUI operations.[2][8][9][10][11]Fully integrated within the Maestro graphical interface.[7][12]
Flexibility Flexible ligand; partially flexible receptor (sidechains)Rigid receptor (default), Induced Fit Docking (IFD) for full receptor flexibility.[6][13][14]
Primary Use Case Academic research, large-scale virtual screening on a budget.Industrial drug discovery, high-accuracy binding mode prediction, lead optimization.

The In Silico Workflow: From Structure to Validated Pose

A successful docking study is not a single event but a multi-stage process. Each step builds upon the last, and meticulous preparation is paramount to achieving a biologically relevant outcome.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis & Validation PDB 1. Select Target PDB (e.g., InhA) PrepProt 2. Prepare Receptor (Remove water, add H+, assign charges) PDB->PrepProt Grid 4. Define Binding Site (Grid Generation) PrepProt->Grid Ligand 3. Prepare Ligand (Generate 3D conformer, assign charges) Dock 5. Run Docking Simulation (Vina / Glide) Ligand->Dock Grid->Dock Analyze 6. Analyze Poses & Scores (Binding energy, interactions) Dock->Analyze Validate 7. Validate Protocol (Re-docking, known actives) Analyze->Validate MD 8. Post-Docking Refinement (Molecular Dynamics) Validate->MD

Caption: The computational docking and validation workflow.

Phase 1: Meticulous Preparation of Receptor and Ligand

The principle of "garbage in, garbage out" is acutely true in molecular docking. The quality of your starting structures directly dictates the reliability of the output.

Experimental Protocol: Receptor Preparation

Our target is InhA from M. tuberculosis. We will use the PDB entry 4DRE , which is a crystal structure of InhA in complex with an inhibitor.

  • Obtain the Structure: Download the PDB file for 4DRE from the RCSB Protein Data Bank.

  • Initial Cleaning:

    • Load the structure into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio, or Schrödinger's Maestro).[4][12][15]

    • The PDB file contains the protein, a co-crystallized ligand, cofactors (NAD+), and water molecules. For our initial docking of a new compound, we must remove the existing ligand and all water molecules.[1][15][16]

    • Causality: Water molecules can be critical for binding, but they also add significant complexity. For an initial screen, removing them is standard practice. Retaining specific, structurally important water molecules is an advanced refinement.[16]

  • Process the Protein:

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4).[16][17]

    • Assign Charges and Atom Types: Use a standard force field (e.g., AMBER, OPLS) to assign partial atomic charges and atom types. This is crucial for the scoring function to calculate electrostatic and van der Waals interactions.[4][17]

    • Handle Structural Issues: Check for and repair any missing side chains or gaps in the protein sequence using tools like Prime in the Schrödinger suite or loop modeling servers.[1][12][16]

  • Save the Prepared Receptor: Export the cleaned, processed protein structure in the format required by the docking software (e.g., PDBQT for AutoDock, MAE for Maestro).

Experimental Protocol: Ligand Preparation
  • Obtain Ligand Structure: The structure of this compound can be obtained from PubChem (CID 165972517). Start with the 2D structure.

  • Generate 3D Conformation:

    • Use a tool like Open Babel or Schrödinger's LigPrep to convert the 2D structure into a low-energy 3D conformation.[8]

    • Causality: The ligand's 3D shape is fundamental to how it fits in the binding pocket. An energy-minimized, realistic conformation is essential for an effective search.

  • Assign Charges and Torsions:

    • Assign partial charges using a method like Gasteiger (for AutoDock) or the OPLS force field (for Schrödinger).

    • Define the rotatable bonds. The docking algorithm will explore different torsional angles of these bonds to find the optimal binding pose.

  • Save the Prepared Ligand: Export the final 3D structure in the appropriate format (e.g., PDBQT for AutoDock, MAE for Glide).

Phase 2: Performing the Docking Simulation

With prepared inputs, we can now define the search space and run the docking calculations.

Experimental Protocol: Docking with AutoDock Vina
  • Define the Binding Site (Grid Box):

    • Load the prepared receptor (PDBQT file) into AutoDock Tools (ADT).

    • The binding site of InhA is well-known and is where the cofactor NAD+ and the substrate bind. Identify key residues in this pocket (e.g., Tyr158, Met199).

    • Use the "Grid Box" feature in ADT to create a search space cube that encompasses the entire binding pocket. A typical size is 25x25x25 Ångstroms.[10] Record the center coordinates (x, y, z) and dimensions.

  • Create the Configuration File: Create a text file named config.txt with the following parameters:[2]

[2][11] vina --config config.txt --log docking_log.txt

Experimental Protocol: Docking with Schrödinger Glide
  • Receptor Grid Generation:

    • Load the prepared receptor (MAE file) into Maestro.

    • Open the "Receptor Grid Generation" panel.

    • Define the binding site by picking the centroid of the original co-crystallized ligand (from 4DRE) or by selecting the key active site residues. This creates an enclosing box and inner box for the search. [7][12] * Generate the grid. This pre-calculates the receptor's properties, speeding up the subsequent docking.

  • Ligand Docking:

    • Open the "Ligand Docking" panel.

    • Select the generated grid file and the prepared ligand file.

    • Choose the docking precision. Start with Standard Precision (SP) for initial screening, and use Extra Precision (XP) for more rigorous final pose prediction. [6] * Causality: SP is faster and suitable for large libraries, while XP uses a more demanding scoring function and sampling to yield more accurate results, crucial for validating a specific binding mode. [6][13] * Launch the job. The results will be integrated back into the Maestro project.

Phase 3: Analysis, Interpretation, and Rigorous Validation

Generating a docked pose is insufficient; you must critically evaluate its validity. This is the cornerstone of trustworthy computational work.

Analyzing the Results
  • Docking Score: The primary output is a binding affinity score (in kcal/mol for Vina) or a GlideScore. [3]More negative values generally indicate stronger predicted binding affinity. [3]Rank the generated poses by this score.

  • Visual Inspection:

    • Load the top-scoring poses along with the receptor into a visualizer.

    • Analyze the interactions. Are there hydrogen bonds to key residues? Are there favorable hydrophobic or pi-stacking interactions? A biologically plausible pose should be stabilized by multiple, logical interactions with the protein.

The Self-Validating System: How to Trust Your Protocol

Before you can have confidence in the predicted pose of your novel compound, you must first prove that your chosen protocol can reproduce known results for that specific target.

G Start Start Validation CheckCrystal Co-crystallized ligand available? Start->CheckCrystal Redock Perform Re-docking CheckCrystal->Redock Yes KnownActives Use Known Actives & Decoys CheckCrystal->KnownActives No RMSD RMSD < 2.0 Å? Redock->RMSD ProtocolValid Protocol is Validated RMSD->ProtocolValid Yes ProtocolInvalid Protocol is Invalid (Adjust parameters) RMSD->ProtocolInvalid No ProtocolInvalid->Redock ProtocolInvalid->KnownActives Enrichment Good Score Separation? KnownActives->Enrichment Enrichment->ProtocolValid Yes Enrichment->ProtocolInvalid No

Caption: Decision workflow for validating a docking protocol.

Method 1: Re-docking (The Gold Standard)

This is the most crucial validation step when a co-crystallized ligand exists.

  • Protocol:

    • Use the prepared InhA receptor from PDB ID 4DRE.

    • Extract the co-crystallized ligand ("J8K") from the original PDB file.

    • Prepare this ligand using the same protocol as our test compound.

    • Dock the prepared "J8K" ligand back into the InhA binding site using the exact same docking parameters (grid box, precision, etc.).

  • Analysis:

    • Superimpose the top-scoring docked pose of "J8K" onto the original crystal structure pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystal poses.

    • Validation Criteria: An RMSD value of less than 2.0 Å is considered a successful validation. It demonstrates that your docking protocol has the ability to accurately reproduce a known, experimentally determined binding mode. If the RMSD is high, your docking parameters (e.g., grid size, scoring function) may need adjustment.

Method 2: Post-Docking Refinement with Molecular Dynamics (MD)

Molecular docking often treats the protein receptor as a rigid entity, which is a significant approximation. Molecular Dynamics (MD) simulations can be used to assess the stability of a docked pose in a dynamic, solvated environment, providing a much higher level of validation.

  • Protocol:

    • Take the top-scoring docked complex of this compound and InhA as the starting point.

    • Place the complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

    • Perform a production MD simulation for a duration of 50-100 nanoseconds using software like GROMACS, AMBER, or Desmond.

  • Analysis:

    • Complex Stability: Monitor the RMSD of the protein backbone and the ligand over the course of the simulation. A stable system will see the RMSD values plateau after an initial equilibration period.

    • Interaction Stability: Analyze the key interactions (e.g., hydrogen bonds) identified in the docking pose. Do these interactions persist throughout the simulation? Stable, long-lasting interactions lend significant confidence to the predicted binding mode.

    • Binding Free Energy: Use methods like MM-PBSA or MM-GBSA on the MD trajectory to calculate a more accurate estimate of the binding free energy, which can help in ranking different compounds.

By successfully re-docking a known ligand and confirming the stability of the novel compound's pose with MD simulations, a researcher can present the predicted binding mode with a high degree of confidence, grounded in a robust and self-validating computational methodology.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid (CAS No. 1159734-52-7). As a novel research chemical, comprehensive hazard data is not always available; therefore, these procedures are grounded in the principles of chemical safety, the known reactivity of its constituent functional groups (a carboxylic acid and a pyrazine ring), and the regulatory framework established by the Environmental Protection Agency (EPA). Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on the structure and data from analogous compounds, this compound should be handled with care.

  • Structural Analogs: The pyrazine moiety is present in compounds known to be flammable solids and irritants, while cyclopropanecarboxylic acid is classified as corrosive and harmful if swallowed.[1][2][3][4]

  • Inferred Hazards: It is prudent to treat this compound as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation.[5][6]

  • Thermal Decomposition: Like many nitrogen-containing organic compounds, thermal decomposition can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][7]

Table 1: Chemical and Hazard Profile Summary

PropertyDataSource(s)
Chemical Name This compound[8]
CAS Number 1159734-52-7[8]
Molecular Formula C₈H₈N₂O₂[8]
Physical State SolidN/A
Anticipated Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][6][9]
Incompatibilities Strong oxidizing agents, Strong bases. As a carboxylic acid, it must be kept separate from bases to avoid exothermic neutralization reactions and from cyanides or sulfides to prevent toxic gas evolution.[1][10]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[2][7]

Regulatory Framework and Waste Characterization

All chemical waste disposal in the United States is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[11] A critical first step is to determine if the waste is "hazardous." A waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits at least one of four characteristics: Ignitability, Corrosivity , Reactivity, or Toxicity.[10][12]

  • Corrosivity (D002): As a carboxylic acid, an aqueous solution of this compound is acidic. If the pH of the waste solution is less than or equal to 2, it is officially classified as a corrosive hazardous waste.[12]

  • Prudent Practice: Regardless of the exact pH, it is best practice to manage all waste containing this compound as a regulated hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [12][13]

Below is a decision-making diagram for characterizing waste containing this compound.

G start Waste Generated: This compound is_mixed Is the waste mixed with other chemicals? start->is_mixed is_aqueous Is the waste an aqueous solution? is_mixed->is_aqueous No (Pure solid) evaluate_mixture Evaluate full mixture for all RCRA characteristics (Ignitability, Reactivity, Toxicity). Consult EH&S. is_mixed->evaluate_mixture Yes check_ph Measure pH of the aqueous solution. is_aqueous->check_ph Yes manage_hazardous MANAGE AS HAZARDOUS WASTE is_aqueous->manage_hazardous No (Solid) ph_le_2 pH <= 2? check_ph->ph_le_2 ph_le_2->manage_hazardous No corrosive_waste MANAGE AS HAZARDOUS WASTE (Corrosive - D002) ph_le_2->corrosive_waste Yes

Caption: Waste characterization decision process for this compound.

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures safe handling from the point of generation to final pickup.

Personal Protective Equipment (PPE)

Always wear standard laboratory PPE when handling the chemical or its waste, including:

  • Safety glasses or goggles.

  • A lab coat.

  • Chemically resistant gloves (e.g., nitrile).

Waste Segregation and Container Selection

Proper segregation is the most critical step to prevent dangerous chemical reactions.[10]

  • Designate a Waste Stream: This compound belongs in a "Non-halogenated Organic Acid" solid waste stream.

  • Prevent Commingling: NEVER mix this waste with bases, strong oxidizing agents, or solvents from other waste streams.[10] Keep acids and bases in separate, physically distanced storage locations.[10]

  • Select a Container:

    • Use a container made of a compatible material, such as high-density polyethylene (HDPE).[12]

    • The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw-top cap.[10][11]

    • Ensure the container is appropriately sized for the expected volume of waste to avoid prolonged storage.[11]

Waste Accumulation and Labeling

All waste must be managed in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[10][14]

  • Labeling: The moment the first particle of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste ".[14][15]

    • The full, unabbreviated chemical name: "This compound ". If it is a mixture, all components must be listed.[10]

    • A clear indication of the hazards (e.g., "Irritant," "Corrosive if aqueous").[14]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[10]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[16] Once a container is full, it must be removed from the SAA within three days.[10]

Arranging for Final Disposal

Laboratory personnel are not authorized to transport hazardous waste.

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to schedule a waste pickup.[12][13]

  • Documentation: Maintain detailed records of waste generation and disposal as required by your institution and regulatory agencies.[17]

Empty Container Management

An empty container that held this compound must also be managed properly.

  • Triple Rinsing: If the compound were ever classified as an "acutely hazardous" (P-listed) waste, the container would require triple rinsing with a suitable solvent.[13] While this compound is not currently P-listed, it is good practice.

  • Rinseate Disposal: The rinseate (the solvent from rinsing) must be collected and disposed of as hazardous waste in the appropriate liquid waste stream.[13]

  • Container Disposal: Once rinsed and dry, deface or remove all hazardous chemical labels from the empty container before disposing of it as regular trash.[13]

Emergency Procedures: Spill and Exposure Management

Spill Cleanup

For a small spill of solid this compound:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep up the solid material, taking care not to create dust.[18]

  • Place the collected material into your designated hazardous waste container.

  • Wipe the area with a damp cloth and dispose of the cloth in the same waste container.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[9][19]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][19]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][19]

Proactive Waste Management: Green Chemistry

The best disposal method is to minimize waste generation from the outset. Employing green chemistry principles, such as carefully planning experiments to use the minimum amount of material necessary, can significantly reduce procurement costs and the burden of waste disposal.[17]

Disposal Process Workflow

The following diagram illustrates the complete, compliant workflow for disposing of this compound.

G cluster_lab In the Laboratory cluster_disposal Disposal Coordination gen_waste 1. Generate Waste ppe 2. Don PPE gen_waste->ppe segregate 3. Segregate into a Compatible Container ppe->segregate label_container 4. Immediately Affix a 'Hazardous Waste' Label segregate->label_container store_saa 5. Store in Designated SAA (Keep Closed) label_container->store_saa contact_ehs 6. Container Full? Contact EH&S for Pickup store_saa->contact_ehs document 7. Document Waste Transfer (Logbook/System) contact_ehs->document end 8. Compliant Disposal document->end

Caption: Step-by-step workflow for compliant chemical waste disposal.

References

Navigating the Safe Handling of 1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid (CAS No. 1159734-52-7). As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide synthesizes safety protocols from structurally related compounds, including pyrazine derivatives and carboxylic acids, to establish a robust framework for safe laboratory operations.[1] It is imperative to supplement this guidance with a thorough, compound-specific risk assessment and to consult the supplier's SDS upon availability.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is limited, an analysis of analogous compounds, such as 2-Pyrazinecarboxylic acid, indicates potential hazards that must be addressed through rigorous safety protocols. The primary concerns are irritation to the skin, eyes, and respiratory system.[2][3][4][5][6] As a powdered substance, it also poses a risk of forming combustible dust concentrations in the air and may be harmful if swallowed or inhaled.[3]

Table 1: Potential Hazard Profile and Mitigation

Hazard CategoryPotential Hazard StatementsRecommended Mitigation Measures
Skin Contact H315: Causes skin irritation.[2][4][5][6]Wear a chemical-resistant lab coat and nitrile gloves.[1][3][7] Inspect gloves before use and change them immediately if contaminated.[3][8]
Eye Contact H319: Causes serious eye irritation.[2][4][5][6]Wear chemical safety goggles meeting ANSI Z.87.1 standards.[3] A face shield is recommended for tasks with a high risk of splashing or dust generation.[1][3][7]
Inhalation H335: May cause respiratory irritation.[2][4]All handling of the solid compound must occur in a certified chemical fume hood to prevent dust inhalation.[3] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3][7]
Ingestion Harmful if swallowed.[3]Do not eat, drink, or smoke in laboratory areas.[3][8] Wash hands thoroughly with soap and water after handling.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure. The selection of appropriate PPE is based on the potential hazards identified in the section above.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] For procedures with a higher risk of splashes or dust generation, a face shield worn over safety goggles is required.[1][3][7]

  • Skin Protection: A fully buttoned, chemical-resistant lab coat is necessary.[3] Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[7] Gloves should be inspected for any defects before each use and changed frequently, especially after direct contact with the compound.[1][3][8] For larger quantities or spill response, protective clothing and boots may be necessary.[1]

  • Respiratory Protection: All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize dust inhalation.[3] If a fume hood is not available or if dust levels cannot be adequately controlled, a NIOSH-approved respirator with a particulate filter is required.[7][9][10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for safe handling and to maintain the integrity of your research.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[3]

  • Ventilation Check: Before starting any work, ensure the chemical fume hood is functioning correctly.[3]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and appropriately labeled waste containers, before handling the chemical.[3]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[11]

Weighing and Handling the Solid Compound

The following workflow is designed to minimize exposure during the weighing and handling of powdered chemicals.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE 1. Don all required PPE Prep_Work_Area 2. Prepare work area in fume hood Don_PPE->Prep_Work_Area Ensure proper fit Weigh 3. Weigh compound on weigh boat Prep_Work_Area->Weigh Minimize air drafts Transfer 4. Carefully transfer to reaction vessel Weigh->Transfer Use spatula, avoid pouring Decontaminate_Tools 5. Decontaminate tools and work area Transfer->Decontaminate_Tools Immediately after use Dispose_Waste 6. Dispose of waste in labeled container Decontaminate_Tools->Dispose_Waste Segregate waste Doff_PPE 7. Doff PPE correctly Dispose_Waste->Doff_PPE Avoid cross-contamination

Caption: Workflow for safe handling of powdered this compound.

Post-Handling Procedures
  • Decontamination: Clean the work surface with an appropriate solvent, followed by soap and water.[1] All contaminated disposable materials should be placed in a designated hazardous waste container.[3]

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[3]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8]

Disposal Plan: Responsible Chemical Waste Management

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[3]

  • Unused Compound: Any unused compound in its original container must be disposed of as hazardous chemical waste.[3]

  • Disposal Method: Do not empty into drains.[1][2] The compound may be dissolved in a combustible solvent and incinerated in a licensed chemical incinerator equipped with an afterburner and scrubber.[1] Always dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1][9]

Emergency Procedures

Emergency_Response cluster_Exposure In Case of Exposure cluster_Actions Immediate Actions Skin_Contact Skin Contact Flush_Skin Remove contaminated clothing. Flush with water for 15 mins. Skin_Contact->Flush_Skin Eye_Contact Eye Contact Flush_Eyes Flush with water for 15 mins. Remove contact lenses if possible. Eye_Contact->Flush_Eyes Inhalation Inhalation Move_Fresh_Air Move to fresh air. Provide artificial respiration if not breathing. Inhalation->Move_Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention. Show SDS if available. Flush_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Move_Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Immediate actions to take in case of accidental exposure.

In the event of a spill, evacuate unprotected personnel from the area.[12] Wearing appropriate PPE, contain the spill and clean it up using an inert absorbent material.[2] Place the absorbed material into a suitable container for disposal.[2]

By adhering to these safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.